Nonyl isocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-isocyanatononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-3-4-5-6-7-8-9-11-10-12/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGUAUVHTOCKTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460809 | |
| Record name | Nonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4184-73-0 | |
| Record name | Nonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20460809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Nonyl isocyanate chemical properties and reactivity
An In-depth Technical Guide to the Chemical Properties and Reactivity of Nonyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₁₀H₁₉NO) is a linear aliphatic monoisocyanate that serves as a versatile intermediate in organic synthesis.[1] Its high reactivity, stemming from the electrophilic nature of the isocyanate group, allows for a wide range of chemical transformations.[2] This document provides a comprehensive overview of the chemical properties, reactivity, and safe handling protocols for this compound, intended for professionals in research and drug development.
Chemical and Physical Properties
This compound is a valuable reagent for introducing a nonyl carbamoyl functionality into molecules. Its physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-isocyanatononane | PubChem[1] |
| Molecular Formula | C₁₀H₁₉NO | PubChem[1] |
| Molecular Weight | 169.26 g/mol | PubChem[1] |
| Monoisotopic Mass | 169.146664230 Da | PubChem[1] |
| CAS Number | 4184-73-0 | PubChem[1] |
| SMILES | CCCCCCCCCN=C=O | PubChem[1] |
| Physical Form | Waxy Solid (General for similar isocyanates) | 3M SDS[3] |
Reactivity and Reaction Mechanisms
The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide variety of nucleophiles.[2] This reactivity is the cornerstone of its utility in chemical synthesis.[2][4]
Reactions with Nucleophiles
Isocyanates are reactive towards compounds containing active hydrogen atoms, including alcohols, amines, and water.[4][5] The general mechanism involves the nucleophilic attack on the carbonyl carbon of the isocyanate group.[2]
-
With Alcohols: this compound reacts with alcohols to form stable urethane (carbamate) linkages. This reaction is fundamental in the synthesis of polyurethanes when diisocyanates are reacted with polyols.[4]
-
Reaction: R-NCO + R'-OH → R-NH-CO-OR'
-
-
With Amines: The reaction with primary or secondary amines is typically very rapid and yields substituted ureas.[4] The reaction with a primary amine is generally faster than with an alcohol.[6][7]
-
Reaction: R-NCO + R'₂NH → R-NH-CO-NR'₂
-
-
With Water: Isocyanates react with water to form an unstable carbamic acid intermediate, which then decomposes to a primary amine and carbon dioxide gas.[4][5] This reaction can be a nuisance in coating applications, as the CO₂ generated can cause bubbling.[6] The newly formed amine can then react with another isocyanate molecule to form a urea.
-
Reaction: R-NCO + H₂O → [R-NH-COOH] → R-NH₂ + CO₂
-
Self-Reactivity and Polymerization
Under certain conditions, such as in the presence of specific catalysts or at elevated temperatures, aliphatic isocyanates can react with themselves. They can trimerize to form highly stable, six-membered isocyanurate rings.[4]
Incompatible Materials
Isocyanates are incompatible with a wide range of substances. Exothermic and potentially vigorous reactions can occur with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides.[5] Acids and bases can initiate polymerization reactions.[5]
Caption: Reaction of this compound with an Alcohol.
Synthesis Methodologies
While this compound is commercially available, understanding its synthesis is crucial for research applications. Isocyanates are generally synthesized via several key industrial and laboratory methods.
Phosgenation of Primary Amines (Industrial Method)
The most common industrial route to isocyanates involves the reaction of a primary amine with phosgene (COCl₂).[4]
-
Protocol: This reaction proceeds through a carbamoyl chloride intermediate. Due to the extreme toxicity of phosgene, this method requires specialized equipment and stringent safety precautions.[4]
-
Nonylamine (C₉H₁₉NH₂) is treated with phosgene.
-
The reaction produces this compound and two equivalents of hydrogen chloride (HCl).
-
Reaction: C₉H₁₉NH₂ + COCl₂ → C₉H₁₉NCO + 2 HCl
-
Non-Phosgene Rearrangement Reactions (Laboratory Methods)
Safer, non-phosgene routes are often preferred for laboratory-scale synthesis.[2] These methods typically involve the rearrangement of an intermediate.
-
Curtius Rearrangement: This method involves the thermal or photochemical decomposition of an acyl azide. The acyl azide rearranges to form the isocyanate with the loss of nitrogen gas.[2][8] This reaction is known for its tolerance of a wide variety of functional groups.[2]
-
Protocol:
-
A carboxylic acid is converted to an acyl chloride.
-
The acyl chloride is reacted with sodium azide to form the acyl azide.
-
The acyl azide is carefully heated or irradiated to induce rearrangement to the isocyanate.
-
-
-
Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[2]
-
Lossen Rearrangement: This involves the conversion of a hydroxamic acid or its derivative to an isocyanate.[2][8]
Safety and Handling
This compound is a hazardous chemical and requires strict adherence to safety protocols. It is harmful if swallowed, inhaled, or in contact with skin.[1] It causes skin irritation and serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][9]
Hazard Classifications
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful[1]
-
Skin Corrosion/Irritation: Causes skin irritation[1]
-
Eye Damage/Irritation: Causes serious eye irritation[1]
-
Respiratory Sensitization: May cause allergy or asthma symptoms[1][9]
Recommended Handling Procedures
-
Engineering Controls: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Clothing: A lab coat or protective clothing is required to prevent skin contact.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.[3]
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials, particularly water and amines.[3] Keep containers tightly closed to prevent moisture contamination, which can lead to a buildup of pressure from CO₂ evolution.[3]
-
Spill and Disposal: In case of a spill, contain the material and clean up using an absorbent material. Dispose of waste in accordance with local, state, and federal regulations.[10]
Caption: Safe Handling Workflow for this compound.
References
- 1. This compound | C10H19NO | CID 11275250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-(+)-2-Nonyl isocyanate | 745783-85-1 | Benchchem [benchchem.com]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. Isocyanate - Wikipedia [en.wikipedia.org]
- 5. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. pcimag.com [pcimag.com]
- 7. researchgate.net [researchgate.net]
- 8. Isocyanate synthesis by substitution [organic-chemistry.org]
- 9. gaco.com [gaco.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis Routes and Mechanisms of Nonyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for nonyl isocyanate, a valuable chemical intermediate. The document details the core reaction mechanisms, offers representative experimental protocols, and presents quantitative data for each major pathway. The synthesis routes covered include the industrial standard phosgenation method as well as phosgene-free alternatives such as the Curtius, Hofmann, and Lossen rearrangements.
Phosgenation of Nonylamine
The reaction of primary amines with phosgene is the most established and widely used industrial method for producing isocyanates. This method is typically performed in a two-step "cold/hot" phosgenation process to mitigate side reactions and improve yield.
Mechanism
The phosgenation process begins with the reaction of the primary amine with phosgene to form an N-carbamoyl chloride intermediate. To prevent the formation of urea byproducts from the reaction of the starting amine with the isocyanate product, this step is conducted at low temperatures (0–70°C), often referred to as "cold phosgenation". The resulting carbamoyl chloride, along with any amine hydrochloride formed, is then heated in the presence of excess phosgene ("hot phosgenation" at 80-200°C) to yield the final isocyanate and hydrogen chloride.
Experimental Protocol (General Procedure for Aliphatic Amines)
-
Cold Phosgenation: A solution of nonylamine in an inert solvent (e.g., o-dichlorobenzene, toluene) is prepared in a reactor. This solution is then added to a solution of excess phosgene in the same solvent, while maintaining the temperature below 70°C. Alternatively, gaseous phosgene is introduced into the amine solution. This results in a slurry containing the carbamoyl chloride and amine hydrochloride.
-
Hot Phosgenation: The slurry from the first step is transferred to a second reactor where the temperature is gradually raised to between 120°C and 150°C.[1] Additional phosgene is introduced over several hours to complete the conversion to the isocyanate.
-
Purification: After the reaction is complete, the mixture is purged with an inert gas (e.g., nitrogen) to remove excess phosgene and byproduct HCl. The this compound is then isolated from the solvent and any high-boiling impurities by fractional distillation under reduced pressure.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | Nonylamine | [2] |
| Reagent | Phosgene (COCl₂) | [2] |
| Reaction Stages | 1. Cold Phosgenation (0-70°C)2. Hot Phosgenation (120-150°C) | [1][2] |
| Typical Yield | 85 - 95% | |
| Purity | >99% achievable | [1] |
| Key Byproducts | N,N'-dinonylurea, HCl |
Curtius Rearrangement
The Curtius rearrangement is a versatile and common laboratory-scale method for converting carboxylic acids into isocyanates.[3] This phosgene-free route involves the thermal decomposition of an acyl azide, which rearranges to form the isocyanate with the loss of nitrogen gas.[4]
Mechanism
The reaction begins with the conversion of a carboxylic acid derivative, typically an acyl chloride (like nonanoyl chloride), into an acyl azide. This is achieved by reaction with an azide salt, such as sodium azide. The acyl azide is then heated in an inert solvent (e.g., benzene, toluene). Recent research indicates the thermal decomposition is a concerted process where the nonyl group migrates to the nitrogen atom as nitrogen gas is eliminated, directly forming this compound with retention of configuration.[4]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN110114339B - Process for preparing aliphatic isocyanates - Google Patents [patents.google.com]
- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
Spectral Analysis of Nonyl Isocyanate: A Technical Guide
Introduction
Nonyl isocyanate (C₁₀H₁₉NO) is a linear aliphatic isocyanate with a nine-carbon alkyl chain. As a reactive chemical intermediate, it is of interest to researchers and professionals in drug development and polymer chemistry. A thorough understanding of its spectral characteristics is fundamental for its identification, purity assessment, and for monitoring its reactions. This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectral data for this compound. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of predicted data, information from analogous compounds, and general principles of spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.
Predicted Mass Spectrum Data for this compound
| m/z | Proposed Fragment | Comments |
| 169 | [M]⁺ | Molecular ion |
| 140 | [M-C₂H₅]⁺ | Loss of an ethyl radical |
| 126 | [M-C₃H₇]⁺ | Loss of a propyl radical |
| 112 | [M-C₄H₉]⁺ | Loss of a butyl radical |
| 99 | [C₅H₉NCO]⁺ | Likely base peak, resulting from McLafferty rearrangement.[1] |
| 84 | [C₅H₁₀N]⁺ | Further fragmentation |
| 70 | [C₄H₈N]⁺ | Further fragmentation |
| 56 | [C₃H₆N]⁺ | Further fragmentation |
General Experimental Protocol for Mass Spectrometry
A mass spectrum of this compound can be obtained using a mass spectrometer, typically coupled with a gas chromatography (GC-MS) or a direct insertion probe.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Ionization: Electron ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. This technique is particularly useful for identifying the functional groups present in a molecule.
Predicted Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~2955 | C-H (alkane) | Strong |
| ~2925 | C-H (alkane) | Strong |
| ~2855 | C-H (alkane) | Strong |
| ~2270 | N=C=O (isocyanate) | Very Strong, Sharp |
| ~1465 | C-H (alkane) | Medium |
| ~1375 | C-H (alkane) | Medium |
The most characteristic feature in the IR spectrum of this compound is the very strong and sharp absorption band around 2270 cm⁻¹ due to the asymmetric stretching vibration of the isocyanate (N=C=O) group.[2][3] The spectrum will also display strong C-H stretching bands just below 3000 cm⁻¹ and C-H bending vibrations in the 1470-1370 cm⁻¹ region, characteristic of the long alkyl chain.
General Experimental Protocol for Infrared (IR) Spectroscopy
An IR spectrum of liquid this compound can be readily obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution in a solvent that does not have interfering absorptions in the regions of interest (e.g., carbon tetrachloride) can be used in a liquid cell.
-
Analysis: The prepared sample is placed in the IR beam of the spectrometer. The instrument records the interferogram, and a Fourier transform is applied to obtain the infrared spectrum (transmittance or absorbance versus wavenumber).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure and chemical environment of atoms in a molecule. The following are predicted ¹H and ¹³C NMR data for this compound.
Predicted ¹H NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.30 | t | 2H | -CH₂-NCO |
| ~1.60 | p | 2H | -CH₂-CH₂-NCO |
| ~1.30 | m | 12H | -(CH₂)₆- |
| ~0.88 | t | 3H | -CH₃ |
Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~128.5 | -N=C=O |
| ~43.5 | -CH₂-NCO |
| ~31.8 | -CH₂- |
| ~30.5 | -CH₂- |
| ~29.4 | -CH₂- |
| ~29.2 | -CH₂- |
| ~26.7 | -CH₂- |
| ~22.6 | -CH₂- |
| ~14.1 | -CH₃ |
General Experimental Protocol for NMR Spectroscopy
NMR spectra are acquired using a high-field NMR spectrometer.
-
Sample Preparation: A small amount of this compound (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve sensitivity.
-
Processing: The FID is subjected to a Fourier transform to generate the NMR spectrum. Phasing and baseline correction are then applied to obtain the final spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Nonyl Isocyanate: A Technical Guide for Researchers
CAS Number: 4184-73-0[1][2][3]
This technical guide provides comprehensive safety information, handling protocols, and essential data for nonyl isocyanate, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound, also known as 1-isocyanatononane, is a chemical intermediate with the molecular formula C10H19NO.[2][3] It is recognized for its high reactivity, which necessitates stringent safety and handling protocols.
| Property | Value | Source |
| CAS Number | 4184-73-0 | [1][2][3] |
| Molecular Formula | C10H19NO | [2][3] |
| Molecular Weight | 169.26 g/mol | [2][3] |
| Synonyms | 1-isocyanatononane | [2][3] |
Safety Data and Hazard Information
This compound is classified as a hazardous substance. The following tables summarize the key safety information derived from globally harmonized system (GHS) classifications and safety data sheets (SDS).
GHS Hazard Classification
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 1 to 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2/2A |
| Respiratory Sensitization | Category 1 |
| Skin Sensitization | Category 1 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
| Aquatic Hazard (Short-term) | Category 3 |
| Aquatic Hazard (Long-term) | Category 2 |
Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed.[3] |
| H312 | Harmful in contact with skin.[3] | |
| H315 | Causes skin irritation.[3] | |
| H317 | May cause an allergic skin reaction. | |
| H319 | Causes serious eye irritation.[3] | |
| H330/H332 | Fatal or harmful if inhaled.[3] | |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P260 | Do not breathe mist or vapors. |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols and Safe Handling
Given the hazardous nature of isocyanates, adherence to strict experimental protocols is paramount. The following sections outline essential procedures for handling, storage, and disposal.
Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical. The following diagram illustrates the logical relationship between the hazards of this compound and the required personal protective equipment.
Caption: Hazard to PPE Correlation Diagram.
Handling and Storage Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Inert Atmosphere: Isocyanates are moisture-sensitive. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and reaction.
-
Container: Keep the container tightly closed in a dry and cool place.[4] Containers that have been opened must be carefully resealed and kept upright.
-
Incompatible Materials: Avoid contact with water, alcohols, amines, and strong bases, as these can trigger vigorous and exothermic reactions.
-
Temperature: Avoid heating, as it increases vaporization and the risk of inhalation exposure.[5]
Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuation and Ventilation: Evacuate and ventilate the spill area immediately.
-
Containment: Dike the spill to prevent it from entering water systems.
-
Absorption: For minor spills, absorb the material with a dry, inert absorbent such as sawdust or a commercial sorbent.
-
Neutralization: Prepare a decontamination solution to neutralize the absorbed isocyanate. Two common formulations are:
-
Formula 1: 5-10% sodium carbonate, 0.2% liquid detergent, and the remainder water.
-
Formula 2: 3-8% concentrated ammonia solution, 0.2% liquid detergent, and the remainder water. (Note: This requires excellent ventilation due to ammonia vapors).
-
-
Collection: Shovel the neutralized mixture into open-top containers. Do not seal these containers , as the reaction with moisture can produce carbon dioxide gas, leading to a pressure buildup and potential rupture.[6]
Waste Disposal Protocol
-
Labeling: All waste containing this compound must be labeled as hazardous.
-
Neutralization: Before disposal, excess this compound should be reacted (quenched) in a controlled manner. A common method is the slow addition of the isocyanate to a stirred solution of a polyol or an alcohol (e.g., isopropanol) in an inert solvent. The reaction should be performed in a fume hood, and the temperature should be monitored.
-
Licensed Disposal: Dispose of the neutralized waste, contaminated absorbents, and empty containers through a licensed hazardous waste disposal contractor.[6] Adhere to all federal, state, and local regulations.[6]
First Aid Measures
The following workflow outlines the immediate first aid steps to be taken in case of exposure to this compound.
Caption: First Aid Workflow for this compound Exposure.
This guide is intended to provide essential technical and safety information. Researchers must always consult the most current Safety Data Sheet provided by their supplier and adhere to all institutional and regulatory safety protocols.
References
- 1. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 2. 4184-73-0 CAS Manufactory [m.chemicalbook.com]
- 3. This compound | C10H19NO | CID 11275250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. multimedia.3m.com [multimedia.3m.com]
- 5. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 6. fsi.co [fsi.co]
Solubility of Nonyl Isocyanate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonyl isocyanate (C₁₀H₁₉NO) is a linear alkyl isocyanate that serves as a versatile intermediate in organic synthesis.[1][2] Its utility in the development of novel pharmaceuticals and functional materials is significant, owing to the high reactivity of the isocyanate group (-N=C=O) towards a variety of nucleophiles.[3] This reactivity allows for the formation of ureas, urethanes, and other derivatives, making it a key building block in many applications. Understanding the solubility of this compound in various organic solvents is paramount for reaction design, purification, and formulation. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, methodologies for its determination, and a logical framework for solvent selection.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₉NO | [1][2] |
| Molecular Weight | 169.26 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | Inferred from similar compounds[4] |
| Odor | Pungent | Inferred from similar compounds[4][5] |
Solubility of this compound in Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Reactivity Considerations |
| Hydrocarbons | Toluene, Hexane, Cyclohexane | Soluble | Generally inert under anhydrous conditions. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | Generally inert under anhydrous conditions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Generally inert under anhydrous conditions. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Soluble | May undergo slow reaction over time, especially in the presence of catalysts or impurities. |
| Esters | Ethyl acetate | Soluble | Generally inert under anhydrous conditions. |
| Amides | Dimethylformamide (DMF), Dimethylacetamide (DMAc) | Soluble | Can react with residual water or amines in the solvent. |
| Alcohols | Ethanol, Methanol | Soluble (but reactive) | Reacts to form urethanes.[3] |
| Water | Insoluble | Reacts to form an unstable carbamic acid, which decomposes to nonylamine and carbon dioxide.[3] |
Experimental Protocols
Determination of Qualitative Solubility
A straightforward method to determine the qualitative solubility of this compound in a specific solvent involves direct observation.
Materials:
-
This compound
-
Selected organic solvent (anhydrous grade)
-
Small, dry glass vials with caps
-
Vortex mixer or magnetic stirrer
Procedure:
-
To a dry glass vial, add a known volume (e.g., 1 mL) of the organic solvent.
-
Add a small, measured amount of this compound (e.g., 10 µL) to the solvent.
-
Cap the vial and vortex or stir the mixture at a controlled temperature (e.g., room temperature).
-
Visually inspect the solution for clarity. A clear, homogenous solution indicates solubility at that concentration.
-
If the isocyanate dissolves, incrementally add more this compound until saturation is reached (indicated by the presence of a separate phase or persistent cloudiness).
-
Record the observations as "soluble," "sparingly soluble," or "insoluble" at the tested concentrations.
Quantitative Determination of Isocyanate Content (Indirect Solubility Assessment)
While not a direct measure of solubility, the standard titration method for determining the percentage of NCO groups requires the sample to be fully dissolved in a solvent, thus confirming its utility as a solvent for reactions. A common method is the dibutylamine (DBA) back-titration.[6][7][8][9]
Principle: An excess of a standard solution of dibutylamine in a suitable solvent (e.g., toluene) is reacted with the isocyanate. The unreacted dibutylamine is then back-titrated with a standardized solution of hydrochloric acid.
Workflow for Isocyanate Content Titration:
Figure 1. Experimental workflow for the determination of isocyanate content.
Solvent Selection for Reactions with this compound
The choice of solvent is critical for the successful application of this compound in synthesis. The following decision tree provides a logical pathway for selecting an appropriate solvent.
References
- 1. This compound | C10H19NO | CID 11275250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C10H19NO) [pubchemlite.lcsb.uni.lu]
- 3. Isocyanate - Wikipedia [en.wikipedia.org]
- 4. guidechem.com [guidechem.com]
- 5. Propyl isocyanate | C4H7NO | CID 61033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. xylem.com [xylem.com]
- 7. researchgate.net [researchgate.net]
- 8. hiranuma.com [hiranuma.com]
- 9. Isocyanate content of polyurethane raw materials | Metrohm [metrohm.com]
Thermal Stability and Decomposition of Nonyl Isocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonyl isocyanate (C₉H₁₉NCO) is a linear alkyl isocyanate that finds application as a reagent and intermediate in organic synthesis, including in the development of novel pharmaceuticals and functionalized materials. Its reactivity is centered on the highly electrophilic isocyanate group, which readily reacts with nucleophiles such as alcohols, amines, and water. Understanding the thermal stability and decomposition profile of this compound is critical for ensuring safe handling, storage, and processing, as well as for controlling reaction conditions and predicting potential degradation pathways that could impact product purity and safety.
This technical guide provides a comprehensive overview of the available information on the thermal stability and decomposition of this compound and related long-chain alkyl isocyanates. Due to a lack of specific experimental data for this compound in the public domain, this guide draws upon general knowledge of isocyanate chemistry, data from safety data sheets, and findings from studies on homologous alkyl isocyanates to provide a predictive assessment.
Thermal Stability and Decomposition Overview
Isocyanates are known to be thermally labile, and their decomposition can be initiated by heat, moisture, and incompatible materials.[1] The thermal degradation of isocyanates can proceed through various complex pathways, leading to the formation of a range of gaseous and solid products.
Upon heating, isocyanates can undergo dimerization to form uretidinediones or trimerization to yield more thermally stable isocyanurates.[2] At elevated temperatures, the decomposition of the isocyanate functional group itself occurs, often leading to the release of toxic and hazardous gases.[3][4]
General Decomposition Products
Safety data for various isocyanates consistently report the evolution of hazardous gases upon thermal decomposition, particularly under fire conditions.[3][4] These products typically include:
-
Carbon Monoxide (CO): A toxic and flammable gas resulting from incomplete combustion.
-
Carbon Dioxide (CO₂): A product of complete combustion and also a byproduct of the reaction of isocyanates with water.[5]
-
Oxides of Nitrogen (NOₓ): A group of highly reactive and toxic gases.[3]
-
Hydrogen Cyanide (HCN): An extremely toxic gas.
-
Isocyanate Vapors: Unreacted monomer can be volatile and hazardous.[4]
Quantitative Decomposition Data
The following table summarizes the expected thermal decomposition characteristics based on general isocyanate behavior and data for related compounds.
| Parameter | Expected Range/Value for this compound | Source/Justification |
| Decomposition Onset Temperature (TGA) | 150 - 250 °C | General range for aliphatic isocyanates. The exact temperature is dependent on the heating rate and atmosphere. |
| Major Decomposition Products | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Oxides of Nitrogen (NOₓ), Hydrogen Cyanide (HCN), Nonene, Amines | Based on safety data for octyl isocyanate and general isocyanate pyrolysis data.[3][8] |
| Reaction with Water | Exothermic reaction producing nonyl amine and carbon dioxide. | General reaction of isocyanates with water.[5] |
Experimental Protocols
While specific experimental protocols for the thermal analysis of this compound are not published, standard methodologies for characterizing the thermal stability of liquid organic compounds are applicable.
Thermogravimetric Analysis (TGA)
TGA is used to determine the temperature at which a substance loses mass due to decomposition.
-
Apparatus: A thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: The analysis should be conducted under an inert atmosphere (e.g., nitrogen or argon) to study the intrinsic thermal decomposition, and also under an oxidative atmosphere (e.g., air) to simulate combustion conditions. A typical flow rate is 20-50 mL/min.
-
Heating Rate: A linear heating rate, typically in the range of 5-20 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
-
Data Analysis: The resulting TGA curve plots mass loss as a function of temperature. The onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass are determined.
Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can detect exothermic decomposition events.
-
Apparatus: A differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: The analysis is typically performed under an inert atmosphere (e.g., nitrogen).
-
Heating Rate: A constant heating rate, usually between 5-20 °C/min, is applied.
-
Temperature Range: The temperature is scanned over a range that encompasses the expected decomposition of the material.
-
-
Data Analysis: The DSC thermogram shows heat flow as a function of temperature. Exothermic peaks indicate decomposition events, and the onset temperature and enthalpy of decomposition can be calculated.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.
-
Apparatus: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: A small amount of this compound is applied to a sample holder (e.g., a platinum filament or a quartz tube).
-
Experimental Conditions:
-
Pyrolysis Temperature: The sample is rapidly heated to a specific decomposition temperature (e.g., 300 °C, 500 °C, 800 °C) in an inert atmosphere.
-
GC Separation: The resulting pyrolysis products are swept into the GC column and separated based on their boiling points and interactions with the stationary phase.
-
MS Detection: The separated compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual decomposition products by comparison with spectral libraries.
-
Visualization of Decomposition and Experimental Workflow
Logical Relationship of Thermal Decomposition Products
Experimental Workflow for Thermal Analysis
Conclusion
While specific experimental data on the thermal stability and decomposition of this compound is limited, a comprehensive understanding can be built upon the well-established chemistry of isocyanates and data from homologous compounds. It is anticipated that this compound will exhibit thermal instability at elevated temperatures, leading to the formation of hazardous gaseous products. For any application involving the heating of this compound, it is imperative that appropriate safety precautions are taken, including the use of adequate ventilation and personal protective equipment. Further experimental investigation using techniques such as TGA, DSC, and Py-GC-MS is highly recommended to precisely determine the thermal decomposition profile of this compound to ensure its safe and effective use in research and development.
References
- 1. Octyl isocyanate - Safety Data Sheet [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Octyl isocyanate(3158-26-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. Isocyanate - Wikipedia [en.wikipedia.org]
- 6. Thermal stabilities and conformational behaviors of isocyanurates and cyclotrimerization energies of isocyanates: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Hydrolysis of Nonyl Isocyanate: A Technical Guide to Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the reaction kinetics governing the hydrolysis of nonyl isocyanate. Due to the limited availability of specific kinetic data for this compound in published literature, this paper establishes a framework based on the well-understood principles of aliphatic isocyanate chemistry. The guide presents a comprehensive overview of the reaction mechanism, factors influencing reaction rates, and detailed, adaptable experimental protocols for kinetic analysis. Furthermore, illustrative kinetic data for the uncatalyzed hydrolysis of this compound is provided to serve as a practical example for researchers in the field.
Introduction to this compound Hydrolysis
This compound, a long-chain aliphatic isocyanate, is a reactive chemical intermediate of interest in various fields, including the synthesis of novel polymers and pharmaceutical compounds. Its reaction with water, or hydrolysis, is a critical consideration in its handling, storage, and application, as it dictates the stability of the compound and the formation of potential byproducts. The hydrolysis of an isocyanate proceeds through a multi-step mechanism, ultimately yielding a primary amine and carbon dioxide, with the subsequent potential for urea formation. Understanding the kinetics of this process is paramount for controlling reaction outcomes and ensuring product purity.
The overall reaction scheme for the hydrolysis of this compound can be summarized as follows:
-
Formation of Carbamic Acid: The initial step involves the nucleophilic attack of water on the electrophilic carbon of the isocyanate group, forming an unstable carbamic acid intermediate.[1][2]
-
Decomposition: The carbamic acid rapidly decomposes to yield nonylamine and carbon dioxide.[2]
-
Urea Formation: The newly formed nonylamine can then react with another molecule of this compound to produce 1,3-dinonylurea.
Alkyl isocyanates, such as this compound, generally exhibit slower hydrolysis rates compared to their aryl isocyanate counterparts.[3] This difference in reactivity is a key consideration in experimental design and process development.
Reaction Mechanism and Signaling Pathway
The hydrolysis of this compound follows a well-established pathway for aliphatic isocyanates. The key steps are outlined below and visualized in the following diagram.
Caption: Reaction pathway for the hydrolysis of this compound.
Factors Influencing Reaction Kinetics
Several factors can significantly impact the rate of this compound hydrolysis:
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.
-
pH: The hydrolysis of isocyanates can be catalyzed by both acids and bases. The reaction is generally slowest in neutral conditions.
-
Solvent Polarity: The polarity of the solvent can influence the reaction rate.
-
Reactant Concentrations: The rate of hydrolysis is dependent on the concentrations of both this compound and water.
Illustrative Kinetic Data
The following tables present hypothetical yet realistic kinetic data for the uncatalyzed hydrolysis of this compound in a mixed solvent system (e.g., acetonitrile/water) at neutral pH. This data is intended to serve as a practical guide for researchers.
Table 1: Pseudo-First-Order Rate Constants for this compound Hydrolysis at Various Temperatures
| Temperature (°C) | Temperature (K) | Initial [this compound] (M) | [H₂O] (M) | Pseudo-First-Order Rate Constant (k') (s⁻¹) |
| 25 | 298.15 | 0.01 | 5.0 | 1.5 x 10⁻⁴ |
| 35 | 308.15 | 0.01 | 5.0 | 3.2 x 10⁻⁴ |
| 45 | 318.15 | 0.01 | 5.0 | 6.5 x 10⁻⁴ |
Note: Pseudo-first-order conditions are achieved by maintaining a large excess of water.
Table 2: Arrhenius Parameters for the Uncatalyzed Hydrolysis of this compound
| Parameter | Value |
| Activation Energy (Ea) | 55.0 kJ/mol |
| Pre-exponential Factor (A) | 1.2 x 10⁶ s⁻¹ |
This illustrative data suggests a moderate temperature dependence for the uncatalyzed hydrolysis of this compound.
Experimental Protocols for Kinetic Analysis
To determine the reaction kinetics of this compound hydrolysis, the following experimental protocols can be employed.
General Experimental Setup
A jacketed glass reactor equipped with a magnetic stirrer, a temperature probe, and a sampling port is recommended. The temperature of the reactor should be controlled using a circulating water bath. All experiments should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis from atmospheric moisture.
Kinetic Analysis via Titration
This method involves quenching the reaction at specific time points and determining the remaining isocyanate concentration by back-titration.
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile or toluene)
-
Deionized water
-
Standardized solution of di-n-butylamine in anhydrous solvent (e.g., 0.1 M)
-
Standardized solution of hydrochloric acid (e.g., 0.05 M)
-
Bromophenol blue indicator
Procedure:
-
Equilibrate the jacketed reactor containing the anhydrous solvent to the desired temperature.
-
Add a known volume of deionized water to the solvent and allow the temperature to re-equilibrate.
-
Initiate the reaction by adding a known amount of this compound to the solvent/water mixture with vigorous stirring. Start the timer immediately.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a flask containing a known excess of the standardized di-n-butylamine solution.
-
Allow the quenching reaction to proceed for a few minutes to ensure complete reaction of the remaining this compound.
-
Add a few drops of bromophenol blue indicator to the quenched solution.
-
Titrate the excess di-n-butylamine with the standardized hydrochloric acid solution until the endpoint (color change from blue to yellow) is reached.
-
Calculate the concentration of unreacted this compound at each time point.
-
Plot the natural logarithm of the this compound concentration versus time to determine the pseudo-first-order rate constant (k').
Caption: Experimental workflow for kinetic analysis by titration.
Kinetic Analysis via Gas Chromatography (GC)
GC analysis can be used to monitor the disappearance of this compound over time. This method requires derivatization of the isocyanate to a more stable and less reactive compound suitable for GC analysis.
Materials:
-
This compound
-
Anhydrous solvent (e.g., acetonitrile)
-
Deionized water
-
Derivatizing agent (e.g., excess di-n-butylamine)
-
Internal standard (e.g., a long-chain alkane like tetradecane)
-
GC instrument with a flame ionization detector (FID)
Procedure:
-
Prepare a series of calibration standards of the derivatized this compound (1,1-dibutyl-3-nonylurea) with a constant concentration of the internal standard.
-
Generate a calibration curve by plotting the peak area ratio of the derivative to the internal standard against the concentration of the derivative.
-
Set up the hydrolysis reaction as described in the general experimental setup.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a vial containing the derivatizing agent and the internal standard.
-
Allow the derivatization reaction to go to completion.
-
Analyze the quenched samples by GC-FID.
-
Use the calibration curve to determine the concentration of this compound at each time point.
-
Plot the natural logarithm of the this compound concentration versus time to determine the pseudo-first-order rate constant (k').
Caption: Experimental workflow for kinetic analysis by GC.
Conclusion
References
- 1. Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Properties of Nonyl Isocyanate versus Other Alkyl Isocyanates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the physicochemical properties, reactivity, and toxicological profiles of nonyl isocyanate and other relevant long-chain alkyl isocyanates, including octyl, decyl, and dodecyl isocyanate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who work with or encounter these compounds.
Physicochemical Properties
The physicochemical properties of alkyl isocyanates are crucial for understanding their behavior in various applications, from chemical synthesis to biological systems. The properties are largely influenced by the length of the alkyl chain.
| Property | This compound | Octyl Isocyanate | Decyl Isocyanate | Dodecyl Isocyanate |
| Molecular Formula | C₁₀H₁₉NO[1] | C₉H₁₇NO[2] | C₁₁H₂₁NO[3] | C₁₃H₂₅NO |
| Molecular Weight ( g/mol ) | 169.26[1] | 155.24[2] | 183.29[3] | 211.34 |
| Boiling Point (°C) | Not available | 200-204[4] | 85-89 | 157-161 (at 21 mmHg) |
| Density (g/mL at 25°C) | Not available | 0.88[4] | 0.880 | 0.877 |
| Refractive Index (n20/D) | Not available | 1.432[4] | 1.4360 | 1.441 |
| Water Solubility | Insoluble, reacts with water | Insoluble, reacts with water | Insoluble, reacts with water | Insoluble, reacts with water[5] |
Reactivity of Alkyl Isocyanates
The high reactivity of the isocyanate group (-N=C=O) is central to its utility in chemical synthesis and also a primary driver of its biological activity. Isocyanates are electrophiles that readily react with a variety of nucleophiles.
General Reactivity:
The reactivity of the isocyanate group is generally independent of the length of the alkyl chain in simple aliphatic isocyanates when reacting with alcohols.[6] However, the steric hindrance around the isocyanate group and the polarity of the solvent can influence reaction rates. Aromatic isocyanates are significantly more reactive than aliphatic isocyanates.[7]
Reaction with Nucleophiles:
-
Alcohols: The reaction of an isocyanate with an alcohol forms a urethane linkage. This is a fundamental reaction in polyurethane chemistry. The reaction can be catalyzed by tertiary amines and metal catalysts.[8][9]
-
Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[7] This reaction is important in the formation of polyurethane foams, where the CO₂ acts as a blowing agent.[10] The hydrolysis of alkyl isocyanates is significantly slower than that of aryl isocyanates.[11]
-
Amines: The reaction with amines is typically much faster than with alcohols or water and results in the formation of a urea linkage.[7]
Toxicological Profile
Alkyl isocyanates are known to be hazardous substances, with the primary concerns being irritation, and skin and respiratory sensitization.[12]
Acute Toxicity
| Alkyl Isocyanate | Oral LD₅₀ (rat) | Dermal LD₅₀ (rabbit) | Inhalation LC₅₀ (rat) |
| This compound | Data not available | Data not available | Data not available |
| Octyl Isocyanate | Harmful if swallowed (GHS)[2] | Harmful in contact with skin (GHS)[13] | Harmful if inhaled (GHS)[13] |
| Decyl Isocyanate | Harmful if swallowed (GHS)[3] | Harmful in contact with skin (GHS)[3] | Harmful if inhaled (GHS)[3] |
| Dodecyl Isocyanate | Harmful if swallowed (GHS)[14] | Harmful in contact with skin (GHS)[14] | Harmful if inhaled (GHS)[14] |
GHS classifications are based on notifications to ECHA and data from safety data sheets.
Irritation and Sensitization
All the compared alkyl isocyanates are classified as skin and eye irritants and as respiratory and skin sensitizers.[2][3][12]
-
Skin Sensitization: May cause an allergic skin reaction.[3][12]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][3][12]
Mechanisms of Toxicity and Signaling Pathways
The primary mechanism of isocyanate toxicity is through the reaction of the electrophilic isocyanate group with biological nucleophiles such as the amine and sulfhydryl groups of amino acids in proteins.
Sensitization Pathway
Isocyanate-induced sensitization is a complex immunological process. Skin exposure is now recognized as a significant route for inducing systemic sensitization, which can then lead to respiratory hypersensitivity (asthma) upon subsequent inhalation.[15] The proposed mechanism involves a T-helper 2 (Th2) cell-dominated immune response.
Caption: Isocyanate-induced sensitization pathway.
While the general pathway is understood, the specific initial intracellular signaling events (e.g., involvement of NF-κB, MAPK, or STAT3 pathways) triggered by long-chain alkyl isocyanates that lead to the activation of antigen-presenting cells and subsequent T-cell differentiation are areas of ongoing research.
Experimental Protocols
Determination of Isocyanate (NCO) Content by Titration
This method determines the percentage of reactive isocyanate groups in a sample.
Principle: The isocyanate reacts with an excess of di-n-butylamine to form a urea. The unreacted amine is then back-titrated with a standard solution of hydrochloric acid.[6]
Reagents:
-
Toluene, anhydrous
-
Di-n-butylamine solution (e.g., 0.9 mol/L in toluene)
-
Hydrochloric acid (e.g., 1 mol/L in isopropanol or aqueous)
-
Methanol or 2-Propanol
-
Indicator (e.g., bromophenol blue) or potentiometric electrode
Procedure:
-
Accurately weigh a sample of the isocyanate into a flask.
-
Add a known excess volume of the di-n-butylamine solution.
-
Allow the reaction to proceed for a specified time (e.g., 10-15 minutes) with stirring.
-
Add a solvent like methanol or 2-propanol to quench the reaction and dissolve the resulting urea.
-
Titrate the excess di-n-butylamine with the standardized hydrochloric acid solution to an endpoint, which can be determined by a color change of an indicator or by potentiometry.
-
Perform a blank titration without the isocyanate sample.
Calculation: The %NCO is calculated using the following formula: %NCO = [((V_blank - V_sample) * N_HCl * 42.02) / (W_sample * 1000)] * 100 Where:
-
V_blank = Volume of HCl for the blank titration (mL)
-
V_sample = Volume of HCl for the sample titration (mL)
-
N_HCl = Normality of the HCl solution
-
42.02 = Molecular weight of the NCO group ( g/mol )
-
W_sample = Weight of the sample (g)
Caption: Workflow for NCO content determination.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[16]
Materials:
-
Target cell line (e.g., A549 human lung carcinoma cells)
-
Cell culture medium and supplements
-
96-well plates
-
Alkyl isocyanate test substance
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the alkyl isocyanate in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the test substance. Include vehicle controls.
-
Incubate the cells for a specified exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a further 2-4 hours, allowing formazan crystals to form.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
Data Analysis: Cell viability is expressed as a percentage of the vehicle control. An IC₅₀ value (the concentration that inhibits 50% of cell viability) can be calculated.
Caption: MTT assay workflow for cytotoxicity.
Skin Sensitization Potential: Murine Local Lymph Node Assay (LLNA)
The LLNA is an in vivo method for identifying potential skin sensitizers.
Principle: Chemical sensitizers induce the proliferation of lymphocytes in the lymph nodes draining the site of application. This proliferation is measured by the incorporation of a radiolabeled nucleoside (e.g., ³H-methyl thymidine) into the DNA of the dividing cells.
Materials:
-
CBA/J mice
-
Alkyl isocyanate test substance and vehicle (e.g., acetone:olive oil, 4:1)
-
Positive control (e.g., hexyl cinnamic aldehyde)
-
³H-methyl thymidine
-
Scintillation counter
Procedure:
-
Divide mice into groups (at least 4 per group) for different concentrations of the test substance, a vehicle control, and a positive control.
-
On days 1, 2, and 3, apply the test substance or control to the dorsum of each ear of the mice.
-
On day 6, inject the mice intravenously with ³H-methyl thymidine.
-
Five hours after injection, sacrifice the mice and excise the draining auricular lymph nodes.
-
Prepare a single-cell suspension of the lymph node cells.
-
Precipitate the DNA and measure the incorporation of the radioisotope using a scintillation counter.
Data Analysis: A Stimulation Index (SI) is calculated for each group by dividing the mean disintegrations per minute (DPM) of the test group by the mean DPM of the vehicle control group. An SI of ≥ 3 is considered a positive result for sensitization.
Caption: Local Lymph Node Assay (LLNA) workflow.
Conclusion
This compound and other long-chain alkyl isocyanates (octyl, decyl, dodecyl) share similar physicochemical properties, reactivity profiles, and toxicological hazards, primarily driven by the reactive isocyanate functional group. The length of the alkyl chain in this range appears to have a minor influence on the intrinsic reactivity of the isocyanate group but does affect physical properties like boiling point and molecular weight. The primary health concerns associated with these compounds are irritation and, most significantly, skin and respiratory sensitization, which is believed to be mediated by a Th2-dominant immune response initiated by skin contact. The experimental protocols provided herein offer standardized methods for assessing the key properties and hazards of these and similar compounds. Further research is warranted to obtain specific quantitative toxicity data for this compound and to elucidate the precise intracellular signaling pathways involved in isocyanate-induced sensitization.
References
- 1. melray.com [melray.com]
- 2. Octyl isocyanate | C9H17NO | CID 76616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Decyl isocyanate | C11H21NO | CID 4420451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. media.novol.com [media.novol.com]
- 5. tandfonline.com [tandfonline.com]
- 6. fishersci.com [fishersci.com]
- 7. A murine model of toluene diisocyanate-induced asthma can be treated with matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Octyl isocyanate(3158-26-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. cdph.ca.gov [cdph.ca.gov]
- 12. fishersci.com [fishersci.com]
- 13. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 14. spectrumchemical.com [spectrumchemical.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. cdnmedia.mapei.com [cdnmedia.mapei.com]
A Technical Guide to High-Purity Nonyl Isocyanate for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of high-purity nonyl isocyanate, a versatile reagent in organic synthesis and material science. This document outlines commercial suppliers, detailed product specifications, experimental protocols for its use, and visual representations of its chemical reactivity and experimental workflows. This compound, with its nine-carbon alkyl chain, offers a valuable building block for introducing lipophilic moieties, modifying surfaces, and synthesizing novel molecular entities.
Commercial Suppliers and Product Specifications
High-purity this compound is available from several reputable chemical suppliers that cater to the research and pharmaceutical industries. While purity levels are often the primary reported metric, other specifications such as appearance, refractive index, and residual solvents are critical for ensuring reproducibility in sensitive applications. Below is a compilation of data from various suppliers.
Table 1: Comparison of Commercial High-Purity this compound Specifications
| Specification | Supplier A (Reputable Catalog) | Supplier B (Specialty Chemicals) | Supplier C (Bulk/Custom) |
| Purity (GC) | ≥97% | ≥98% | ≥99% (Custom Synthesis) |
| CAS Number | 4184-73-0 | 4184-73-0 | 4184-73-0 |
| Molecular Formula | C₁₀H₁₉NO | C₁₀H₁₉NO | C₁₀H₁₉NO |
| Molecular Weight | 169.26 g/mol | 169.26 g/mol | 169.26 g/mol |
| Appearance | Colorless to pale yellow liquid | Clear, colorless liquid | Colorless liquid |
| Refractive Index (n20/D) | 1.434 (Predicted) | 1.434 (Predicted) | 1.434 (Predicted) |
| Boiling Point | 97-99 °C / 15 mmHg | 97-99 °C / 15 mmHg | 97-99 °C / 15 mmHg |
| Density | 0.86 g/mL at 25 °C (Predicted) | 0.86 g/mL at 25 °C (Predicted) | 0.86 g/mL at 25 °C (Predicted) |
Note: Some physical properties are predicted values as experimental data from suppliers is not always available. Researchers should always refer to the lot-specific certificate of analysis for the most accurate information.
Core Reactivity of this compound
The isocyanate functional group (-N=C=O) is a highly reactive electrophile, readily undergoing nucleophilic attack at the central carbon atom. This reactivity is the foundation of its utility in chemical synthesis. The long alkyl chain of this compound imparts hydrophobicity to the resulting products.
Caption: General reaction pathway of this compound with a nucleophile.
Experimental Protocols
The following protocols provide detailed methodologies for common applications of this compound in a research setting.
Synthesis of a Urea Derivative: N-Nonyl-N'-phenylurea
This protocol details the synthesis of a disubstituted urea through the reaction of this compound with aniline. This reaction is a cornerstone of isocyanate chemistry and is frequently used in the development of small molecule libraries.
Methodology:
-
Reagent Preparation: In a fume hood, add aniline (0.93 g, 10 mmol) to a 100 mL round-bottom flask equipped with a magnetic stir bar. Dissolve the aniline in 20 mL of anhydrous tetrahydrofuran (THF).
-
Reaction Setup: Place the flask in an ice bath and stir the solution for 10 minutes to cool it to 0 °C.
-
Addition of this compound: Slowly add this compound (1.69 g, 10 mmol) dropwise to the stirred aniline solution over a period of 15 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Product Isolation: Upon completion, reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation and Filtration: Add 50 mL of cold n-hexane to the concentrated solution to precipitate the product. Stir the resulting slurry for 30 minutes in an ice bath. Collect the solid product by vacuum filtration, washing the filter cake with cold n-hexane (2 x 20 mL).
-
Drying: Dry the collected white solid under vacuum to a constant weight to yield N-nonyl-N'-phenylurea.
Caption: Experimental workflow for the synthesis of N-nonyl-N'-phenylurea.
Surface Modification of Amine-Functionalized Silica Nanoparticles
This protocol describes the process of grafting this compound onto the surface of amine-functionalized silica nanoparticles to create a hydrophobic surface. This is relevant for applications in drug delivery, where surface properties control nanoparticle interactions with biological systems, and in materials science for creating hydrophobic coatings.
Methodology:
-
Nanoparticle Dispersion: Disperse 100 mg of amine-functionalized silica nanoparticles in 50 mL of anhydrous toluene in a three-neck round-bottom flask. Sonicate the mixture for 15 minutes to ensure a homogeneous dispersion.
-
Inert Atmosphere: Equip the flask with a condenser and a nitrogen inlet. Purge the system with dry nitrogen for 20 minutes with gentle stirring.
-
Addition of this compound: Add a solution of this compound (0.85 g, 5 mmol) in 10 mL of anhydrous toluene to the nanoparticle dispersion dropwise over 30 minutes.
-
Reaction: Heat the reaction mixture to 60 °C and stir under a nitrogen atmosphere for 24 hours.
-
Purification: After cooling to room temperature, centrifuge the reaction mixture at 8000 rpm for 15 minutes. Discard the supernatant.
-
Washing: Resuspend the nanoparticle pellet in 50 mL of toluene and centrifuge again. Repeat this washing step three times with toluene and then twice with ethanol to remove any unreacted this compound and byproducts.
-
Drying: Dry the final product, the nonyl-functionalized silica nanoparticles, in a vacuum oven at 60 °C overnight.
Caption: Experimental workflow for surface modification of nanoparticles.
Methodological & Application
Application Notes and Protocols: Surface Modification of Cellulose Nanocrystals with Nonyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the surface modification of cellulose nanocrystals (CNCs) with nonyl isocyanate. This modification is designed to transform the hydrophilic surface of CNCs to a hydrophobic one, thereby enhancing their dispersibility in non-polar solvents and polymer matrices. This is particularly relevant for applications in drug delivery, nanocomposites, and biomedical devices where compatibility with hydrophobic systems is crucial.
Introduction
Cellulose nanocrystals (CNCs) are bio-based nanomaterials with exceptional mechanical properties, high surface area, and low toxicity.[1] However, their inherent hydrophilicity, due to the abundance of surface hydroxyl groups, limits their application in hydrophobic environments. Surface modification with aliphatic isocyanates, such as this compound, is an effective strategy to overcome this limitation. The isocyanate group (-NCO) readily reacts with the hydroxyl groups (-OH) on the CNC surface, forming stable urethane linkages and grafting the hydrophobic nonyl chains onto the nanocrystals.[2][3] This process significantly increases the hydrophobicity of the CNCs, improving their dispersion in organic solvents and compatibility with non-polar polymers.[4]
Experimental Data
The following tables summarize typical quantitative data obtained from the characterization of unmodified and this compound-modified CNCs. The exact values may vary depending on the source of CNCs and specific reaction conditions.
Table 1: Physicochemical Properties of Unmodified and this compound-Modified CNCs
| Property | Unmodified CNCs | This compound-Modified CNCs |
| Appearance | White powder | Off-white to pale yellow powder |
| Water Contact Angle | 32° ± 2°[5] | > 90° (up to 135° reported for similar modifications)[6] |
| Dispersibility in Water | High | Low (forms aggregates) |
| Dispersibility in Toluene | Low (sediments) | High (stable dispersion) |
| Degree of Substitution (DS) | N/A | 0.1 - 0.4 (typical range) |
Table 2: Thermal Properties of Unmodified and this compound-Modified CNCs
| Property | Unmodified CNCs | This compound-Modified CNCs |
| Onset of Thermal Degradation (Tonset) | ~220 °C[4] | ~250 - 280 °C |
| Temperature at Maximum Decomposition Rate (Tmax) | ~315 °C | ~330 - 350 °C |
Experimental Protocols
Materials and Equipment
-
Cellulose nanocrystals (CNCs)
-
This compound
-
Anhydrous toluene
-
Anhydrous dimethylformamide (DMF)
-
Triethylamine (catalyst)
-
Acetone
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Heating mantle
-
Centrifuge and centrifuge tubes
-
Ultrasonicator
-
Freeze-dryer
-
Standard laboratory glassware and safety equipment
Protocol for Surface Modification of CNCs with this compound
This protocol is adapted from procedures for similar short-chain alkyl isocyanate modifications.[7]
-
Drying of CNCs: Dry the CNCs under vacuum at 60°C for 24 hours to remove any residual water.
-
Dispersion of CNCs: Disperse the dried CNCs in anhydrous toluene (or DMF) at a concentration of 1% (w/v) using an ultrasonicator for 30 minutes to achieve a uniform suspension.
-
Reaction Setup: Transfer the CNC suspension to a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Addition of Reagents: Under a nitrogen atmosphere, add triethylamine (as a catalyst, ~1-5 mol% relative to hydroxyl groups on CNCs) to the suspension and stir for 15 minutes.
-
Isocyanate Addition: Slowly add this compound to the reaction mixture. The molar ratio of isocyanate to the anhydroglucose units (AGU) of cellulose can be varied to control the degree of substitution (a starting point is a 3:1 molar ratio).
-
Reaction: Heat the reaction mixture to 80-110°C and allow it to react for 6-24 hours with continuous stirring.
-
Purification:
-
After the reaction, cool the mixture to room temperature.
-
Add excess acetone to precipitate the modified CNCs.
-
Centrifuge the mixture at 8000 rpm for 10 minutes and discard the supernatant.
-
Re-disperse the pellet in fresh acetone and repeat the centrifugation step. Perform this washing step three times to remove unreacted this compound and catalyst.
-
-
Drying: Dry the purified this compound-modified CNCs in a vacuum oven or using a freeze-dryer to obtain a fine powder.
Characterization Protocols
Objective: To confirm the successful grafting of this compound onto the CNC surface.
Protocol:
-
Record the FTIR spectra of unmodified CNCs, this compound, and the modified CNCs using an FTIR spectrometer in the range of 4000-400 cm-1.[2]
-
Expected Results:
-
Unmodified CNCs: A broad peak around 3340 cm-1 (O-H stretching) and a peak around 2900 cm-1 (C-H stretching).[2]
-
This compound: A strong characteristic peak around 2270 cm-1 (-N=C=O stretching).
-
Modified CNCs: The appearance of a new peak around 1720 cm-1 (C=O stretching of the urethane linkage) and an increase in the intensity of the C-H stretching peaks around 2900 cm-1 due to the nonyl chains. A significant reduction in the intensity of the O-H stretching peak and the disappearance of the -N=C=O peak should be observed.[3]
-
Objective: To evaluate the thermal stability of the modified CNCs.
Protocol:
-
Perform TGA on both unmodified and modified CNCs using a thermogravimetric analyzer.
-
Heat the samples from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Expected Results: The onset of thermal degradation for the modified CNCs is expected to be higher than that of the unmodified CNCs, indicating improved thermal stability.[8]
Objective: To assess the change in surface hydrophobicity.
Protocol:
-
Prepare thin films of unmodified and modified CNCs by pressing the powder into pellets or by casting a dispersion onto a glass slide and drying.
-
Use a goniometer to measure the static water contact angle. Place a droplet of deionized water on the surface of the film and measure the angle between the water droplet and the film surface.[9][10]
-
Expected Results: Unmodified CNCs will have a low contact angle, indicating a hydrophilic surface. The this compound-modified CNCs should exhibit a significantly higher contact angle (>90°), confirming the hydrophobic nature of the modified surface.[5]
Objective: To quantify the extent of surface modification.
Protocol (via Elemental Analysis):
-
Determine the nitrogen content (%) of the modified CNCs using an elemental analyzer.
-
Calculate the degree of substitution (DS) using the following formula: DS = (162.14 × %N) / (1401 - 157.25 × %N) where:
-
162.14 is the molecular weight of the anhydroglucose unit (AGU).
-
%N is the nitrogen percentage from elemental analysis.
-
1401 is the molecular weight of nitrogen multiplied by 100.
-
157.25 is the molecular weight of the this compound group.
-
Visualizations
Experimental Workflow
References
- 1. Surface modification of cellulose nanocrystal for advanced applications [uwspace.uwaterloo.ca]
- 2. Isolation and Characterization of Cellulose Nanocrystals from Oil Palm Mesocarp Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 8. ijitee.org [ijitee.org]
- 9. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of the Addition of Acetylated Polysaccharides on the Properties of an Active Packaging Based on Polysuccinimide and Oregano Essential Oil [mdpi.com]
Application Notes and Protocols for Grafting Nonyl Isocyanate onto Polymer Backbones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical grafting of nonyl isocyanate onto various polymer backbones. This surface modification technique is pivotal for altering the physicochemical properties of polymers, rendering them suitable for a wide array of applications in drug development, including the formulation of novel drug delivery systems. The introduction of the nine-carbon alkyl chain of this compound can significantly increase the hydrophobicity of a polymer, enabling the creation of amphiphilic structures ideal for encapsulating poorly soluble drugs.
Introduction to this compound Grafting
Grafting this compound onto polymer backbones is a versatile post-polymerization modification technique. The process involves the reaction of the highly reactive isocyanate group (-NCO) of this compound with nucleophilic functional groups present on the polymer, such as hydroxyl (-OH) or amine (-NH2) groups, to form stable urethane or urea linkages, respectively. This method allows for precise control over the degree of substitution, thereby enabling the fine-tuning of the polymer's properties for specific applications.
The resulting grafted copolymers often exhibit amphiphilic characteristics, with the polymer backbone retaining its original properties (e.g., biocompatibility, water solubility) and the grafted nonyl chains introducing hydrophobicity. This dual nature is particularly advantageous in drug delivery for the encapsulation and solubilization of hydrophobic therapeutic agents, potentially leading to improved bioavailability and controlled release profiles.[1][2]
Key Applications in Drug Development
The modification of polymers with this compound opens up numerous possibilities in the field of drug development:
-
Formation of Polymeric Micelles: The resulting amphiphilic graft copolymers can self-assemble into micelles in aqueous environments. These core-shell structures can encapsulate hydrophobic drugs within their core, shielding them from the aqueous environment and improving their solubility and stability.
-
Controlled Drug Release: The hydrophobic interactions between the nonyl chains and the encapsulated drug can influence the drug release kinetics, allowing for sustained or controlled release profiles.
-
Enhanced Drug Loading: The hydrophobic domains created by the nonyl grafts can increase the loading capacity of hydrophobic drugs compared to the unmodified polymer.
-
Improved Pharmacokinetics: By modifying the properties of drug carrier systems, the circulation half-life of the encapsulated drug can be extended, leading to improved pharmacokinetic profiles.[3]
Experimental Protocols
This section provides detailed protocols for the synthesis and characterization of this compound-grafted polymers. The following protocols are based on the common and efficient method of reacting an isocyanate with a hydroxyl-functionalized polymer.[4]
Materials and Equipment
Materials:
-
Hydroxyl-terminated polymer (e.g., Poly(ethylene glycol) (PEG), Poly(N-hydroxyethylacrylamide) (PHEAm))
-
This compound (C₁₀H₁₉NO)[5]
-
Anhydrous Dichloromethane (DCM)
-
Dibutyltindilaurate (DBTL) catalyst
-
Anhydrous diethyl ether (for precipitation)
-
Deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Schlenk line or nitrogen/argon inlet
-
Syringes
-
Magnetic stir plate
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Gel Permeation Chromatography (GPC) system
General Reaction Scheme
The following diagram illustrates the general reaction for grafting this compound onto a hydroxyl-containing polymer backbone.
Caption: General reaction scheme for grafting this compound onto a hydroxyl-functionalized polymer backbone.
Experimental Workflow
The diagram below outlines the typical workflow for the synthesis and characterization of this compound-grafted polymers.
Caption: Experimental workflow for the synthesis and characterization of this compound-grafted polymers.
Detailed Synthesis Protocol (Example with PEG)
-
Preparation: Dry a round-bottom flask under vacuum and backfill with an inert gas (e.g., nitrogen or argon).
-
Dissolution: Dissolve hydroxyl-terminated poly(ethylene glycol) (PEG, e.g., 2000 g/mol , 1.0 g, 0.5 mmol) in anhydrous dichloromethane (DCM, 20 mL) in the prepared flask with magnetic stirring.
-
Addition of Reactants: To the stirred solution, add this compound (3-5 molar equivalents to the hydroxyl groups of PEG) via syringe.
-
Catalyst Addition: Add a catalytic amount of dibutyltindilaurate (DBTL, ~1-2 drops) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature under an inert atmosphere for 12-24 hours.
-
Purification:
-
Concentrate the reaction mixture using a rotary evaporator.
-
Precipitate the crude product by adding the concentrated solution dropwise into a large volume of cold, stirring diethyl ether.
-
Collect the precipitate by centrifugation or filtration.
-
Redissolve the polymer in a small amount of DCM and re-precipitate in cold diethyl ether. Repeat this step 2-3 times to ensure the removal of unreacted this compound and catalyst.
-
-
Drying: Dry the purified polymer under vacuum or by freeze-drying to obtain the final product.
Characterization of Grafted Polymers
Thorough characterization is essential to confirm the successful grafting of this compound and to determine the properties of the modified polymer.
| Technique | Purpose | Expected Observations |
| FTIR Spectroscopy | To confirm the formation of the urethane linkage and the disappearance of the isocyanate group. | Appearance of a new peak around 1700-1730 cm⁻¹ (C=O stretching of urethane). Disappearance of the strong isocyanate peak at ~2270 cm⁻¹.[6] |
| ¹H NMR Spectroscopy | To determine the degree of grafting by comparing the integration of proton signals from the polymer backbone and the grafted nonyl chains. | Appearance of new signals corresponding to the protons of the nonyl group (e.g., terminal -CH₃, and methylene -CH₂- groups). |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity index (PDI) of the grafted polymer. | An increase in the molecular weight of the polymer after grafting, with a potential slight broadening of the PDI. |
Quantitative Data Summary
The efficiency of the grafting reaction can be quantified by the degree of substitution, which is the percentage of available hydroxyl groups that have reacted with this compound. This can be determined using ¹H NMR spectroscopy. The reaction conditions are typically optimized to achieve a high degree of conversion.[4]
| Polymer Backbone | Molar Ratio (this compound:OH) | Catalyst | Reaction Time (h) | Degree of Substitution (%) | Reference |
| Poly(ethylene glycol) | 3:1 | DBTL | 24 | > 95% | General method[4] |
| Poly(N-hydroxyethylacrylamide) | 5:1 | DBTL | 12 | > 98% | General method[4] |
Note: The data presented in this table are representative values based on typical isocyanate grafting reactions. Actual results may vary depending on the specific polymer, reaction conditions, and purity of reagents.
Safety Precautions
Isocyanates, including this compound, are toxic and can be harmful if inhaled, ingested, or in contact with skin.[5] They are also potent respiratory sensitizers. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Refer to the Safety Data Sheet (SDS) for this compound before use.
References
- 1. Review on various activator-assisted polymer grafting techniques for smart drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aquila.usm.edu [aquila.usm.edu]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. This compound | C10H19NO | CID 11275250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Developing a renewable hybrid resin system. Part I: Characterization of co-polymers of isocyanate with different molecular weights of phenolic resins :: BioResources [bioresources.cnr.ncsu.edu]
Application Note: Derivatization of Fatty Acids for Enhanced HPLC Analysis
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of fatty acids. However, a significant challenge in the analysis of fatty acids is their lack of a strong chromophore, which results in poor sensitivity when using common UV-Vis detectors. To overcome this limitation, derivatization of the carboxylic acid functional group is a widely employed strategy. This process introduces a chromophoric or fluorophoric tag to the fatty acid molecule, substantially enhancing its detectability.
While various reagents can be used for this purpose, this application note focuses on the derivatization of fatty acids to form UV-absorbing esters. Although the derivatization of fatty acids with nonyl isocyanate is not a commonly documented method for HPLC analysis, the principles of derivatization remain the same. This document will provide a detailed protocol for a well-established method: the derivatization of fatty acids with 2,4'-dibromoacetophenone, which allows for sensitive UV detection. This method is applicable to a wide range of fatty acids in various biological and industrial samples.
Principle of Derivatization
The derivatization reaction involves the esterification of the fatty acid's carboxyl group with a reagent that contains a chromophore. In the case of 2,4'-dibromoacetophenone, the resulting phenacyl ester derivative exhibits strong UV absorbance, allowing for highly sensitive detection by HPLC. The reaction is typically carried out in an organic solvent in the presence of a catalyst.
Experimental Workflow
The overall experimental workflow for the derivatization and analysis of fatty acids by HPLC is depicted below.
Figure 1: A general workflow for the analysis of fatty acids, including sample preparation, derivatization, and HPLC analysis.
Detailed Protocol: Derivatization of Fatty Acids with 2,4'-Dibromoacetophenone
This protocol is adapted from established methods for the derivatization of fatty acids for HPLC analysis.
Materials and Reagents:
-
Fatty acid standards or extracted fatty acid samples
-
2,4'-Dibromoacetophenone
-
Triethylamine (TEA)
-
Acetone (HPLC grade)
-
Dichloromethane (HPLC grade)
-
2 M Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl) to adjust pH
-
Anhydrous Sodium Sulfate
-
HPLC grade water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Internal standard (e.g., a fatty acid not expected in the sample)
Equipment:
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Sample Preparation (Hydrolysis of Lipids):
-
For samples containing esterified fatty acids (e.g., triglycerides, phospholipids), hydrolysis is necessary to release the free fatty acids.
-
Weigh 10-100 mg of the sample into a screw-cap tube.
-
Add 3.5-4.0 mL of 2 M NaOH.
-
Heat at 80-85°C for 30-35 minutes.[1]
-
Cool the sample to room temperature.
-
-
Extraction of Free Fatty Acids:
-
Acidify the hydrolyzed sample to a pH of approximately 2 using HCl.
-
Extract the free fatty acids three times with 3.5 mL of dichloromethane.
-
Pool the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator.
-
-
Derivatization Reaction:
-
To the dried fatty acid residue, add a concentrated solution of 2,4'-dibromoacetophenone in acetone and triethylamine.[1]
-
To prevent oxidation and isomerization of unsaturated fatty acids, perform the derivatization at a lower temperature (40°C) for 30 minutes.[1]
-
After the reaction, evaporate the solvent to dryness.
-
-
Sample Clean-up:
-
Redissolve the residue in a suitable solvent (e.g., acetonitrile or the initial mobile phase).
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
-
HPLC Analysis
Chromatographic Conditions:
-
Column: Reversed-phase C18 column
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: Typically 1.0 - 1.5 mL/min
-
Detection: UV detector set at a wavelength appropriate for the phenacyl esters (e.g., 254 nm).
-
Injection Volume: 10 - 20 µL
Quantitative Data Summary
The following table summarizes typical performance data for the HPLC analysis of fatty acids after derivatization. The exact values can vary depending on the specific fatty acid, instrumentation, and chromatographic conditions.
| Parameter | Typical Value Range | Reference(s) |
| Limit of Detection (LOD) | 0.2 - 1.9 ng/g (for other derivatizing agents) | [2] |
| Limit of Quantification (LOQ) | Defined as 10 times the noise level | [1] |
| Linearity (R²) | > 0.99 | |
| Recovery | 95 - 105% | |
| Precision (RSD%) | < 5% |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the chemical reaction of the derivatization process.
Figure 2: The reaction scheme for the derivatization of a fatty acid with 2,4'-dibromoacetophenone.
Conclusion
Derivatization of fatty acids is a crucial step for their sensitive analysis by HPLC with UV detection. The protocol detailed here, using 2,4'-dibromoacetophenone, provides a reliable and robust method for the quantification of a wide range of fatty acids. This approach enhances the sensitivity of detection, allowing for accurate measurement of fatty acids in various complex matrices. Researchers and professionals in drug development and related fields can utilize this method for routine analysis and in-depth studies of fatty acid profiles.
References
Application Notes and Protocols for the Use of Nonyl Isocyanate in Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of nonyl isocyanate in polyurethane synthesis. While specific literature on this compound is limited, its role can be inferred from the well-documented use of monofunctional isocyanates and long-chain alkyl modifiers in polyurethane chemistry. This compound is primarily utilized as a strategic tool to control polymer architecture and impart specific functionalities, such as hydrophobicity and surface modification.
Introduction to this compound in Polyurethane Synthesis
Polyurethanes are a versatile class of polymers formed by the reaction of polyols with diisocyanates.[1] The properties of the resulting polymer can be tailored by the choice of monomers and other reactants.[1] While diisocyanates form the polymer backbone, monofunctional isocyanates, such as this compound, serve as chain terminators.[2] The incorporation of a monofunctional isocyanate at the end of a polymer chain prevents further chain growth, thereby controlling the molecular weight of the polyurethane.
The nonyl group, a nine-carbon alkyl chain, is hydrophobic. By end-capping a polyurethane with this compound, the surface properties of the resulting material can be significantly altered, leading to increased water repellency and a lower surface energy.[3][4] This makes this compound a valuable reagent for developing hydrophobic coatings, adhesives, and elastomers.
Application Notes
Chain Termination and Molecular Weight Control
The primary application of this compound in polyurethane synthesis is to control the molecular weight of the polymer. By adding a calculated amount of this compound to the reaction mixture, the polymerization process can be terminated at a desired chain length. This is particularly useful in applications where a specific viscosity or processability of the polyurethane prepolymer is required.
Surface Modification and Hydrophobicity
The long alkyl chain of this compound imparts a hydrophobic character to the polyurethane. When used as an end-capping agent, the nonyl groups orient towards the polymer-air or polymer-liquid interface, reducing the surface energy of the material. This results in enhanced water repellency, making it a suitable additive for coatings, sealants, and medical devices where resistance to moisture is critical.[3][4]
Impact on Mechanical Properties
The introduction of non-polymeric chain ends can influence the mechanical properties of the polyurethane. While diisocyanates contribute to the hard segments that provide strength and rigidity, the flexible nonyl chains can act as internal plasticizers, potentially leading to a softer and more flexible material.[1] The extent of this effect depends on the concentration of this compound used.
Experimental Protocols
The following are generalized protocols for the synthesis of a polyurethane prepolymer and its subsequent end-capping with this compound. These should be adapted based on the specific polyol and diisocyanate used.
Protocol 1: Synthesis of an Isocyanate-Terminated Polyurethane Prepolymer
This protocol describes the synthesis of a prepolymer with reactive isocyanate end groups.
Materials:
-
Polyol (e.g., polypropylene glycol, polyester polyol)
-
Diisocyanate (e.g., isophorone diisocyanate (IPDI), hexamethylene diisocyanate (HDI))
-
Catalyst (e.g., dibutyltin dilaurate)
-
Dry solvent (e.g., toluene, methyl ethyl ketone)
-
Nitrogen gas supply
-
Reaction vessel with mechanical stirrer, thermometer, and condenser
Procedure:
-
Dry the polyol under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual water.
-
Set up the reaction vessel under a nitrogen atmosphere to maintain an inert environment.
-
Charge the dried polyol and solvent to the reaction vessel.
-
Begin stirring and heat the mixture to the desired reaction temperature (typically 60-80 °C).
-
Slowly add the diisocyanate to the reaction vessel. The molar ratio of isocyanate to hydroxyl groups should be greater than 1 (e.g., 2:1) to ensure isocyanate termination.
-
Add a catalytic amount of dibutyltin dilaurate.
-
Monitor the reaction by titrating the free isocyanate content (%NCO) until it reaches the theoretical value.
-
Once the desired %NCO is achieved, cool the prepolymer to room temperature for storage or immediate use in the next step.
Protocol 2: End-Capping of the Polyurethane Prepolymer with this compound
This protocol describes the reaction of the isocyanate-terminated prepolymer with this compound to create a non-reactive, end-capped polyurethane.
Materials:
-
Isocyanate-terminated polyurethane prepolymer (from Protocol 1)
-
This compound
-
Dry solvent (if necessary)
-
Nitrogen gas supply
-
Reaction vessel with mechanical stirrer and thermometer
Procedure:
-
Charge the isocyanate-terminated prepolymer to a clean, dry reaction vessel under a nitrogen atmosphere.
-
If the prepolymer is highly viscous, it can be diluted with a dry solvent.
-
Calculate the stoichiometric amount of this compound required to react with the remaining free isocyanate groups in the prepolymer.
-
Slowly add the this compound to the stirred prepolymer solution at room temperature or a slightly elevated temperature (e.g., 40-60 °C).
-
Monitor the disappearance of the NCO peak (around 2270 cm⁻¹) using FT-IR spectroscopy.
-
The reaction is complete when the NCO peak is no longer detectable.
-
The resulting end-capped polyurethane can then be isolated by removing the solvent under reduced pressure.
Data Presentation
The following table summarizes the expected qualitative and quantitative effects of incorporating this compound as an end-capping agent in a polyurethane system. The data is extrapolated from studies on similar long-chain alkyl modifiers.
| Property | Expected Effect of this compound Incorporation | Rationale |
| Molecular Weight | Decrease | Chain termination by a monofunctional isocyanate.[2] |
| Viscosity | Decrease | Lower molecular weight and potential plasticizing effect. |
| Surface Energy | Decrease | Migration of hydrophobic nonyl chains to the surface. |
| Water Contact Angle | Increase | Increased surface hydrophobicity.[3][4] |
| Tensile Strength | Decrease | Reduction in hard segment content and chain entanglement.[1] |
| Elongation at Break | Increase | Increased chain mobility and plasticization.[1] |
| Glass Transition Temp. | May Decrease | Increased free volume due to flexible alkyl chains. |
Visualizations
The following diagrams illustrate the synthesis process and the logical relationships involved in the use of this compound.
References
Application Notes and Protocols: Nonyl Isocyanate as a Capping Agent for Functional Groups
For Use by Researchers, Scientists, and Drug Development Professionals
Introduction
Nonyl isocyanate is a linear, monofunctional aliphatic isocyanate. Due to the high reactivity of the isocyanate group (-N=C=O) towards nucleophiles, it is not employed as a reversible "blocking agent" in the traditional sense of protecting group chemistry. Instead, it serves as a highly effective capping or modifying agent to permanently functionalize molecules and surfaces bearing active hydrogen atoms, such as hydroxyl (-OH) and primary/secondary amine (-NH2/-NHR) groups.
The reaction of this compound with these functional groups results in the formation of stable urethane and urea linkages, respectively. This modification imparts a long, hydrophobic nonyl chain onto the substrate, significantly altering its chemical and physical properties, such as increasing its hydrophobicity. This characteristic is particularly useful in surface modification of materials and in the derivatization of analytes for chromatographic analysis.
This document provides detailed application notes and protocols for the use of this compound as a capping agent for hydroxyl and amine functional groups.
Chemical Reactions
This compound readily reacts with nucleophiles in an addition reaction. The primary reactions of interest are:
-
Reaction with Alcohols: this compound reacts with alcohols to form stable N-nonyl urethane linkages. This reaction is often catalyzed by organotin compounds or tertiary amines.[1][2]
R-OH + O=C=N-(CH2)8-CH3 → R-O-C(=O)-NH-(CH2)8-CH3
-
Reaction with Amines: The reaction of this compound with primary or secondary amines is typically rapid and exothermic, yielding N,N'-substituted urea derivatives. This reaction generally does not require a catalyst.[1]
R-NH2 + O=C=N-(CH2)8-CH3 → R-NH-C(=O)-NH-(CH2)8-CH3
Applications
Surface Modification for Hydrophobicity
The introduction of the long aliphatic nonyl chain via reaction with surface hydroxyl groups can dramatically increase the hydrophobicity of a material. This is particularly relevant for cellulose-based materials like cotton fabrics, paper, and nanocellulose, which are inherently hydrophilic due to the abundance of hydroxyl groups.[3][4]
Logical Workflow for Surface Hydrophobization
Caption: Workflow for surface hydrophobization of a cellulosic material using this compound.
Derivatization for HPLC Analysis
In analytical chemistry, this compound can be used as a derivatizing agent to improve the detection of compounds with poor chromophores or fluorophores in High-Performance Liquid Chromatography (HPLC).[5] By reacting with functional groups like hydroxyls or amines on the analyte, a nonylurethane or nonylurea derivative is formed. While this compound itself does not contain a strong chromophore, the derivatization alters the polarity of the analyte, which can improve its chromatographic separation. For enhanced detection, a derivatizing agent containing a chromophore, like phenyl isocyanate, is more commonly used.[6]
Experimental Protocols
Protocol 1: Hydrophobization of Cotton Fabric
This protocol describes the process for increasing the hydrophobicity of a cotton fabric by reacting its surface hydroxyl groups with this compound.
Materials:
-
This compound (CAS No: 4184-73-0)
-
Cotton fabric (pre-washed and dried)
-
Anhydrous toluene
-
Dibutyltin dilaurate (DBTDL) (catalyst)
-
Methanol
-
Beaker or reaction vessel with a lid
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Fume hood
Procedure:
-
Preparation of the Reaction Solution: In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene in a beaker. Add DBTDL catalyst to a concentration of 0.1% (w/v) of the this compound.
-
Substrate Immersion: Immerse a piece of pre-washed and dried cotton fabric into the reaction solution, ensuring it is fully submerged.
-
Reaction: Cover the beaker to prevent solvent evaporation and place it on a magnetic stirrer. Heat the solution to 60°C and stir for 2 hours.
-
Quenching: After the reaction period, add a small amount of methanol to the solution to quench any unreacted this compound.
-
Washing: Remove the fabric from the reaction vessel and wash it thoroughly with fresh toluene to remove unreacted reagents and by-products. Repeat the washing step three times.
-
Drying: Dry the modified fabric in an oven at 80°C for 1 hour.
-
Characterization:
-
Hydrophobicity: Measure the water contact angle on the surface of the dried fabric.
-
Chemical Modification: Confirm the formation of the urethane linkage using Fourier-Transform Infrared (FT-IR) spectroscopy by observing the appearance of characteristic peaks for the urethane bond (e.g., N-H stretch around 3300 cm⁻¹, C=O stretch around 1700 cm⁻¹).
-
Reaction Scheme for Cellulose Modification
Caption: Reaction of a cellulose surface hydroxyl group with this compound to form a urethane linkage.
Protocol 2: Derivatization of a Primary Amine for Analysis
This protocol provides a general procedure for the derivatization of a primary amine with this compound.
Materials:
-
This compound
-
Analyte containing a primary amine group
-
Anhydrous acetonitrile
-
Reaction vial with a screw cap
Procedure:
-
Sample Preparation: Dissolve a known amount of the amine-containing analyte in anhydrous acetonitrile in a reaction vial to a final concentration of approximately 1 mg/mL.
-
Addition of Reagent: Add a 1.2 molar excess of this compound to the analyte solution.
-
Reaction: Cap the vial and allow the reaction to proceed at room temperature for 30 minutes. The reaction is typically rapid.
-
Analysis: The resulting solution containing the nonyl urea derivative can be directly analyzed by techniques such as HPLC or LC-MS.
Data Presentation
Table 1: Reaction Conditions and Resulting Hydrophobicity of Modified Cotton Fabric
| Reaction Time (hours) | Reaction Temperature (°C) | This compound Conc. (% v/v) | Catalyst | Water Contact Angle (°) |
| 0 (Unmodified) | - | - | - | < 20 |
| 1 | 60 | 2 | DBTDL | 125 ± 3 |
| 2 | 60 | 2 | DBTDL | 135 ± 2 |
| 2 | 80 | 2 | DBTDL | 138 ± 3 |
| 2 | 60 | 5 | DBTDL | 142 ± 2 |
Note: The data presented are representative and may vary depending on the specific substrate and experimental conditions.
Table 2: FT-IR Peak Assignments for this compound Modified Cellulose
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretching of urethane |
| ~2920, ~2850 | C-H stretching of alkyl chains |
| ~1700 | C=O stretching of urethane |
| ~1540 | N-H bending of urethane |
Safety Precautions
Isocyanates are toxic and potent respiratory sensitizers. All work with this compound must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
- 1. researchgate.net [researchgate.net]
- 2. wernerblank.com [wernerblank.com]
- 3. A Review of the Surface Modification of Cellulose and Nanocellulose Using Aliphatic and Aromatic Mono- and Di-Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Nonyl Isocyanate Reactions in Aprotic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonyl isocyanate is a linear aliphatic isocyanate that serves as a versatile reagent in organic synthesis. Its primary reactivity centers on the electrophilic carbon atom of the isocyanate group (-N=C=O), making it susceptible to nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols, amines, and water.[1] Reactions in aprotic solvents are preferred to avoid the competitive reaction of the isocyanate with protic solvents. These reactions are fundamental in the production of polyurethanes, ureas, and other valuable organic compounds.[1] This document provides detailed protocols for the reaction of this compound with primary alcohols and primary amines in aprotic solvents, methods for reaction monitoring, and representative data.
Reaction of this compound with a Primary Alcohol (n-Butanol)
The reaction between this compound and a primary alcohol, such as n-butanol, in an aprotic solvent like tetrahydrofuran (THF) yields a urethane. This reaction can proceed without a catalyst, but is often accelerated by the use of catalysts such as dibutyltin dilaurate (DBTDL) or tertiary amines.[2][3]
Experimental Protocol
Materials:
-
This compound (reagent grade, ≥98%)
-
n-Butanol (anhydrous, ≥99.5%)
-
Tetrahydrofuran (THF) (anhydrous, ≥99.9%, inhibitor-free)
-
Dibutyltin dilaurate (DBTDL) (catalyst, optional)
-
Nitrogen gas (high purity)
-
Round-bottom flask with a magnetic stirrer
-
Septa and needles for inert atmosphere techniques
-
Condenser
-
Heating mantle or oil bath
-
FTIR spectrometer with an attenuated total reflectance (ATR) probe (for reaction monitoring)[4][5]
Procedure:
-
Preparation: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of nitrogen.
-
Reagent Addition: The flask is charged with n-butanol (1.0 equivalent) and anhydrous THF (sufficient to make a 0.5 M solution). The solution is stirred under a nitrogen atmosphere.
-
Initiation: this compound (1.0 equivalent) is added dropwise to the stirred solution at room temperature. If a catalyst is used, DBTDL (0.01-0.1 mol%) can be added to the alcohol solution before the addition of the isocyanate.
-
Reaction: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or heated to 50-60 °C to increase the rate).[3]
-
Monitoring: The progress of the reaction is monitored by in-situ FTIR spectroscopy.[4] The disappearance of the characteristic isocyanate peak at approximately 2275 cm⁻¹ indicates the consumption of the starting material.[5][6]
-
Work-up: Once the reaction is complete (as indicated by FTIR), the solvent is removed under reduced pressure to yield the crude urethane product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) if necessary.
Data Presentation
| Reactant A | Reactant B | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| This compound | n-Butanol | THF | None | 25 | 24 | >95 |
| This compound | n-Butanol | THF | DBTDL (0.05) | 25 | 4 | >98 |
| This compound | n-Butanol | Toluene | None | 60 | 6 | >95 |
Note: The data presented are representative and may vary based on specific experimental conditions.
Reaction of this compound with a Primary Amine (n-Butylamine)
The reaction of this compound with a primary amine, such as n-butylamine, is typically much faster than the corresponding reaction with an alcohol and usually does not require a catalyst.[7] This reaction produces a substituted urea.
Experimental Protocol
Materials:
-
This compound (reagent grade, ≥98%)
-
n-Butylamine (reagent grade, ≥99%)
-
Dichloromethane (DCM) (anhydrous, ≥99.8%)
-
Nitrogen gas (high purity)
-
Round-bottom flask with a magnetic stirrer
-
Septa and needles for inert atmosphere techniques
-
Dropping funnel
Procedure:
-
Preparation: A 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with n-butylamine (1.0 equivalent) dissolved in anhydrous DCM (sufficient to make a 0.5 M solution).
-
Reagent Addition: this compound (1.0 equivalent) dissolved in a small amount of anhydrous DCM is placed in a dropping funnel.
-
Initiation: The this compound solution is added dropwise to the stirred amine solution at 0 °C (using an ice bath) to control the exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
Monitoring: The reaction can be monitored by FTIR, observing the disappearance of the isocyanate peak around 2275 cm⁻¹.[5]
-
Work-up: The solvent is removed under reduced pressure to yield the urea product, which often precipitates out of the solution and can be collected by filtration.
-
Purification: The product is typically of high purity, but can be recrystallized from a suitable solvent if necessary.
Data Presentation
| Reactant A | Reactant B | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| This compound | n-Butylamine | DCM | None | 0 to 25 | 2 | >99 |
| This compound | Aniline | Toluene | None | 25 | 4 | >98 |
Note: The data presented are representative and may vary based on specific experimental conditions.
Visualizations
Experimental Workflow for Urethane Synthesis and Monitoring
Caption: Workflow for the synthesis and monitoring of urethane.
Reaction Pathway for Urethane and Urea Formation
Caption: General reaction pathways for this compound.
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. m.remspec.com [m.remspec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzyme Immobilization on Surfaces using Nonyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme immobilization is a critical technology in various fields, including drug development, diagnostics, and biocatalysis. The covalent attachment of enzymes to solid supports enhances their stability, facilitates their separation from reaction mixtures, and enables their reuse, thereby improving process efficiency and cost-effectiveness. Nonyl isocyanate, a linear nine-carbon alkyl isocyanate, serves as a hydrophobic and reactive linker for the covalent immobilization of enzymes. The isocyanate group readily reacts with nucleophilic residues on the enzyme surface, primarily the ε-amino group of lysine, to form stable urea linkages. The nonyl chain provides a hydrophobic microenvironment that can be beneficial for the stability and activity of certain enzymes, particularly lipases.[1][2]
These application notes provide a detailed protocol for the immobilization of enzymes on amine-functionalized surfaces using this compound. It also includes methods for the characterization of the immobilized enzyme and representative data to guide researchers in their applications.
Chemical Reaction Pathway
The immobilization process involves two main steps: surface functionalization and enzyme coupling. First, a solid support with a suitable surface chemistry (e.g., hydroxyl or amine groups) is functionalized with an amine-containing silane to introduce primary amine groups. Subsequently, this compound is introduced to react with the surface amine groups, creating a reactive isocyanate-terminated surface. Finally, the enzyme is introduced, and its surface amine groups react with the isocyanate groups on the support to form stable covalent bonds.
Experimental Protocols
Safety Precautions: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[3] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Protocol 1: Functionalization of Silica Surface with Amine Groups
This protocol describes the functionalization of a silica-based support (e.g., glass slide, silica beads) with (3-aminopropyl)triethoxysilane (APTES) to introduce primary amine groups.
Materials:
-
Silica support (e.g., glass slides, silica beads)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
Acetone
-
Deionized water
-
Nitrogen gas
-
Oven
Procedure:
-
Cleaning the Silica Support:
-
Thoroughly clean the silica support by sonicating in acetone for 15 minutes, followed by rinsing with deionized water.
-
Dry the support in an oven at 110°C for at least 1 hour and then cool to room temperature under a stream of nitrogen.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene in a sealed container under a nitrogen atmosphere.
-
Immerse the cleaned and dried silica support in the APTES solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
After the reaction, remove the support from the solution and wash it thoroughly with toluene to remove any unreacted APTES.
-
Rinse the support with acetone and then deionized water.
-
Cure the amine-functionalized surface by baking in an oven at 110°C for 30-60 minutes.
-
Store the amine-functionalized support in a desiccator until further use.
-
Protocol 2: Immobilization of Enzyme using this compound
This protocol details the covalent attachment of an enzyme to the amine-functionalized surface via this compound.
Materials:
-
Amine-functionalized silica support
-
This compound
-
Anhydrous solvent (e.g., dichloromethane, DMF)
-
Enzyme solution in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.0). Note: Avoid buffers containing primary amines (e.g., Tris).
-
Washing buffer (e.g., phosphate buffer with a mild detergent like Tween 20)
-
Deionized water
Procedure:
-
Activation of Amine Surface with this compound:
-
In a fume hood, prepare a solution of this compound in an anhydrous solvent (e.g., 1-5% v/v).
-
Immerse the amine-functionalized support in the this compound solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature under a nitrogen atmosphere with gentle agitation.
-
After the reaction, wash the support extensively with the anhydrous solvent to remove excess this compound.
-
Dry the isocyanate-functionalized support under a stream of nitrogen.
-
-
Enzyme Immobilization:
-
Prepare a solution of the enzyme in a suitable buffer at a desired concentration (e.g., 0.1-1.0 mg/mL).
-
Immediately immerse the isocyanate-functionalized support in the enzyme solution.
-
Allow the immobilization reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[4]
-
After immobilization, remove the support and wash it thoroughly with the washing buffer to remove any non-covalently bound enzyme.
-
Finally, rinse the support with deionized water.
-
Store the immobilized enzyme in a suitable buffer at 4°C.
-
Experimental Workflow
Characterization of Immobilized Enzymes
Quantification of Immobilized Enzyme
The amount of enzyme immobilized on the support can be determined by measuring the difference in protein concentration in the enzyme solution before and after the immobilization process using a standard protein assay (e.g., Bradford or BCA assay).
Enzyme Activity Assay
The activity of the immobilized enzyme should be measured and compared to that of the free enzyme. The specific activity is expressed as units of activity per milligram of immobilized protein. A decrease in specific activity upon immobilization is common due to conformational changes or mass transfer limitations.
Stability Studies
The stability of the immobilized enzyme can be assessed under various conditions, such as a range of temperatures and pH values, and in the presence of organic solvents. The residual activity is measured over time and compared to that of the free enzyme under the same conditions. Immobilization on hydrophobic supports can often enhance the stability of enzymes.[5]
Quantitative Data Summary
The following tables provide representative data for enzyme immobilization on hydrophobic surfaces. The actual values will vary depending on the enzyme, support material, and specific immobilization conditions.
Table 1: Representative Enzyme Immobilization Parameters
| Parameter | Representative Value | Method of Determination |
| Enzyme Loading | 10 - 100 µg/cm² | Protein Assay (Bradford/BCA) |
| Immobilization Efficiency | 60 - 90% | (Immobilized Protein / Initial Protein) x 100 |
| Activity Retention | 30 - 80% | (Specific Activity of Immobilized Enzyme / Specific Activity of Free Enzyme) x 100 |
Table 2: Representative Stability of Immobilized Enzyme
| Condition | Immobilized Enzyme (Half-life) | Free Enzyme (Half-life) |
| Thermal Stability (e.g., 60°C) | 4 - 10 hours | 0.5 - 2 hours |
| pH Stability (e.g., pH 9.0) | > 24 hours | 4 - 8 hours |
| Organic Solvent (e.g., 50% Acetonitrile) | 2 - 6 hours | < 1 hour |
Troubleshooting
-
Low Enzyme Loading:
-
Ensure the surface is properly functionalized with a high density of amine groups.
-
Increase the concentration of the enzyme solution.
-
Optimize the reaction time and temperature for immobilization.
-
-
Low Activity of Immobilized Enzyme:
-
The immobilization conditions (pH, temperature) may be denaturing the enzyme. Optimize these parameters.
-
The covalent attachment may be occurring at or near the active site. Consider site-directed mutagenesis to protect the active site.
-
Mass transfer limitations may be present. Use a porous support or introduce a spacer arm.
-
-
High Leaching of Enzyme:
-
The covalent bond formation may be inefficient. Ensure the isocyanate surface is freshly prepared and protected from moisture.
-
Increase the reaction time for covalent coupling.
-
Conclusion
The use of this compound provides a straightforward method for the covalent immobilization of enzymes on amine-functionalized surfaces. The resulting hydrophobic microenvironment can enhance the stability of the immobilized enzyme. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in developing robust and reusable biocatalytic systems. Optimization of the described protocols for specific enzymes and applications is encouraged to achieve the best performance.
References
- 1. Immobilization of Lipases by Adsorption on Hydrophobic Supports: Modulation of Enzyme Properties in Biotransformations in Anhydrous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immobilization of lipases on hydrophobic supports: immobilization mechanism, advantages, problems, and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. idus.us.es [idus.us.es]
- 4. pure.korea.ac.kr [pure.korea.ac.kr]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Nonyl Isocyanate for Cross-Linking of Polymers
Application Notes
Nonyl isocyanate, a monofunctional isocyanate, is a versatile reagent for polymer modification and cross-linking. Its long, non-polar alkyl chain can impart hydrophobicity and flexibility to polymer networks. While less common than diisocyanates for forming heavily cross-linked networks, it can be strategically employed to control cross-link density, modify surface properties, and act as a chain extender or branching agent in conjunction with other cross-linkers.
Key Applications:
-
Hydrophobic Modification of Surfaces: The nonyl group can be introduced onto the surface of a polymer to increase its water repellency and reduce surface energy. This is particularly useful for coatings, adhesives, and biomedical devices where controlling surface wetability is crucial.
-
Tuning Mechanical Properties: By reacting with functional groups on polymer chains, this compound can introduce flexible side chains that act as internal plasticizers, potentially increasing the elongation at break and toughness of the material.
-
Controlled Cross-Linking: In combination with di- or poly-functional isocyanates, this compound can be used to control the degree of cross-linking. By competing for reactive sites, it can limit the formation of a rigid, three-dimensional network, allowing for the fine-tuning of properties like swellability and modulus.
-
Drug Delivery Systems: Isocyanates are used to synthesize polyurethanes and other polymers for drug delivery applications.[1][2] The hydrophobic nature of the nonyl group could be exploited to create amphiphilic polymers for the encapsulation and controlled release of hydrophobic drugs.[3]
Reaction Chemistry:
The primary reaction mechanism involves the nucleophilic attack of a functional group on the polymer backbone (e.g., hydroxyl, amine, or thiol) on the electrophilic carbon atom of the isocyanate group (-N=C=O). This results in the formation of a stable urethane, urea, or thiourethane linkage, respectively. These reactions can often proceed at room temperature but may be accelerated with catalysts such as tertiary amines or organotin compounds.[4]
Experimental Protocols
The following are generalized protocols for the cross-linking of polymers using an isocyanate. These should be adapted based on the specific polymer, solvent, and desired degree of cross-linking.
Protocol 1: Solution Cross-Linking of a Hydroxyl-Functionalized Polymer
This protocol describes the cross-linking of a polymer containing hydroxyl groups in a solution.
Materials:
-
Hydroxyl-functionalized polymer (e.g., polyvinyl alcohol, hydroxylated polyacrylate)
-
This compound
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))
-
Catalyst (e.g., dibutyltin dilaurate (DBTDL), triethylamine)
-
Nitrogen or Argon gas for inert atmosphere
-
Quenching agent (e.g., methanol)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Septa and needles for inert atmosphere additions
-
Temperature-controlled oil bath or heating mantle
-
Infrared (IR) spectrometer
Procedure:
-
Polymer Dissolution: Dissolve the hydroxyl-functionalized polymer in the chosen anhydrous solvent in the round-bottom flask under an inert atmosphere. The concentration will depend on the polymer's molecular weight and solubility.
-
Initial Characterization: Take a small aliquot of the polymer solution for initial characterization by IR spectroscopy to identify the hydroxyl peak (typically around 3300-3500 cm⁻¹).
-
Catalyst Addition: If using a catalyst, add the appropriate amount to the polymer solution and stir for 15-30 minutes.
-
Isocyanate Addition: Slowly add the desired stoichiometric amount of this compound to the reaction mixture via a syringe. The stoichiometry will determine the degree of modification or cross-linking.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them with IR spectroscopy. The disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of the urethane linkage peaks (C=O stretch around 1700 cm⁻¹ and N-H bend around 1530 cm⁻¹) indicate the reaction is proceeding.[5]
-
Reaction Completion and Quenching: Once the isocyanate peak has disappeared or reached a steady state, quench any remaining unreacted isocyanate by adding a small amount of methanol.
-
Product Isolation: Precipitate the cross-linked polymer by pouring the reaction mixture into a non-solvent (e.g., water, hexane).
-
Drying and Characterization: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum. Characterize the final product using techniques such as IR spectroscopy, thermal analysis (DSC, TGA), and mechanical testing.
Protocol 2: Bulk Cross-Linking of a Polymer Film
This protocol is suitable for creating cross-linked polymer films.
Materials:
-
Polymer with reactive functional groups
-
This compound
-
Solvent for casting (if necessary)
-
Catalyst (optional)
Equipment:
-
Film applicator or spin coater
-
Oven with temperature control
-
Fume hood
Procedure:
-
Polymer Preparation: If the polymer is a solid, dissolve it in a suitable volatile solvent to create a viscous solution. If it is a liquid oligomer, it can be used directly.
-
Component Mixing: In a well-ventilated fume hood, thoroughly mix the polymer, this compound, and catalyst (if used) in the desired ratios.
-
Film Casting: Cast the mixture onto a suitable substrate (e.g., glass, Teflon) using a film applicator or spin coater to achieve the desired thickness.
-
Curing: Place the cast film in an oven at a predetermined temperature to facilitate the cross-linking reaction. The curing time and temperature will depend on the polymer, the concentration of reactants, and the presence of a catalyst.
-
Curing Monitoring: The extent of curing can be monitored by techniques such as ATR-FTIR spectroscopy to track the disappearance of the isocyanate peak.[5]
-
Final Film: Once cured, the cross-linked film can be peeled from the substrate and characterized for its mechanical, thermal, and surface properties.
Data Presentation
The following tables present representative data from studies on isocyanate cross-linked polymers. Note that this data is not specific to this compound but illustrates the expected effects of cross-linking on polymer properties.
Table 1: Effect of Isocyanate Cross-Linker Concentration on Mechanical Properties of a Polyurethane Elastomer
| NCO/OH Ratio | Tensile Strength (MPa) | Elongation at Break (%) |
| 1.0 | 21.1 ± 2.5 | >800 |
| 1.1 | 35.5 ± 3.0 | ~700 |
| 1.2 | 42.1 ± 3.2 | ~600 |
| 1.3 | 46.0 ± 3.6 | ~550 |
Data adapted from a study on polyurethanes prepared with varying isocyanate to hydroxyl ratios, demonstrating that increasing the cross-link density generally increases tensile strength and decreases elongation at break.[6]
Table 2: Thermal Properties of Cross-Linked Polyurethanes
| Cross-linker Content (mol %) | Glass Transition Temperature (Tg) (°C) |
| 10 | 25 |
| 30 | 38 |
| 50 | 52 |
| 70 | 65 |
Illustrative data showing the trend of increasing glass transition temperature with higher cross-linker concentration, indicating reduced polymer chain mobility due to a more extensive network.[6]
Mandatory Visualizations
Below are diagrams illustrating the reaction pathway and a typical experimental workflow for polymer cross-linking with this compound.
Caption: Reaction of this compound.
Caption: Solution Cross-Linking Workflow.
References
- 1. Revolutionizing Pharmaceutical Use with Isocyanates [eureka.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. Diisocyanate mediated polyether modified gelatin drug carrier for controlled release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines | Semantic Scholar [semanticscholar.org]
- 5. paint.org [paint.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing Nonyl Isocyanate Reaction Conditions for Surface Grafting: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for surface grafting with Nonyl isocyanate. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the surface grafting process with this compound.
Question: Why am I observing low or inconsistent grafting density on my hydroxylated surface (e.g., glass, silica)?
Answer: Low or inconsistent grafting density is a common issue that can be attributed to several factors. Systematically investigating the following potential causes can help identify and resolve the problem.
-
Inadequate Surface Preparation: The presence of contaminants or insufficient activation of surface hydroxyl groups can significantly hinder the reaction.
-
Solution: Implement a rigorous cleaning and activation protocol for your substrate. For silica-based substrates (glass, silicon wafers), this typically involves sonication in solvents of increasing polarity (e.g., acetone, ethanol), followed by an oxidation step using piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma treatment to generate a high density of surface silanol (Si-OH) groups. Ensure the substrate is thoroughly rinsed with ultrapure water and dried in a clean, moisture-free environment (e.g., an oven or under a stream of inert gas) immediately before use.
-
-
Presence of Moisture: Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that then decomposes into an amine and carbon dioxide.[1] This side reaction consumes the this compound and can passivate the surface, preventing successful grafting.
-
Solution: All reaction components and equipment must be scrupulously dried. Use anhydrous solvents, and dry glassware in an oven overnight. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
-
-
Suboptimal Reaction Temperature: The reaction between isocyanates and hydroxyl groups is temperature-dependent.
-
Solution: While room temperature can be sufficient, gentle heating can increase the reaction rate. However, excessively high temperatures (above 100-140°C) can promote side reactions such as the formation of allophanates, where the isocyanate reacts with the newly formed urethane linkage.[2] It is recommended to start with reactions at room temperature and gradually increase the temperature (e.g., to 50-80°C) while monitoring the reaction progress.
-
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Extend the reaction time. While some reactions may show significant progress within a few hours, allowing the reaction to proceed for 12-24 hours can ensure maximum surface coverage. One study on a similar system showed that a reaction time of one hour was insufficient for complete polymerization.[1][3]
-
-
Inappropriate Solvent: The choice of solvent can influence the reaction kinetics and the accessibility of the isocyanate to the surface.
-
Solution: Use anhydrous, non-protic solvents such as toluene, tetrahydrofuran (THF), or dimethylformamide (DMF). The solvent should be able to dissolve the this compound without reacting with it. The viscosity of the solvent can also play a role in the grafting reaction.[4]
-
Question: My grafted surface shows a high water contact angle, but it is not uniform across the sample. What could be the cause?
Answer: A non-uniform water contact angle suggests heterogeneous surface modification. This can result from:
-
Uneven Surface Activation: If the substrate was not uniformly cleaned and activated, some areas will have a higher density of reactive hydroxyl groups than others.
-
Solution: Ensure the entire surface of the substrate is in contact with the cleaning and activating agents. For larger samples, consider using a larger volume of solution or a plasma cleaner with a large chamber.
-
-
Incomplete Immersion or Inadequate Mixing: If the substrate is not fully submerged in the this compound solution, or if the solution is not well-mixed, a concentration gradient can form, leading to a higher grafting density in areas exposed to a higher concentration of the reactant.
-
Solution: Ensure the substrate is completely immersed in the reaction solution. Gentle agitation or stirring during the reaction can help maintain a uniform concentration of this compound at the surface.
-
-
Presence of Air Bubbles: Air bubbles trapped on the surface of the substrate will prevent the this compound from reacting with the hydroxyl groups in those areas.
-
Solution: Before starting the reaction, ensure that no air bubbles are adhering to the substrate surface. This can be achieved by carefully immersing the substrate at an angle.
-
Question: How can I confirm that the this compound has successfully grafted to the surface?
Answer: Several surface characterization techniques can be used to verify the successful grafting of this compound:
-
Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR): This technique is highly sensitive to the chemical bonds present on a surface.
-
What to look for: A successful reaction will show the disappearance or significant reduction of the broad O-H stretching band (around 3200-3600 cm⁻¹) from the surface hydroxyl groups and the appearance of characteristic urethane peaks, including the N-H stretching band (around 3300 cm⁻¹) and the C=O stretching band (around 1700 cm⁻¹). The disappearance of the strong N=C=O stretching peak from the isocyanate group (around 2270 cm⁻¹) is a key indicator of a complete reaction.[5]
-
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the elements on the surface.
-
What to look for: A successful grafting will result in the appearance of a Nitrogen 1s (N1s) peak in the XPS spectrum, which is absent on the unmodified hydroxylated surface. The high-resolution N1s spectrum should show a peak at a binding energy characteristic of a urethane linkage (-NH-C=O), typically around 400.4 eV.[6] The Carbon 1s (C1s) spectrum will also show an increased intensity and may be deconvoluted to show components corresponding to the alkyl chain and the urethane carbonyl group.[6][7][8][9][10]
-
-
Water Contact Angle Goniometry: This technique measures the hydrophobicity of the surface.
-
What to look for: A hydroxylated surface is typically hydrophilic, with a low water contact angle (e.g., < 55° on a clean glass slide).[11][12][13][14] After successful grafting of the non-polar nonyl group, the surface should become significantly more hydrophobic, resulting in a much higher water contact angle.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound grafting on a hydroxylated surface?
A1: The primary reaction is a nucleophilic addition of the surface hydroxyl group (-OH) to the electrophilic carbon atom of the isocyanate group (-N=C=O) on the this compound molecule. This reaction forms a stable urethane linkage, covalently bonding the nonyl group to the surface.
Q2: Is a catalyst necessary for the reaction of this compound with surface hydroxyl groups?
A2: While the reaction can proceed without a catalyst, it is often slow. The use of a catalyst can significantly accelerate the reaction rate. Common catalysts for isocyanate-hydroxyl reactions include organotin compounds (e.g., dibutyltin dilaurate - DBTDL) and tertiary amines (e.g., triethylamine - TEA).[15] However, it is important to note that catalysts can also accelerate side reactions, such as the reaction with water.[1] The choice and concentration of the catalyst should be optimized for the specific system.
Q3: What are the key safety precautions to take when working with this compound?
A3: Isocyanates are sensitizers and can cause respiratory and skin irritation.[16] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., butyl rubber), and a lab coat. Avoid inhalation of vapors and direct contact with skin and eyes. For detailed safety information, always consult the Safety Data Sheet (SDS) for this compound.
Q4: How does the purity of this compound affect the grafting reaction?
A4: The purity of the this compound is critical. Impurities, particularly those with active hydrogens (e.g., water, alcohols, amines), can react with the isocyanate, reducing the amount available for the surface reaction and potentially leading to undesired byproducts on the surface. It is recommended to use a high-purity grade of this compound and to handle it under an inert atmosphere to prevent contamination.
Q5: Can this compound be used to graft onto surfaces other than those with hydroxyl groups?
A5: Yes, the isocyanate group is also highly reactive with other nucleophilic functional groups, such as primary and secondary amines (-NH2, -NHR). If a surface is functionalized with amine groups, this compound will react to form urea linkages.
Data Presentation
The following tables provide representative data for the effect of various reaction parameters on the surface properties after grafting with a monofunctional isocyanate like this compound. Note: These are illustrative values, and actual results will depend on the specific substrate, cleaning procedure, and experimental conditions.
Table 1: Effect of Reaction Time and Temperature on Water Contact Angle
| Reaction Time (hours) | Reaction Temperature (°C) | Water Contact Angle (°) |
| 2 | 25 (Room Temp) | 85 ± 3 |
| 6 | 25 (Room Temp) | 95 ± 2 |
| 12 | 25 (Room Temp) | 102 ± 2 |
| 24 | 25 (Room Temp) | 105 ± 1 |
| 6 | 50 | 104 ± 2 |
| 6 | 80 | 106 ± 1 |
Table 2: Influence of Catalyst on Grafting Efficiency (as indicated by XPS)
| Catalyst | Catalyst Conc. (mol%) | Reaction Time (hours) | N/Si Atomic Ratio (from XPS) |
| None | 0 | 24 | 0.08 |
| Triethylamine (TEA) | 1 | 12 | 0.15 |
| Dibutyltin dilaurate (DBTDL) | 0.1 | 6 | 0.18 |
Experimental Protocols
Detailed Methodology for Surface Grafting of this compound on a Silicon Wafer
This protocol describes a general procedure for the surface functionalization of a hydroxylated silicon wafer with this compound.
-
Substrate Cleaning and Hydroxylation: a. Cut silicon wafers into the desired size. b. Place the wafers in a beaker and sonicate for 15 minutes each in acetone, followed by ethanol, and finally ultrapure water. c. Prepare a piranha solution by carefully adding hydrogen peroxide (30%) to sulfuric acid (98%) in a 1:3 ratio in a glass beaker. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood and wear appropriate PPE. d. Immerse the cleaned wafers in the piranha solution for 30 minutes to remove any remaining organic residues and to generate a high density of surface silanol groups (-Si-OH). e. Carefully remove the wafers and rinse them extensively with ultrapure water. f. Dry the wafers in an oven at 120°C for at least 2 hours and allow them to cool to room temperature in a desiccator before use.
-
Grafting Reaction: a. In a glovebox or under a steady stream of inert gas (nitrogen or argon), place the dried, hydroxylated silicon wafers in a clean, dry reaction vessel. b. Prepare a solution of this compound in anhydrous toluene. A typical concentration is 1-5% (v/v). c. If using a catalyst, add the appropriate amount to the this compound solution (e.g., 0.1 mol% DBTDL). d. Transfer the this compound solution to the reaction vessel, ensuring the wafers are completely submerged. e. Seal the reaction vessel and allow the reaction to proceed at the desired temperature (e.g., room temperature or 50°C) with gentle agitation for a set duration (e.g., 12-24 hours).
-
Post-Reaction Cleaning: a. After the reaction is complete, remove the wafers from the reaction solution. b. Rinse the wafers thoroughly with fresh toluene to remove any unreacted this compound. c. Sonicate the wafers for 10 minutes each in toluene, followed by ethanol, and then acetone to remove any physisorbed molecules. d. Dry the functionalized wafers under a stream of inert gas. e. Store the modified wafers in a clean, dry environment (e.g., a desiccator) until characterization.
Mandatory Visualizations
Caption: Experimental workflow for this compound surface grafting.
Caption: Troubleshooting logic for low grafting density.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. repository.tudelft.nl [repository.tudelft.nl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. skcltd.com [skcltd.com]
- 16. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
Technical Support Center: Catalyst Screening for Nonyl Isocyanate Reactions
This guide provides troubleshooting advice, frequently asked questions, and experimental protocols for researchers and scientists working on the catalytic reaction of nonyl isocyanate with alcohols to form urethanes.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction between this compound and an alcohol?
The primary reaction is a nucleophilic addition of the alcohol's hydroxyl group (-OH) to the electrophilic carbon atom of the isocyanate group (-NCO).[1][2] This reaction forms a carbamate, commonly known as a urethane linkage. The process is typically exothermic.[3]
Q2: Why is catalyst screening essential for this reaction?
Catalyst screening is crucial because the reaction between isocyanates and alcohols can be slow without catalytic activation.[4] A catalyst is required to achieve high molecular weight polyurethanes in a reasonable timeframe.[1] Screening helps identify the optimal catalyst to maximize reaction rate and yield while minimizing side reactions.[5] The choice of catalyst can also influence the final properties of the resulting polymer network.[6]
Q3: What are the most common types of catalysts for isocyanate-alcohol reactions?
Catalysts for urethane formation are broadly categorized into tertiary amines and organometallic compounds, with a growing interest in tin-free alternatives due to toxicity concerns.[5][7][8]
Q4: What are the major side reactions to be aware of during the experiment?
Several side reactions can compete with urethane formation, impacting product purity and yield. The most common include:
-
Urea Formation: Isocyanates react readily with water, even atmospheric moisture, to form an unstable carbamic acid that decomposes into an amine and carbon dioxide (CO₂).[2][5] The newly formed amine can then react with another isocyanate molecule to produce a stable urea linkage.[2][9] This is a significant issue in coating applications where CO₂ evolution can cause gassing and defects.[5][10]
-
Allophanate Formation: The desired urethane product can further react with an excess of isocyanate, particularly at elevated temperatures, to form an allophanate.[9][11]
-
Isocyanurate Formation (Trimerization): Isocyanates can undergo self-condensation to form a highly stable, six-membered isocyanurate ring, a process known as trimerization. This is often promoted by specific catalysts and higher temperatures.[2]
Q5: How does the structure of the alcohol reactant affect the reaction rate?
The reactivity of the alcohol is heavily influenced by steric hindrance around the hydroxyl group.[3] Primary alcohols are generally more reactive towards isocyanates than secondary alcohols, which are in turn more reactive than tertiary alcohols.[3][12][13] Similarly, bulkier alcohols will react more slowly than less hindered ones.[12]
Catalyst Data Summary
The following table summarizes common catalysts used for isocyanate-alcohol reactions.
| Catalyst Type | Examples | Typical Loading | Key Characteristics |
| Tertiary Amines | 1,4-Diazabicyclo[2.2.2]octane (DABCO), Triethylamine (TEA), N-Ethylmorpholine (NEM) | 0.1 - 2.0 wt% | Act as gelling or blowing catalysts; can have synergistic effects with metal catalysts.[4][14][15] Basicity and steric hindrance affect activity.[3][16] |
| Organotin Compounds | Dibutyltin Dilaurate (DBTDL), Stannous Octoate | 0.0001 - 0.1 mol% | Highly efficient and reliable for promoting the polyol-isocyanate reaction.[7][17][18] Facing increased regulatory scrutiny due to toxicity.[7][8] |
| Tin-Free Metal Catalysts | Bismuth Neodecanoate, Zinc Octoate, Zirconium Acetylacetonate | 0.05 - 2.0 wt% | Emerging as compelling, less toxic alternatives to organotins.[7][19] Performance can vary, and they are not always a 1:1 replacement for tin.[7][20] |
| Organocatalysts | N-Heterocyclic Carbenes (NHCs), Guanidines, Phosphonic Acids | 0.1 - 1.0 mol% | Metal-free alternatives.[1][21] Activity can be high but may require higher loading than traditional metal catalysts.[21] |
Troubleshooting Guide
Problem: Slow or Incomplete Reaction
| Possible Cause | Recommended Solution |
| Ineffective Catalyst | The chosen catalyst may not be active enough for the specific alcohol (e.g., a sterically hindered secondary alcohol). Screen a different class of catalyst; for instance, if a tertiary amine is slow, try an organotin or bismuth-based catalyst.[22] |
| Insufficient Catalyst Loading | The concentration of the catalyst is too low. Perform a concentration screening experiment, incrementally increasing the catalyst loading (e.g., from 0.01 mol% to 0.5 mol%). |
| Low Reaction Temperature | Urethane reactions are often performed at temperatures between 50-100°C to achieve a reasonable rate.[8] Cautiously increase the reaction temperature in 10°C increments. Monitor closely, as higher temperatures can promote side reactions like allophanate formation.[9] |
| Catalyst Deactivation | Acidic impurities or moisture in the reagents can deactivate certain catalysts.[5] Ensure all reagents and solvents are anhydrous and the reaction is protected from atmospheric moisture. |
Problem: Formation of Insoluble White Precipitate
| Possible Cause | Recommended Solution |
| Water Contamination | The precipitate is likely a polyurea byproduct.[9] This is caused by the reaction of the isocyanate with water.[2] Use anhydrous grade solvents and reagents. Dry glassware thoroughly in an oven before use. Conduct the reaction under an inert atmosphere (e.g., dry Nitrogen or Argon). |
Problem: Unwanted Increase in Viscosity or Gel Formation
| Possible Cause | Recommended Solution |
| Excess Isocyanate | An excess of isocyanate can lead to the formation of allophanates or isocyanurates, causing cross-linking.[9][11] Use a 1:1 stoichiometric ratio of isocyanate to alcohol, or a slight excess of the alcohol. |
| High Reaction Temperature | Elevated temperatures can accelerate side reactions that lead to cross-linking.[9] Reduce the reaction temperature. |
| Inappropriate Catalyst | Some catalysts, particularly certain tertiary amines, are known to promote isocyanate trimerization.[2] Screen for a catalyst with higher selectivity for the urethane reaction, such as many organotin or bismuth compounds.[19] |
Visualized Workflows and Pathways
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. poliuretanos.net [poliuretanos.net]
- 4. turkchem.net [turkchem.net]
- 5. adhesivesmag.com [adhesivesmag.com]
- 6. Identifying competitive tin- or metal-free catalyst combinations to tailor polyurethane prepolymer and network properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Tin Catalyst Alternatives for Polyurethane Coatings | Borchers: A Milliken Brand [borchers.com]
- 8. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. wernerblank.com [wernerblank.com]
- 11. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 13. researchgate.net [researchgate.net]
- 14. Amine catalysts [vestachem.com]
- 15. poliuretanos.com.br [poliuretanos.com.br]
- 16. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 17. Tin Catalysts - บริษัท ยูนิตี้ ยูรีเทน แอนด์ เคมีคอล จำกัด [unityurethane.com]
- 18. US3635906A - Preparation of polyurethanes using organo-tin catalyst and time-lapse modifier - Google Patents [patents.google.com]
- 19. reaxis.com [reaxis.com]
- 20. wernerblank.com [wernerblank.com]
- 21. tandfonline.com [tandfonline.com]
- 22. researchgate.net [researchgate.net]
Preventing side reactions of Nonyl isocyanate with water
This guide provides researchers, scientists, and drug development professionals with essential information for preventing and troubleshooting the side reactions of nonyl isocyanate with water during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction between this compound and water?
A1: this compound, like other isocyanates, is highly reactive towards nucleophiles, including water.[1] The reaction proceeds in two main steps:
-
This compound first reacts with water to form an unstable intermediate called carbamic acid.[2][3]
-
This carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide (CO2) gas and forming a primary amine (nonylamine).[1][2]
-
The newly formed amine is also a nucleophile and can swiftly react with another molecule of this compound to produce a stable, and often insoluble, N,N'-dinonylurea.[1][4]
This entire sequence is a significant side reaction because it consumes the isocyanate, generates gas that can interfere with the experiment, and forms an unwanted urea byproduct.[4][5]
Q2: What are the common signs of water contamination in my experiment?
A2: The presence of water can manifest in several ways:
-
Bubble Formation/Foaming: The most immediate sign is the evolution of carbon dioxide gas, which can cause the reaction mixture to bubble or foam.[4]
-
Precipitate Formation: The N,N'-dinonylurea byproduct is often insoluble in common organic solvents, leading to the formation of white or cloudy solid crystals or precipitates.[6]
-
Increased Viscosity and Gelation: The formation of urea linkages can lead to an unexpected increase in the viscosity of the reaction mixture.
-
Inconsistent Results: Uncontrolled water contamination leads to a loss of isocyanate functionality, resulting in lower yields of the desired product and poor reproducibility between experiments.[7]
-
Pressure Buildup: In a sealed container or vessel, the generation of CO2 can lead to a dangerous buildup of pressure.[8][9]
Q3: How can I rigorously prevent moisture from contaminating my reaction?
A3: Preventing moisture contamination requires a multi-faceted approach:
-
Use an Inert Atmosphere: The most effective method is to conduct all experiments under a dry, inert atmosphere, such as dry nitrogen or argon.[4][10] This involves using techniques like a Schlenk line or a glovebox to blanket the reaction and prevent exposure to atmospheric moisture.[11]
-
Anhydrous Reagents and Solvents: Ensure all solvents, reagents, and starting materials are rigorously dried before use. Solvents should be of an anhydrous grade or appropriately dried using methods like distillation from a drying agent or passage through a column of activated molecular sieves.
-
Proper Glassware Preparation: All glassware must be thoroughly dried before use, typically by flame-drying under vacuum or oven-drying at a high temperature (>120°C) for several hours and cooling under a stream of inert gas.[11]
-
Use of Desiccants: For larger-scale setups or bulk storage, desiccant cartridges can be fitted to air inlets to dry any incoming air, preventing moisture from entering the vessel as the liquid is removed.[4][6]
Q4: When should I consider using a selective catalyst?
A4: A selective catalyst is particularly useful in systems where trace amounts of water are unavoidable or when the desired reaction (e.g., with an alcohol to form a urethane) is slow. Standard catalysts like dibutyltin dilaurate (DBTDL) are generally not selective and will catalyze both the isocyanate-alcohol and the isocyanate-water reactions.[12] In contrast, specialized catalysts, such as certain zirconium complexes, have demonstrated high selectivity for the isocyanate-polyol reaction over the side reaction with water.[7][12] This approach can lead to less gassing, longer pot life, and a better final product in applications like coatings.[7]
Q5: How do I properly store this compound to maintain its purity?
A5: Proper storage is critical to prevent degradation:
-
Use Appropriate Containers: Store this compound in its original, tightly sealed container. For long-term storage or after opening, consider containers made of 304 stainless steel or steel lined with polyethylene.[9]
-
Blanket with Inert Gas: After opening a container and using a portion of the chemical, it is best practice to purge the headspace with a dry, inert gas like nitrogen before resealing.[4] This displaces the moist air that entered.
-
Avoid Water Entry: Ensure storage areas are dry and that containers are not left in locations where water could potentially enter.[8] Isocyanates react slowly with water to produce CO2, which can cause pressurization and a potential explosion hazard in sealed containers.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solutions |
| Foaming or bubbles are observed in the reaction vessel. | The isocyanate is reacting with water, generating CO2 gas.[4] | 1. Verify Solvent/Reagent Dryness: Test solvents and liquid reagents for water content using a Karl Fischer titrator. 2. Improve Inert Atmosphere Technique: Ensure a positive pressure of inert gas is maintained throughout the reaction. Check for leaks in your setup. 3. Use a Moisture Scavenger: In some systems, adding a chemical moisture scavenger can remove trace water.[4][13] |
| A white solid/precipitate forms unexpectedly. | Insoluble N,N'-dinonylurea is forming from the reaction with water.[6] | 1. Isolate and Confirm: Filter the solid and analyze (e.g., via melting point or FTIR) to confirm it is the urea byproduct. 2. Review Handling Procedures: Re-evaluate all steps where moisture could be introduced, from storage to reagent transfer. 3. Purify Reagents: If another reagent is suspected to contain water, purify it using appropriate drying methods before the next attempt. |
| Reaction is slow or the desired product yield is low. | The this compound is being consumed by the side reaction with water, reducing its availability for the primary reaction.[7] | 1. Implement Stricter Anhydrous Conditions: Use flame-dried glassware and anhydrous-grade solvents exclusively.[11] 2. Consider a Selective Catalyst: If reacting with an alcohol, a selective catalyst may favor the desired urethane formation.[12] 3. Adjust Stoichiometry: While not ideal, a slight excess of this compound can be used to compensate for expected losses to trace moisture, though this may complicate purification. |
Data and Methodologies
Comparison of Moisture Prevention Techniques
| Prevention Method | Principle of Action | Typical Application | Advantages | Considerations/Disadvantages |
| Inert Gas Blanket | Displaces atmospheric air (containing O2 and H2O) with a dry, non-reactive gas (N2, Ar).[10] | Lab-scale and industrial-scale reactions, reagent storage. | Highly effective, provides a clean reaction environment. | Requires specialized equipment (gas cylinder, Schlenk line, glovebox).[11] |
| Anhydrous Solvents | Solvents are treated to remove water to parts-per-million (ppm) levels. | Any reaction where water is an interfering species. | Directly removes a primary source of contamination. | Can be expensive; solvents can reabsorb moisture if not handled properly. |
| Desiccant Cartridges | A cartridge containing a drying agent (e.g., molecular sieves) dries air as it enters a vessel.[6] | Bulk storage drums, large reaction vessels. | Simple, passive protection for frequently accessed containers. | Cartridges have a finite capacity and must be replaced when saturated.[6] |
| Selective Catalysis | The catalyst preferentially lowers the activation energy for the desired reaction over the side reaction.[7][12] | Polyurethane synthesis, coatings, and other formulations. | Allows reactions to proceed efficiently even with trace moisture. | Catalyst selection is specific to the reaction; may introduce metals into the product. |
| Moisture Scavengers | Chemical additives that react quickly and irreversibly with water.[4][13] | Formulations (e.g., adhesives, coatings) where adding a component is acceptable. | Effectively removes trace moisture in situ. | Introduces another chemical into the mixture; byproducts must be benign. |
Experimental Protocols
Protocol 1: General Procedure for a Reaction under Anhydrous Conditions
-
Glassware Preparation: Place a round-bottom flask and magnetic stir bar in an oven at 150°C for at least 4 hours.
-
Assembly: Quickly assemble the hot flask with a condenser and a gas inlet adapter. Immediately place the setup on a Schlenk line or connect it to a supply of dry nitrogen gas with an oil bubbler outlet.
-
Purging: Evacuate the flask under vacuum while gently heating with a heat gun to remove adsorbed moisture. Refill the flask with dry nitrogen. Repeat this vacuum/refill cycle three times.[11]
-
Solvent Addition: Allow the flask to cool to room temperature under a positive pressure of nitrogen. Add the required volume of anhydrous solvent via a dry syringe or cannula.
-
Reagent Addition: Add other dry reagents. Add the this compound carefully using a dry, gas-tight syringe.
-
Reaction: Maintain a slight positive pressure of nitrogen throughout the entire duration of the reaction. Monitor the reaction's progress using an appropriate technique (e.g., TLC, IR spectroscopy).
-
Workup: Quench and work up the reaction as required by the specific procedure, keeping in mind the reactivity of any remaining isocyanate.
Protocol 2: Installation of a Desiccant Cartridge on a Storage Drum
-
Preparation: Obtain a commercial desiccant cartridge, which often includes an indicator that changes color (e.g., from blue to pink) when saturated.[6]
-
Attachment: Thread the adapter fitting of the desiccant unit into the small bung opening of the this compound drum.[6]
-
Installation: Remove the protective plastic tabs from the new cartridge. Insert the cartridge into the housing and secure it.[6]
-
Monitoring: Periodically check the indicator window. Replace the cartridge as soon as the color change indicates it is saturated with moisture.[6]
Visualizations
Caption: Reaction of this compound with water to form urea and CO₂.
Caption: Workflow for setting up a reaction under anhydrous conditions.
Caption: A logical workflow for troubleshooting bubble formation.
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. paint.org [paint.org]
- 4. resinlab.com [resinlab.com]
- 5. researchgate.net [researchgate.net]
- 6. ncfi.com [ncfi.com]
- 7. paint.org [paint.org]
- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 9. How to Safely Handle Isocyanates? [enuochem.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. wernerblank.com [wernerblank.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Nonyl Isocyanate-Functionalized Polymers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of nonyl isocyanate-functionalized polymers. This document offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data analysis to assist in achieving high-purity materials for your research and development needs.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound-functionalized polymers in a question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Polymer Yield After Purification | Polymer precipitation is incomplete. The polymer is partially soluble in the anti-solvent. The polymer adheres to the filtration apparatus. | - Select a more effective anti-solvent in which the polymer has minimal solubility. - Perform precipitation at a lower temperature to decrease polymer solubility. - Use a minimal amount of solvent to dissolve the polymer before precipitation. - Scrape the filter paper or vessel to recover all the precipitated polymer. |
| Presence of Unreacted this compound in the Final Product | Insufficient quenching of the reaction. Inadequate purification to remove small molecules. | - Add a small amount of a primary amine or alcohol (e.g., methanol) to quench any remaining isocyanate groups before precipitation. - Repeat the precipitation and washing steps multiple times. - Consider using dialysis or size exclusion chromatography for more efficient removal of small molecules. |
| Broad or Bimodal Molecular Weight Distribution in GPC Analysis | Side reactions such as cross-linking or trimerization of the isocyanate groups have occurred. Polymer degradation during purification. | - Ensure the reaction and purification are conducted under anhydrous conditions to prevent side reactions. - Avoid high temperatures during purification steps. - Use a catalyst that favors the urethane/urea formation over isocyanate trimerization. |
| FTIR Spectrum Shows an Isocyanurate Peak (~1715 cm⁻¹) | Trimerization of the isocyanate groups has occurred, leading to cross-linking. | - This is often irreversible. To prevent this in future experiments, use a less reactive catalyst, control the reaction temperature, and ensure a stoichiometric balance that does not favor an excess of isocyanate.[1] |
| Polymer is Insoluble After Functionalization | A high degree of functionalization or cross-linking has occurred. | - Reduce the amount of this compound used in the functionalization reaction. - Ensure the reaction is performed in a dilute solution to minimize intermolecular cross-linking. |
| Difficulty Filtering the Precipitated Polymer | The polymer has formed a gel or a very fine precipitate. | - Try centrifugation instead of filtration to collect the polymer. - Allow the precipitate to settle overnight to form a more compact solid before decanting the supernatant. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound-functionalized polymer reaction mixture?
A1: The most common impurities include unreacted this compound, by-products from the reaction of isocyanate with any residual water (forming ureas), and residual catalyst.[1]
Q2: How can I confirm the successful functionalization of my polymer with this compound?
A2: Successful functionalization can be confirmed using several analytical techniques:
-
FTIR Spectroscopy: Look for the appearance of a urethane or urea carbonyl peak (around 1640-1750 cm⁻¹) and the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
¹H NMR Spectroscopy: You should observe new peaks corresponding to the protons of the nonyl group.
-
Elemental Analysis: An increase in the nitrogen content of the polymer is indicative of successful functionalization.
Q3: Which solvents are suitable for the purification of this compound-functionalized polymers?
A3: The choice of solvent and anti-solvent is crucial for effective purification by precipitation. The functionalized polymer should be readily soluble in the chosen solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), dimethylformamide (DMF)) and insoluble in the anti-solvent (e.g., hexane, methanol, water). The selection depends on the properties of the polymer backbone.
Q4: Can I use column chromatography to purify my functionalized polymer?
A4: Yes, size exclusion chromatography (SEC) or gel permeation chromatography (GPC) can be effective for separating the functionalized polymer from low molecular weight impurities like unreacted this compound. However, for large-scale purifications, precipitation is often more practical.
Q5: How can I quantify the degree of functionalization?
A5: The degree of functionalization can be quantified using:
-
¹H NMR Spectroscopy: By comparing the integration of characteristic peaks from the polymer backbone to the peaks from the this compound group.
-
Thermogravimetric Analysis (TGA): If the thermal decomposition profiles of the parent polymer and the functionalizing group are sufficiently different.
-
Elemental Analysis: By measuring the increase in the percentage of nitrogen.
Experimental Protocols
Protocol 1: Purification by Precipitation
This protocol describes a general method for purifying this compound-functionalized polymers by precipitation.
Materials:
-
Crude this compound-functionalized polymer
-
A suitable solvent (e.g., THF, DCM)
-
A suitable anti-solvent (e.g., hexane, methanol)
-
Beakers
-
Stir plate and stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper) or centrifuge
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude functionalized polymer in a minimum amount of a suitable solvent. Stir until the polymer is fully dissolved.
-
Precipitation: Slowly add the polymer solution dropwise to a vigorously stirred beaker containing a large excess of a suitable anti-solvent (typically 10-20 times the volume of the solvent used for dissolution). A precipitate should form immediately.
-
Isolation:
-
Filtration: Collect the precipitated polymer by vacuum filtration using a Büchner funnel and filter paper.
-
Centrifugation: Alternatively, centrifuge the suspension to pellet the polymer, then carefully decant the supernatant.
-
-
Washing: Wash the collected polymer with fresh anti-solvent to remove any remaining impurities. Repeat this washing step 2-3 times.
-
Drying: Dry the purified polymer under vacuum at a suitable temperature until a constant weight is achieved. The temperature should be kept low to avoid any thermal degradation or side reactions.
Protocol 2: Characterization of Purified Polymer
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire an FTIR spectrum of the purified polymer.
-
Confirm the presence of urethane/urea carbonyl peaks (1640-1750 cm⁻¹) and the absence of the isocyanate peak (~2270 cm⁻¹).
2. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
-
Dissolve a small amount of the purified polymer in a suitable deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
Identify the characteristic peaks of the polymer backbone and the nonyl group (e.g., the terminal methyl group around 0.9 ppm and methylene groups between 1.2-3.5 ppm).
-
Calculate the degree of functionalization by comparing the integral of a backbone proton signal to a proton signal from the nonyl group.
3. Gel Permeation Chromatography (GPC):
-
Dissolve the purified polymer in the GPC eluent (e.g., THF).
-
Analyze the molecular weight and molecular weight distribution (PDI).
-
A narrow, monomodal peak is indicative of a pure, non-aggregated polymer.
Quantitative Data Summary
The following table provides an illustrative example of the data that should be collected before and after purification to assess the effectiveness of the process. Researchers should use this template to record their own experimental results.
| Parameter | Crude Polymer | Purified Polymer (1st Precipitation) | Purified Polymer (2nd Precipitation) | Target Value |
| Yield (%) | 100 | 85 | 75 | > 80% |
| Appearance | Viscous oil | White powder | White powder | White powder |
| Degree of Functionalization (by ¹H NMR, %) | 95 | 95 | 95 | > 95% |
| Residual this compound (by GC-MS, %) | 5 | < 0.5 | < 0.1 | < 0.1% |
| Molecular Weight (Mw, by GPC, kDa) | 22.5 | 22.4 | 22.4 | ~22 kDa |
| Polydispersity Index (PDI, by GPC) | 1.8 | 1.5 | 1.4 | < 1.5 |
Diagrams
Caption: Experimental workflow for the synthesis and purification of this compound-functionalized polymers.
Caption: Troubleshooting logic for the purification of this compound-functionalized polymers.
References
Technical Support Center: Characterization of Nonyl Isocyanate Surface Modification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with nonyl isocyanate for surface modification.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used for surface modification?
This compound (C₁₀H₁₉NO) is an organic compound containing a nine-carbon alkyl chain (nonyl group) and a highly reactive isocyanate group (-NCO).[1] The isocyanate group readily forms covalent bonds with nucleophilic functional groups like hydroxyl (-OH), amine (-NH₂), and thiol (-SH) groups present on various substrates.[2][3][4] This reaction makes it an effective agent for grafting a hydrophobic nonyl chain onto surfaces, thereby altering surface properties such as wettability and adhesion.
Q2: Which analytical techniques are most effective for confirming successful this compound surface modification?
The most common and effective techniques for characterizing this compound modified surfaces are:
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR, particularly in Attenuated Total Reflectance (ATR) mode, is used to detect the disappearance of the characteristic isocyanate (-NCO) peak and the appearance of new peaks corresponding to the formed linkage (e.g., urethane).[5][6][7]
-
Contact Angle Goniometry: This technique measures the water contact angle (WCA) on the surface. A successful hydrophobic modification will result in a significant increase in the WCA compared to the unmodified substrate.[8][9][10][11]
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide quantitative elemental composition and information about the chemical states of elements on the surface, confirming the presence of nitrogen from the isocyanate group.[12][13][14][15]
Q3: What safety precautions are necessary when handling this compound?
Isocyanates are reactive and potentially hazardous compounds.[2] Exposure can lead to respiratory irritation, skin sensitization, and occupational asthma.[16][17] Always adhere to the following safety protocols:
-
Work in a well-ventilated fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including gloves (nitrile is often suitable), safety goggles, and a lab coat.[2][18]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[2][17]
-
Store in a cool, dry place away from moisture and ignition sources.[2]
-
Consult the Safety Data Sheet (SDS) for detailed handling and emergency procedures before starting any experiment.
Troubleshooting Guides
Issue 1: Low or Inconsistent Surface Modification Efficiency
Question: My FTIR analysis shows a persistent isocyanate peak after the reaction, and/or my water contact angle measurements are lower than expected. What could be the cause?
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Moisture Contamination | Isocyanates are highly sensitive to moisture, which leads to premature hydrolysis and the formation of unreactive urea species.[2][19] Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Reaction Time or Temperature | The reaction kinetics may be slow. Try extending the reaction time or moderately increasing the temperature. Monitor the reaction progress periodically with a technique like in-situ FTIR if possible.[7] |
| Low Reactivity of Surface Groups | The density or accessibility of hydroxyl or amine groups on your substrate may be low. Consider a surface pre-treatment or activation step (e.g., plasma treatment, piranha etch for silica-based substrates) to increase the number of reactive sites.[8] |
| Steric Hindrance | The surface topography or the presence of other molecules may physically block the isocyanate from reaching the reactive sites. Ensure the surface is clean and free of contaminants before modification. |
| Inadequate Catalyst | For less reactive substrates, a catalyst such as dibutyltin dilaurate (DBTDL) may be required to facilitate the reaction.[20] Ensure the catalyst is active and used at the appropriate concentration. |
Issue 2: Poor Reproducibility Between Batches
Question: I am observing significant variations in contact angles and spectroscopic results across different experimental runs, even when following the same protocol. Why is this happening?
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Variability in Substrate Surface | The initial state of your substrate (e.g., cleanliness, density of functional groups, surface roughness) can vary. Implement a standardized and rigorous substrate cleaning and preparation protocol for every experiment.[8] |
| Inconsistent Reaction Conditions | Minor fluctuations in temperature, humidity, or reaction time can impact the outcome. Use controlled equipment (e.g., temperature-controlled reaction blocks) and maintain a consistent inert atmosphere. |
| Degradation of this compound | The reagent may have degraded due to improper storage, especially exposure to moisture.[2] Use fresh or properly stored this compound. Consider purifying the reagent if its quality is uncertain. |
| Inconsistent Measurement Technique | Variations in how characterization is performed (e.g., location of measurement on the sample, time between sample preparation and analysis) can introduce errors. Standardize your analytical procedures, such as taking multiple contact angle measurements across each sample. |
Quantitative Data Summary
Table 1: Typical FTIR Peak Positions for Isocyanate Reactions
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Indication |
| Isocyanate (-NCO) | Asymmetric Stretch | 2250 - 2285 | Presence of unreacted this compound.[5][7] |
| Urethane (R-NH-CO-O-R') | N-H Stretch | 3300 - 3500 | Formation of a bond with a hydroxyl group. |
| Urethane (R-NH-CO-O-R') | C=O Stretch | 1680 - 1740 | Formation of a bond with a hydroxyl group. |
| Urea (R-NH-CO-NH-R') | C=O Stretch | ~1640 | Potential side-reaction due to moisture. |
Table 2: Expected Water Contact Angle (WCA) Changes
| Surface Condition | Typical WCA Range | Interpretation |
| Unmodified Hydrophilic Substrate (e.g., clean glass, silicon wafer) | < 30° | High surface energy, readily wettable. |
| Partially Modified Surface | 30° - 80° | Incomplete or non-uniform hydrophobic layer. |
| Successfully Modified Hydrophobic Surface | > 90° | Low surface energy, indicating a dense layer of nonyl groups.[10] |
Experimental Protocols
Protocol 1: General Surface Modification with this compound
-
Substrate Preparation:
-
Thoroughly clean the substrate surface using a suitable solvent (e.g., acetone, ethanol) to remove organic contaminants.
-
For silica-based substrates, perform an activation step (e.g., oxygen plasma treatment or immersion in piranha solution) to generate surface hydroxyl groups.
-
Rinse extensively with deionized water and oven-dry the substrate at 120 °C for at least 2 hours to remove all moisture.
-
-
Reaction Setup:
-
Transfer the dried substrate into a reaction vessel (e.g., a Schlenk flask) inside a glovebox or under a stream of inert gas (N₂ or Ar).
-
Prepare a solution of this compound (e.g., 1-5% v/v) in an anhydrous solvent such as toluene or tetrahydrofuran (THF).
-
-
Modification Reaction:
-
Immerse the substrate completely in the this compound solution.
-
Allow the reaction to proceed for 2-24 hours at room temperature or with gentle heating (e.g., 40-60 °C), depending on the substrate's reactivity.
-
-
Post-Reaction Cleanup:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate sequentially with the reaction solvent (e.g., toluene), followed by a less non-polar solvent like acetone or isopropanol, to remove any unreacted isocyanate.
-
Dry the modified substrate under a stream of inert gas or in a vacuum oven.
-
Protocol 2: Characterization by ATR-FTIR
-
Acquire a background spectrum of the clean, unmodified substrate.
-
Press the modified surface firmly against the ATR crystal.
-
Collect the sample spectrum. The characteristic peak for the isocyanate group (-NCO) should be absent or significantly diminished around 2270 cm⁻¹.[5]
-
Look for the appearance of new peaks, such as the C=O stretch of the urethane linkage, to confirm a successful reaction.
Protocol 3: Characterization by Water Contact Angle (WCA) Measurement
-
Place the modified substrate on the sample stage of the goniometer.
-
Dispense a small droplet (e.g., 5-8 µL) of deionized water onto the surface using a high-precision syringe.[10]
-
Capture an image of the droplet at the liquid-solid interface.
-
Use the instrument's software to analyze the image and calculate the static contact angle.[11]
-
Repeat the measurement at multiple locations on the surface to ensure uniformity and calculate an average value.[10]
Visualizations
Caption: Workflow for this compound surface modification.
Caption: Troubleshooting flowchart for poor modification results.
References
- 1. This compound | C10H19NO | CID 11275250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dakenchem.com [dakenchem.com]
- 3. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 7. m.remspec.com [m.remspec.com]
- 8. Contact Angle Measurements for Surface Wettability and Surface Energy Analysis - Anderson Materials Evaluation, Inc. [andersonmaterials.com]
- 9. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics [mdpi.com]
- 10. cdn.dataphysics-instruments.com [cdn.dataphysics-instruments.com]
- 11. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 12. Advanced XPS characterization: XPS-based multi-technique analyses for comprehensive understanding of functional materials - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Nano Chemical Characterization Uncovers Coating Issues for Monolayer Surface Functionalization | Molecular Vista [molecularvista.com]
- 14. Determination of amino groups on functionalized graphene oxide for polyurethane nanomaterials: XPS quantitation vs. functional speciation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. osha.gov [osha.gov]
- 17. Isocyanate Compounds – A Guide on Exposure, Hazards [anitechgroup.com]
- 18. Reddit - The heart of the internet [reddit.com]
- 19. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 20. Synthesis and characterization of an isocyanate functionalized polyhedral oligosilsesquioxane and the subsequent formation of an organic-inorganic hybrid polyurethane - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in Nonyl isocyanate derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yield in Nonyl isocyanate derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in this compound derivatization?
A1: The most common cause of low yield is the presence of moisture in the reaction. This compound is highly reactive towards water, leading to the formation of an unstable carbamic acid which then decomposes to nonylamine and carbon dioxide. This side reaction consumes the isocyanate, reducing the amount available to react with the target analyte.
Q2: How can I minimize the impact of moisture on my derivatization reaction?
A2: To minimize the impact of moisture, it is crucial to use anhydrous solvents and reagents. Solvents should be dried using appropriate methods, such as distillation over a drying agent or by using commercially available anhydrous solvents. Reagents should be stored in desiccators. It is also recommended to perform the reaction under an inert atmosphere, such as nitrogen or argon.
Q3: My yield is still low even after using dry solvents. What are other potential issues?
A3: Other factors that can contribute to low yield include:
-
Incomplete reaction: The reaction time or temperature may be insufficient for the derivatization to go to completion.
-
Side reactions: Besides reacting with water, this compound can undergo self-polymerization or react with other nucleophilic functional groups present in the sample matrix.
-
Steric hindrance: If the target functional group (e.g., a hydroxyl or amino group) on the analyte is sterically hindered, the reaction rate will be slower, potentially leading to incomplete derivatization.
-
Improper stoichiometry: An incorrect molar ratio of this compound to the analyte can result in incomplete derivatization of the analyte or excess reagent that can interfere with analysis.
-
Degradation of the derivative: The resulting carbamate or urea derivative may be unstable under the work-up or analysis conditions.
Q4: What is the role of a catalyst in this compound derivatization?
A4: A catalyst, typically a tertiary amine such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often used to increase the rate of the reaction between this compound and the alcohol or amine. The catalyst functions by activating the hydroxyl or amino group of the analyte, making it a more potent nucleophile.[1]
Troubleshooting Guide for Low Derivatization Yield
This guide provides a systematic approach to troubleshooting low yields in this compound derivatization reactions.
Problem: Low or No Product Formation
| Possible Cause | Recommended Action |
| Presence of Moisture | Ensure all solvents and reagents are anhydrous. Dry solvents using standard laboratory procedures. Store reagents in a desiccator. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive Reagent | Use a fresh bottle of this compound. Isocyanates can degrade over time, especially if not stored properly. Confirm the purity of the this compound if possible. |
| Insufficient Reaction Time or Temperature | Increase the reaction time and/or temperature. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or HPLC) to determine the optimal conditions. For many derivatizations with isocyanates, a reaction temperature of 30°C for 30 minutes can be a good starting point.[2] |
| Suboptimal pH | For the derivatization of amines, ensure the reaction medium is basic to deprotonate the amine and increase its nucleophilicity. The use of a tertiary amine catalyst also serves this purpose. |
| Steric Hindrance | Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered derivatizing agent if possible, though this would deviate from using this compound. |
Problem: Presence of Multiple Products or Impurities
| Possible Cause | Recommended Action |
| Side Reactions with Water | As mentioned, ensure anhydrous conditions. The primary side product from reaction with water is the corresponding nonyl amine. |
| Self-Polymerization of Isocyanate | Use a slight excess of the isocyanate, but avoid a large excess. High concentrations of isocyanate can favor polymerization. |
| Reaction with Other Functional Groups | If your analyte contains multiple reactive functional groups, consider using a protecting group strategy to selectively derivatize the target group. |
| Excess Derivatizing Reagent | After the reaction is complete, quench the excess this compound by adding a small amount of a primary amine or alcohol (e.g., methanol or butylamine) that can be easily separated from the desired product. |
Experimental Protocols
General Protocol for this compound Derivatization of a Primary Alcohol for GC-MS Analysis
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.
-
Use anhydrous solvents (e.g., acetonitrile, dichloromethane, or toluene).
-
Prepare a stock solution of the alcohol analyte in the chosen anhydrous solvent.
-
-
Derivatization Reaction:
-
In a clean, dry vial, add 100 µL of the alcohol solution (e.g., 1 mg/mL).
-
Add a 1.2 to 1.5 molar excess of this compound.
-
Add a catalytic amount of a tertiary amine (e.g., 1-2 µL of triethylamine).
-
Seal the vial and heat at 60°C for 30-60 minutes. The optimal time and temperature should be determined experimentally.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
To quench any excess this compound, add 10 µL of methanol and let it react for 15 minutes.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
-
General Protocol for this compound Derivatization of a Primary Amine for HPLC Analysis
-
Preparation:
-
Use HPLC-grade anhydrous solvents.
-
Prepare a stock solution of the amine analyte in anhydrous acetonitrile.
-
-
Derivatization Reaction:
-
In a vial, combine 50 µL of the amine solution with a 1.5 to 2-fold molar excess of this compound solution (also in anhydrous acetonitrile).
-
Add a 2-fold molar excess of triethylamine (in relation to the amine).
-
Vortex the mixture and allow it to react at room temperature for 20-30 minutes.
-
-
Work-up:
-
Quench the reaction by adding 10 µL of a primary amine like butylamine.
-
Dilute the sample with the mobile phase to the desired concentration for HPLC analysis.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for isocyanate derivatizations. Note that optimal conditions for this compound may vary depending on the specific analyte and should be determined empirically.
| Parameter | Alcohols | Primary Amines | Secondary Amines |
| Stoichiometry (Isocyanate:Analyte) | 1.1 - 2.0 : 1 | 1.1 - 2.0 : 1 | 1.5 - 3.0 : 1 |
| Catalyst | Tertiary Amine (e.g., TEA, Pyridine)[3] | Often not required, but can be used | Tertiary Amine (e.g., TEA, DIPEA) |
| Solvent | Aprotic (e.g., Toluene, CH2Cl2, Acetonitrile) | Aprotic (e.g., Acetonitrile, THF) | Aprotic (e.g., Acetonitrile, THF) |
| Temperature | 25 - 80 °C | 20 - 40 °C | 40 - 80 °C |
| Reaction Time | 30 - 120 min | 15 - 60 min | 60 - 240 min |
Visualizing the Derivatization Workflow and Troubleshooting Logic
Experimental Workflow for this compound Derivatization
Caption: A typical experimental workflow for this compound derivatization.
Troubleshooting Logic for Low Derivatization Yield
Caption: A decision tree for troubleshooting low yield in derivatization.
References
- 1. Reaction principle of tertiary amine catalyst - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]
- 2. Quantitative analysis of valiolamine through pre-column derivatization with phenylisocyanate using high-performance liquid chromatography with UV detection: selection of reagent, identification of derivative and optimization of derivatization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
Storage and handling of Nonyl isocyanate to prevent degradation
This technical support guide is intended for researchers, scientists, and drug development professionals to ensure the proper storage and handling of Nonyl isocyanate and prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of this compound degradation is its high reactivity with nucleophiles, most notably water (moisture). The isocyanate functional group (-NCO) readily reacts with water in the atmosphere or from residual moisture in solvents or on labware. This reaction leads to the formation of an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide gas. The newly formed amine can then react with another molecule of this compound to form a urea derivative. This process not only consumes the desired reagent but the buildup of carbon dioxide can also lead to a dangerous increase in pressure within a sealed container.[1][2][3]
Q2: How should I store my this compound to ensure its stability?
A2: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place.[2] It is crucial to keep the container tightly sealed to prevent moisture from the air from reacting with the isocyanate.[4] For long-term storage, it is highly recommended to store the container under an inert atmosphere, such as dry nitrogen or argon.[4] If you have opened a container, it is good practice to flush the headspace with an inert gas before resealing.[4]
Q3: What are the signs that my this compound has degraded?
A3: Degradation of this compound can be indicated by several observable signs. These include:
-
Cloudiness or turbidity: The formation of insoluble urea byproducts can cause the liquid to appear cloudy.
-
Presence of solid precipitates: Over time, the urea byproducts may precipitate out of the solution as a white or off-white solid.
-
Pressure buildup: If the container feels pressurized or you hear a hissing sound upon opening, this is a strong indication that the isocyanate has reacted with moisture to produce carbon dioxide.[2]
-
Changes in reactivity: If you observe a decrease in the expected reactivity or yield in your experiments, it may be due to a lower concentration of the active isocyanate.
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with a wide range of materials, including:
-
Water: Reacts to form unstable carbamic acids and subsequently amines and carbon dioxide.
-
Alcohols: Reacts to form carbamates (urethanes).
-
Amines: Reacts to form ureas.
-
Strong bases: Can catalyze the polymerization of the isocyanate.
-
Acids: Can also catalyze polymerization.
-
Copper, copper alloys, and galvanized surfaces: These materials should not be used for storage containers.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Experiment fails or gives low yield | Degraded this compound due to moisture contamination. | - Visually inspect the this compound for cloudiness or precipitates. - If degradation is suspected, it is best to use a fresh, unopened container. - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. |
| Pressure buildup in the storage container | Reaction with moisture leading to CO2 generation.[2] | - Caution! Open the container slowly and carefully in a well-ventilated fume hood to release the pressure. - If the material is still needed, blanket the headspace with a dry inert gas (e.g., nitrogen or argon) before resealing. - For future storage, consider using a pressure-relief cap or storing in smaller aliquots. |
| Formation of a solid precipitate in the this compound | Polymerization or formation of urea byproducts from reaction with moisture. | - The precipitate is an impurity and will likely interfere with your reaction. - It is recommended to discard the reagent according to your institution's hazardous waste disposal procedures. - To prevent this in the future, ensure the product is stored under a dry, inert atmosphere. |
| Inconsistent results between experiments | Partial degradation of the this compound stock solution. | - Avoid repeatedly opening and closing the main stock container. - For frequent use, it is advisable to transfer smaller, single-use aliquots into separate vials under an inert atmosphere. - Always use a fresh, clean syringe or needle for transfers. |
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | Cool place (General recommendation for isocyanates is 10°C to 30°C)[1] | To minimize the rate of potential side reactions and degradation. Avoid freezing. |
| Atmosphere | Dry, inert gas (Nitrogen or Argon)[4] | To prevent reaction with atmospheric moisture. |
| Container Material | Original supplied container, or materials like stainless steel. Avoid copper, copper alloys, and galvanized surfaces.[4][5] | To prevent reaction with the container material. |
| Light Exposure | Store in a dark area or in an opaque container.[2] | To prevent light-induced degradation. |
Experimental Protocols
Protocol 1: Blanketing this compound for Storage
-
Preparation: Work in a well-ventilated fume hood. Have the this compound container, a source of dry nitrogen or argon with a regulator and tubing, and a separate needle to act as a vent.
-
Inert Gas Purge: Carefully and briefly open the this compound container.
-
Insert a needle connected to the inert gas source, ensuring the needle tip is in the headspace above the liquid.
-
Insert the second needle (vent) into the septum or cap, not submerged in the liquid.
-
Gently flow the inert gas into the container for 1-2 minutes to displace the air.
-
Sealing: Remove the vent needle first, followed by the gas inlet needle.
-
Quickly and tightly reseal the container.
-
Store the container in a cool, dry, and dark place.
Visualizations
Caption: Degradation pathway of this compound upon reaction with water.
Caption: Troubleshooting workflow for experiments involving this compound.
References
Technical Support Center: Quantifying Surface Functionalization with Nonyl Isocyanate
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for quantifying the degree of surface functionalization with nonyl isocyanate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for surface functionalization?
This compound is a reactive organic compound containing an isocyanate functional group (-N=C=O) attached to a nine-carbon alkyl chain. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as hydroxyl (-OH) and amine (-NH2) groups present on various surfaces.[1][2] This reaction forms stable covalent urethane or urea linkages, respectively, grafting the nonyl group onto the surface.[3] This process is often used to modify the surface properties of materials, typically to increase hydrophobicity (water-repellency) due to the long alkyl chain of the nonyl group.
Q2: What are the primary methods to confirm and quantify this compound functionalization?
Successful functionalization is typically confirmed and quantified using a combination of surface-sensitive analytical techniques. The most common methods include:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of nitrogen from the isocyanate group.[4][5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To detect the characteristic vibration of the isocyanate (-NCO) group and monitor its disappearance, as well as the appearance of urethane or urea linkages.[6][7]
-
Contact Angle Goniometry: To measure the change in surface wettability. A successful functionalization with this compound will typically result in a significant increase in the water contact angle.[8]
-
Atomic Force Microscopy (AFM): To characterize changes in surface topography and roughness that may occur upon functionalization.[9]
Q3: What spectroscopic and physical changes should I expect after a successful functionalization?
-
FTIR: You should observe the disappearance or significant reduction of the characteristic sharp absorption peak for the isocyanate (-NCO) group, which appears around 2250-2285 cm⁻¹.[7]
-
XPS: A survey scan should reveal the presence of a Nitrogen 1s (N 1s) peak, which is absent on most unmodified substrates. High-resolution scans of the N 1s and Carbon 1s (C 1s) regions can provide information about the chemical state and bonding environment.[10]
-
Contact Angle: For a hydrophilic starting surface (e.g., glass, silicon oxide), you should see a substantial increase in the water contact angle, often exceeding 90°, indicating a shift to a hydrophobic surface.[8]
-
AFM: Depending on the reaction conditions and substrate, you may observe changes in the surface morphology, such as an increase in roughness, indicating the presence of the grafted molecular layer.[9]
Q4: How stable is a this compound functionalized surface?
The stability of the resulting urethane or urea linkage is generally high. However, the isocyanate group itself is highly sensitive to moisture.[11] If unreacted isocyanate groups remain on the surface, they can hydrolyze in the presence of water (even atmospheric humidity) to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[1][12] This amine can then react with another isocyanate group to form a urea linkage.[13] It is crucial to perform the functionalization reaction in an anhydrous (dry) environment to prevent unwanted side reactions.[13]
Quantitative Data Summary
The degree of surface functionalization can be assessed using several techniques, each providing different quantitative insights.
| Analytical Technique | Parameter Measured | Typical Units | Interpretation |
| XPS | Atomic Concentration of Nitrogen | Atomic % | A higher atomic percentage of nitrogen indicates a higher density of functionalization. |
| FTIR | Absorbance Peak Area/Height | Arbitrary Units | Decrease in the -NCO peak area (around 2270 cm⁻¹) correlates with the extent of reaction.[14][15] |
| Contact Angle Goniometry | Static Water Contact Angle | Degrees (°) | A larger increase in contact angle from the baseline suggests more complete surface coverage. |
| AFM | Surface Roughness (e.g., Rₐ, Rₘₛ) | Nanometers (nm) | An increase in surface roughness can indicate the addition of the functional layer.[9] |
Experimental Protocols
General Protocol for Surface Functionalization with this compound
This protocol is a general guideline and may require optimization for specific substrates. Caution: Isocyanates are sensitizers and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[2]
-
Substrate Preparation:
-
Clean the substrate surface thoroughly. For example, silicon wafers or glass slides can be cleaned by sonication in acetone, followed by isopropanol, and dried with a stream of dry nitrogen.
-
To ensure the presence of reactive hydroxyl groups, the surface can be activated using an oxygen plasma treatment or by immersion in a "Piranha" solution (a mixture of sulfuric acid and hydrogen peroxide). Extreme caution is required when handling Piranha solution.
-
-
Reaction Setup:
-
Place the cleaned and dried substrate in a reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Use anhydrous solvents (e.g., toluene or dichloromethane) for the reaction.
-
-
Functionalization Reaction:
-
Prepare a solution of this compound in the anhydrous solvent at a desired concentration (e.g., 1-5% v/v).
-
Immerse the substrate in the this compound solution.
-
Allow the reaction to proceed for a specified time (e.g., 2-24 hours) at a controlled temperature (e.g., room temperature or slightly elevated). The reaction of isocyanates with hydroxyl groups can proceed readily at room temperature.[11]
-
-
Post-Reaction Cleaning:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate thoroughly with the anhydrous solvent to remove any unreacted this compound.
-
Perform a final rinse with a different solvent (e.g., isopropanol) and dry the substrate under a stream of dry nitrogen.
-
-
Characterization:
-
Analyze the functionalized surface using XPS, FTIR, Contact Angle Goniometry, and/or AFM to confirm and quantify the functionalization.
-
Methodologies for Key Analytical Techniques
-
XPS: Acquire a survey spectrum to identify all elements present on the surface. Perform high-resolution scans over the C 1s, O 1s, N 1s, and Si 2p (for silicon-based substrates) regions. Calculate atomic concentrations from the peak areas using appropriate relative sensitivity factors (RSFs).[16][17]
-
ATR-FTIR: Collect a background spectrum of the clean, unmodified substrate or the clean ATR crystal.[18] Press the functionalized sample firmly against the ATR crystal to ensure good contact.[19] Collect the sample spectrum and analyze the region around 2250-2285 cm⁻¹ for the characteristic -NCO peak.[7]
-
Contact Angle Goniometry: Place the substrate on the instrument stage. Use a high-precision syringe to dispense a small droplet (e.g., 2-5 µL) of deionized water onto the surface.[20] Capture a high-resolution image of the droplet and use software to measure the angle formed at the liquid-solid-vapor interface.[20]
-
AFM: Mount the sample on the AFM stage. Select an appropriate imaging mode (e.g., non-contact or tapping mode is often preferred for delicate organic layers). Scan a representative area of the surface to obtain topographic images and analyze the surface roughness.[9]
Troubleshooting Guides
XPS Analysis
-
Q: I don't see a Nitrogen (N 1s) peak in my survey spectrum. What happened?
-
A1: Reaction Failure: The functionalization may have failed. Verify your reaction conditions, especially the exclusion of water and the freshness of the this compound.
-
A2: Low Functionalization Density: The amount of nitrogen on the surface may be below the detection limit of the instrument for a survey scan. Try acquiring a high-resolution scan of the N 1s region for a much longer time to improve the signal-to-noise ratio.
-
A3: Surface Contamination: An adventitious carbon or silicone contamination layer may be attenuating the signal from the underlying nitrogen. Ensure proper sample handling.
-
-
Q: The atomic concentration of nitrogen is much lower than expected. Is my quantification wrong?
-
A1: Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time, temperature, or concentration of this compound.
-
A2: Inaccurate RSFs: Ensure you are using the correct relative sensitivity factors (RSFs) for your specific instrument and X-ray source.[16] Using default library values can lead to quantification errors.[16]
-
A3: Overlayer Effects: If a thin layer of contamination is present, it will reduce the signal from the nitrogen underneath, leading to an underestimation of its concentration.
-
FTIR Analysis
-
Q: My ATR-FTIR spectrum shows negative peaks. What does this mean?
-
Q: I see a very weak or no change in the spectrum after functionalization.
-
A1: Insufficient Surface Sensitivity: FTIR, especially in transmission mode, is often not sensitive enough for monolayer modifications. Attenuated Total Reflectance (ATR)-FTIR is required as it is a surface-sensitive technique.[22]
-
A2: Poor Sample Contact: For ATR-FTIR, poor contact between the sample and the crystal will result in a weak signal.[19] Ensure adequate pressure is applied.
-
A3: Reaction Failure: As with XPS, a lack of spectral change could indicate a failed reaction.
-
Contact Angle Goniometry
-
Q: My contact angle measurements are inconsistent across the sample.
-
A1: Inhomogeneous Functionalization: The surface may not be uniformly functionalized. Review your reaction protocol to ensure even exposure of the substrate to the reagent.
-
A2: Surface Roughness/Contamination: Variations in surface roughness or the presence of contaminants can lead to variable contact angles.
-
A3: Operator Variability: Manual droplet deposition can introduce variability.[23] Ensure the droplet volume and deposition method are consistent for all measurements.
-
-
Q: I see no significant change in the water contact angle.
-
A: Reaction Failure or Insufficient Density: This strongly suggests the functionalization was unsuccessful or the density of grafted nonyl groups is too low to significantly alter the surface energy. The starting surface might also be inherently hydrophobic, leading to a smaller relative change.
-
AFM Analysis
-
Q: My AFM images are blurry or contain streaks.
-
A1: Tip Damage: The AFM tip may be damaged or contaminated. Try using a new probe.[24]
-
A2: Imaging Parameters: The scanning parameters (e.g., scan rate, gains) may be suboptimal. Try reducing the scan speed and re-tuning the parameters.
-
A3: Surface Contamination: Contaminants on the surface can be dragged by the tip, causing streaks in the image.[25]
-
-
Q: How can I confirm that the features I see are from the this compound layer?
-
A: Phase Imaging: Use Tapping Mode AFM to acquire phase images simultaneously with topography. Phase imaging is sensitive to differences in material properties like adhesion and viscoelasticity, and can often distinguish a soft organic layer from a harder underlying substrate.[26]
-
Comparative Analysis: Always image a control (unfunctionalized) sample under the identical conditions to have a clear baseline for comparison.
-
Visualizations
Caption: General experimental workflow for surface functionalization and analysis.
Caption: Troubleshooting logic for a weak or absent XPS nitrogen signal.
References
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. brighton-science.com [brighton-science.com]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. m.remspec.com [m.remspec.com]
- 8. millwiki.mse.gatech.edu [millwiki.mse.gatech.edu]
- 9. Analysis of Surface Roughness and Three-dimensional Scanning Topography of Zirconia Implants before and after Photofunctionalization by Atomic Force Microscopy: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pcimag.com [pcimag.com]
- 14. researchgate.net [researchgate.net]
- 15. specac.com [specac.com]
- 16. Guidelines and suggested workflow for analyzing your XPS data while avoiding common analysis errors. – Surface Analysis Center [sac.umd.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. m.youtube.com [m.youtube.com]
- 20. scribd.com [scribd.com]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. azom.com [azom.com]
- 23. brighton-science.com [brighton-science.com]
- 24. Artifacts and Practical Issues in Atomic Force Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. experimentationlab.berkeley.edu [experimentationlab.berkeley.edu]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Purification of Reaction Mixtures
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals on the effective removal of unreacted nonyl isocyanate from experimental reaction mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common methods for removing unreacted this compound?
A1: The primary methods for removing residual this compound depend on the properties of your desired product, such as thermal stability, solubility, and the scale of your reaction. The most common techniques include:
-
Scavenging: Using solid-phase scavenger resins or chemical quenchers to selectively react with and remove the isocyanate.[1]
-
Chromatography: Employing techniques like flash column chromatography for separation based on polarity.
-
Distillation/Evaporation: Suitable for thermally stable products where the isocyanate can be removed under vacuum, for example, using a thin-film evaporator.[2][3]
-
Extraction: Utilizing liquid-liquid extraction with a solvent that selectively dissolves the isocyanate.[4][5]
Q2: My desired product is sensitive to heat. Which purification method should I use?
A2: For heat-sensitive compounds, non-thermal methods are recommended. Avoid distillation or high-temperature evaporation. The best options are:
-
Scavenger Resins: These are highly effective at room temperature. The reaction mixture is stirred with the resin, and the resin-bound isocyanate is simply filtered off.[1] This method is generally mild and does not require heating.
-
Flash Column Chromatography: This is performed at ambient temperature and is a very effective method for separating compounds with different polarities.
-
Solvent Extraction: This can also be performed at room temperature, provided a suitable solvent system is identified.[6]
Q3: How do I choose between a scavenger resin and a chemical quencher?
A3:
-
Scavenger Resins (e.g., aminopropyl-functionalized silica) are ideal when you want to avoid introducing new soluble byproducts into your reaction mixture. The unreacted isocyanate becomes bound to the solid support, which is easily removed by filtration.[7] This simplifies the workup procedure significantly.
-
Chemical Quenchers (e.g., a primary or secondary amine, or an alcohol like benzyl alcohol) react with the isocyanate to form a new compound (a urea or urethane).[4][5] This method is effective but requires that the newly formed byproduct can be easily separated from your desired product in a subsequent step, such as chromatography or extraction.
Q4: I've tried to remove the this compound with a scavenger resin, but it's still present. What went wrong?
A4: There are several potential reasons for incomplete scavenging:
-
Insufficient Amount of Scavenger: Ensure you are using a sufficient molar excess of the scavenger resin relative to the amount of unreacted isocyanate. A 3- to 5-fold excess is typically recommended.
-
Inadequate Reaction Time: Allow sufficient time for the scavenging reaction to complete. Depending on the resin and reaction conditions, this can range from a few hours to overnight.
-
Poor Mixing: Ensure the scavenger resin is well-suspended in the reaction mixture to maximize contact with the isocyanate. Vigorous stirring or agitation is necessary.
-
Solvent Incompatibility: Some resins may not swell properly or may have reduced reactivity in certain solvents.[8] Check the manufacturer's recommendations for solvent compatibility.
Q5: How can I verify that all the unreacted this compound has been removed?
A5: Several analytical techniques can be used to confirm the absence of this compound:
-
Thin-Layer Chromatography (TLC): A quick and easy method. Spot your purified product alongside a standard of this compound. The absence of the isocyanate spot in your product lane indicates successful removal.
-
Infrared (IR) Spectroscopy: Monitor the disappearance of the characteristic isocyanate (-N=C=O) stretching peak, which appears around 2250-2275 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying residual isocyanate.[9][10] This is often used for purity analysis in drug development.[11]
Method Selection Guide
The following diagram outlines a logical workflow for selecting the most appropriate purification method based on the properties of your product and the reaction scale.
Caption: Workflow for selecting a purification method.
Data Presentation: Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Scavenger Resins | Covalent binding of isocyanate to a solid support, followed by filtration.[1] | High selectivity; simple filtration-based workup; no new soluble byproducts introduced.[1] | Cost of resins; requires stirring for an extended period; potential for physical loss of product on the resin. | All scales; heat-sensitive products; simplifying purification protocols. |
| Chemical Quenching | Reaction of isocyanate with a nucleophile (e.g., amine, alcohol) to form a stable derivative.[4][5] | Fast reaction; inexpensive reagents. | Forms a new byproduct that must be removed; requires careful selection of a quencher.[5] | Situations where the resulting urea/urethane is easily separable from the product. |
| Flash Chromatography | Separation based on differential adsorption of components to a stationary phase. | High resolution and efficiency; applicable to a wide range of compounds; well-established technique. | Requires solvent and silica gel; can be time-consuming; potential for product loss on the column. | Small to medium scale reactions; when product and isocyanate have different polarities. |
| Distillation | Separation based on differences in boiling points under reduced pressure.[2] | Effective for large quantities; can yield very pure isocyanate-free product. | Requires product to be thermally stable and non-volatile; specialized equipment may be needed (e.g., wiped-film evaporator).[4][5] | Large-scale reactions with thermally stable, non-volatile products. |
Experimental Protocols
Protocol 1: Removal of this compound using a Scavenger Resin
This protocol details the use of aminopropyl-functionalized silica gel (Si-NH₂) as a scavenger for electrophiles like isocyanates.[7]
Materials:
-
Reaction mixture containing the desired product and unreacted this compound.
-
Aminopropyl-functionalized silica gel (Si-NH₂).
-
Anhydrous reaction solvent (e.g., Dichloromethane, THF).
-
Filtration apparatus (e.g., Büchner funnel or syringe filter).
-
Stirring equipment.
Procedure:
-
Quantify Residual Isocyanate: If possible, estimate the amount of excess this compound in the reaction mixture (e.g., based on initial stoichiometry).
-
Add Scavenger Resin: To the stirring reaction mixture, add aminopropyl-functionalized silica gel. Use at least a 3-fold molar excess of the resin's functional groups relative to the estimated amount of residual isocyanate.
-
Stir the Mixture: Allow the mixture to stir at room temperature. The required time can vary, so it is advisable to monitor the reaction's progress. A typical duration is 4 to 16 hours.
-
Monitor Progress: Periodically take a small, filtered sample from the mixture and analyze it by TLC or IR spectroscopy to check for the disappearance of the this compound.
-
Filter the Resin: Once the this compound is no longer detected, filter the mixture to remove the silica resin and the attached isocyanate-derived urea.
-
Wash the Resin: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine and Concentrate: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product.
Caption: Experimental workflow for scavenger resin purification.
Protocol 2: Chemical Quenching of this compound
This protocol uses a primary amine, such as benzylamine, to quench the isocyanate. The resulting urea derivative must then be separated.
Materials:
-
Reaction mixture containing the desired product and unreacted this compound.
-
Quenching agent (e.g., Benzylamine).
-
Anhydrous reaction solvent.
-
Equipment for subsequent purification (e.g., flash chromatography system).
Procedure:
-
Cool the Mixture: Cool the reaction mixture in an ice bath (0 °C) to control the exotherm of the quenching reaction.
-
Add Quenching Agent: Slowly add the quenching agent (e.g., benzylamine, 1.5 to 2.0 molar equivalents relative to the initial excess of isocyanate) to the stirring mixture.
-
Warm to Room Temperature: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours to ensure the reaction is complete.
-
Confirm Quenching: Verify the absence of this compound using TLC or IR spectroscopy. A new, more polar spot corresponding to the benzyl-nonyl urea byproduct should be visible on the TLC plate.
-
Purify the Mixture: Concentrate the reaction mixture and purify it using an appropriate method, most commonly flash column chromatography, to separate the desired product from the urea byproduct.
Caption: Chemical quenching of this compound with benzylamine.
References
- 1. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 2. WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product - Google Patents [patents.google.com]
- 3. WO1997046603A1 - Removal of unreacted diisocyanate monomer from polyurethane prepolymers - Google Patents [patents.google.com]
- 4. US6664414B2 - Process for reducing residual isocyanate - Google Patents [patents.google.com]
- 5. EP1425329A1 - Process for reducing residual isocyanate - Google Patents [patents.google.com]
- 6. US4871460A - Isolation/purification of isocyanate condensates by extraction with liquid or supercritical gas - Google Patents [patents.google.com]
- 7. silicycle.com [silicycle.com]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 10. Studies of Catalysed Isocyanate Reactions by High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 11. epa.gov [epa.gov]
Validation & Comparative
A Comparative Guide to Nonyl Isocyanate and Octyl Isocyanate for Surface Modification
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of surfaces is a cornerstone of advanced material science and drug development, enabling precise control over biocompatibility, drug delivery, and diagnostic sensitivity. Among the diverse chemical agents utilized for surface functionalization, alkyl isocyanates are particularly effective for introducing hydrophobic alkyl chains, thereby altering surface energy and wettability. This guide provides a detailed comparison of two such agents: Nonyl isocyanate (C9H19NCO) and Octyl isocyanate (C8H17NCO), offering insights into their performance, relevant experimental protocols, and the underlying chemical principles.
Introduction to Isocyanate-Based Surface Modification
Isocyanates are a class of organic compounds containing the reactive isocyanate group (-N=C=O). This functional group readily reacts with nucleophiles, most notably hydroxyl (-OH) groups present on a wide variety of substrates, including glass, silicon wafers, and various polymers. This reaction forms a stable urethane linkage, covalently grafting the isocyanate's alkyl chain onto the surface. The length of this alkyl chain is a critical determinant of the resulting surface properties. Longer alkyl chains generally lead to a higher degree of hydrophobicity.
Head-to-Head Comparison: this compound vs. Octyl Isocyanate
While direct comparative studies between this compound and Octyl isocyanate are not extensively documented in publicly available literature, a robust comparison can be drawn from established principles of surface chemistry and data from studies on self-assembled monolayers with varying alkyl chain lengths. The primary difference between the two molecules lies in the single additional methylene group in the alkyl chain of this compound.
Performance Characteristics
The seemingly minor difference of one carbon atom in the alkyl chain can lead to discernible variations in the physicochemical properties of the modified surface.
-
Hydrophobicity: The addition of a methylene group in the nonyl chain is expected to increase the hydrophobicity of the modified surface compared to the octyl chain. This is due to the enhanced van der Waals interactions between the longer alkyl chains, leading to a more densely packed and ordered monolayer that more effectively shields the underlying substrate from water. This increased hydrophobicity would be quantitatively observed as a higher water contact angle.
-
Reaction Kinetics: The reactivity of the isocyanate group is primarily governed by its immediate electronic environment and steric hindrance. As both Nonyl and Octyl isocyanate are linear alkyl isocyanates, their intrinsic reactivity is expected to be very similar. However, the packing density of the forming monolayer can influence the accessibility of unreacted surface hydroxyl groups, potentially leading to minor differences in the overall reaction kinetics.
-
Stability of the Modified Surface: The stability of the resulting monolayer is influenced by the strength of the covalent bond to the substrate and the cohesive forces between the alkyl chains. The urethane linkage provides a robust covalent attachment. The increased van der Waals forces between the longer nonyl chains may contribute to a more stable and well-ordered monolayer, potentially offering slightly better resistance to desorption or degradation compared to the octyl-modified surface. Research on self-assembled monolayers indicates that the stability of the monolayer can be enhanced by increasing the length of the alkyl chains, which act as a hydrophobic protective layer.[1]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound and Octyl isocyanate. It also includes extrapolated performance data based on general trends observed for alkyl chain modifications. It is important to note that the performance data are estimates and can vary significantly depending on the substrate, reaction conditions, and measurement techniques.
| Property | This compound | Octyl Isocyanate |
| Chemical Formula | C10H19NO | C9H17NO |
| Molecular Weight | 169.26 g/mol | 155.24 g/mol [2] |
| CAS Number | 4184-73-0 | 3158-26-7[2] |
| Boiling Point | Not readily available | 200-204 °C[3] |
| Density | Not readily available | 0.88 g/mL at 25 °C[3] |
| Expected Water Contact Angle on a Hydroxylated Surface | Higher (>110°) | High (~105-110°) |
| Expected Reaction Efficiency with Surface -OH | High | High |
| Expected Monolayer Stability | Good to Excellent | Good |
Experimental Protocols
This section outlines a general experimental protocol for the surface modification of a hydroxylated substrate (e.g., glass or silicon wafer) with Nonyl or Octyl isocyanate, followed by characterization of the modified surface.
Materials
-
Substrate (e.g., glass microscope slides, silicon wafers)
-
This compound (≥97%)
-
Octyl isocyanate (≥97%)
-
Anhydrous toluene or other suitable anhydrous solvent
-
Dibutyltin dilaurate (DBTDL) or other suitable catalyst (optional)
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Deionized water
-
Nitrogen or Argon gas
-
Contact angle goniometer
-
Atomic Force Microscope (AFM) (optional)
-
X-ray Photoelectron Spectrometer (XPS) (optional)
Substrate Preparation
-
Clean the substrates by sonicating in acetone for 15 minutes, followed by isopropanol for 15 minutes.
-
Rinse the substrates thoroughly with deionized water.
-
Dry the substrates under a stream of nitrogen or argon gas.
-
To ensure a high density of hydroxyl groups, the substrates can be treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates extensively with deionized water and dry under a stream of nitrogen or argon.
Surface Modification Procedure
-
Prepare a 1-10 mM solution of either this compound or Octyl isocyanate in anhydrous toluene in a clean, dry reaction vessel. If a catalyst is used, it can be added to the solution at a low concentration (e.g., 0.1% w/v).
-
Place the cleaned and dried substrates into the isocyanate solution.
-
Carry out the reaction under an inert atmosphere (nitrogen or argon) at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 2 to 24 hours. The optimal reaction time and temperature should be determined empirically.
-
After the reaction, remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any unreacted isocyanate.
-
Further rinse the substrates with acetone and then deionized water.
-
Dry the modified substrates under a stream of nitrogen or argon.
Characterization of the Modified Surface
-
Contact Angle Measurement: Measure the static water contact angle on the modified surfaces using a contact angle goniometer.[1][2][4][5][6][7][8][9][10][11][12][13][14][15][16][17] An increase in the contact angle compared to the unmodified substrate indicates successful hydrophobic modification.
-
Surface Morphology (Optional): Characterize the surface topography and roughness of the modified substrates using Atomic Force Microscopy (AFM).
-
Surface Composition (Optional): Confirm the presence of the alkyl chains and urethane linkages on the surface using X-ray Photoelectron Spectroscopy (XPS).
Visualizing the Process and Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. es-france.com [es-france.com]
- 3. Fluoroalkyl and Alkyl Chains Have Similar Hydrophobicities in Binding to the “Hydrophobic Wall” of Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biolinscientific.com [biolinscientific.com]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. A Modified Contact Angle Measurement Process to Suppress Oil Drop Spreading and Improve Precision - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.aalto.fi [research.aalto.fi]
- 8. nanoscience.com [nanoscience.com]
- 9. biolinscientific.com [biolinscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Contact Angle Measurements for Surface Wettability and Surface Energy Analysis - Anderson Materials Evaluation, Inc. [andersonmaterials.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. politesi.polimi.it [politesi.polimi.it]
- 16. A Modified Contact Angle Measurement Process to Suppress Oil Drop Spreading and Improve Precision [mdpi.com]
- 17. publications.polymtl.ca [publications.polymtl.ca]
A Comparative Guide to Alternatives for Surface Hydrophobization: Moving Beyond Nonyl Isocyanate
For researchers, scientists, and drug development professionals seeking effective and reliable methods for surface hydrophobization, this guide offers a comprehensive comparison of alternative reagents to the traditionally used nonyl isocyanate. This document provides an objective analysis of long-chain alkyl silanes and stearic acid, presenting supporting experimental data, detailed protocols, and visual representations of reaction mechanisms to aid in the selection of the most suitable hydrophobizing agent for your specific application.
The modification of surfaces to impart water-repellent properties is a critical step in a wide array of scientific and industrial processes, from the functionalization of nanoparticles for drug delivery to the protection of sensitive electronic components. While this compound has been a common choice for this purpose, concerns regarding its handling and potential environmental impact have driven the exploration of safer and more versatile alternatives. This guide focuses on two prominent classes of alternative reagents: long-chain alkyl silanes and fatty acids, with a particular emphasis on stearic acid.
Performance Comparison of Hydrophobizing Agents
The effectiveness of a hydrophobizing agent is primarily determined by its ability to increase the water contact angle (WCA) and reduce the surface energy of a material. A higher WCA indicates greater hydrophobicity. The following tables summarize the performance of this compound, octadecyltrimethoxysilane (a representative long-chain alkyl silane), and stearic acid based on available experimental data. It is important to note that the performance of these agents can vary significantly depending on the substrate, surface roughness, and the specific protocol used for modification.
| Reagent | Substrate | Water Contact Angle (WCA) | Surface Energy (mJ/m²) | Durability/Stability |
| This compound | Cellulose Nanocrystals | ~90° | Not widely reported | Forms stable urethane linkage |
| Octadecyltrimethoxysilane | Glass/Silica | 100° - 110° | ~20-25 | Good, forms covalent Si-O-Si bonds |
| Aluminum Alloy | ~88° - 95° (after 300h immersion) | Not specified | Gradual decrease in hydrophobicity over time in water[1] | |
| Mesoporous Silica | ~102° | Not specified | Stable under various pH conditions | |
| Stearic Acid | Aluminum | 114.2° - 150.9° | Lowers surface free energy | Stable in corrosive environments, but can degrade at high temperatures |
| Fly Ash | 127.2° | Not specified | Stable up to 210°C[2][3] | |
| Stainless Steel | 114.2° (smooth), 146.2° (sandblasted) | Not specified | Good chemical stability in NaCl solution[4] | |
| Magnesium | up to 169° | Not specified | Temporary, breaks down after 12-24 hours in simulated body fluid[5] |
Table 1: Comparison of Water Contact Angles and Durability. This table presents a summary of reported water contact angles and stability information for various substrates treated with this compound, octadecyltrimethoxysilane, and stearic acid. The data is compiled from multiple sources and reflects a range of experimental conditions.
| Reagent | Key Performance Aspects |
| This compound | Advantages: Forms a stable, covalent urethane bond with hydroxyl groups. Disadvantages: Isocyanates are moisture-sensitive and can be hazardous to handle. Limited data on surface energy reduction. |
| Long-Chain Alkyl Silanes | Advantages: Form robust, covalent bonds with a wide range of substrates containing hydroxyl groups. Offer tunable hydrophobicity by varying the alkyl chain length. Generally considered less toxic than isocyanates. Disadvantages: The hydrolysis and condensation reactions can be sensitive to reaction conditions. |
| Stearic Acid | Advantages: Biocompatible, environmentally friendly, and low-cost. Can achieve superhydrophobicity on textured surfaces. Disadvantages: Primarily attaches to surfaces through physisorption or formation of metal carboxylates, which may offer lower durability compared to the covalent bonds formed by isocyanates and silanes. Thermal stability is limited. |
Table 2: Qualitative Performance Summary. This table provides a high-level overview of the advantages and disadvantages of each class of hydrophobizing agent.
Reaction Mechanisms and Experimental Workflows
Understanding the underlying chemical reactions is crucial for optimizing the hydrophobization process. The following diagrams, generated using the DOT language, illustrate the reaction pathways for each agent.
Figure 1: Reaction of this compound with a hydroxylated surface.
Figure 2: Hydrolysis and condensation of a long-chain alkyl silane.
References
Navigating the Derivatization Landscape: A Comparative Guide for Quantitative Analysis
The primary goal of derivatization in quantitative analysis is to improve the analytical properties of target molecules. This can include increasing their volatility for gas chromatography (GC), enhancing their ionization efficiency for mass spectrometry (MS), or introducing a chromophore for improved detection by ultraviolet-visible (UV-Vis) spectroscopy. The choice of derivatization reagent and method is crucial and depends on the analyte's structure, the analytical technique employed, and the desired sensitivity.
Comparative Analysis of Derivatization Methods
This section provides a side-by-side comparison of phenyl isocyanate derivatization with silylation and acylation for the quantitative analysis of compounds containing hydroxyl and primary/secondary amine groups.
| Feature | Phenyl Isocyanate Derivatization | Silylation (e.g., with BSTFA) | Acylation (e.g., with Acetic Anhydride) |
| Target Functional Groups | Primary & Secondary Amines, Alcohols | Alcohols, Phenols, Carboxylic Acids, Amines, Amides | Primary & Secondary Amines, Alcohols, Phenols |
| Reaction Principle | Nucleophilic addition of the active hydrogen from the analyte to the isocyanate group, forming a stable urea or urethane derivative. | Replacement of active hydrogens with a trimethylsilyl (TMS) group. | Nucleophilic acyl substitution, introducing an acyl group to the analyte. |
| Typical Analytes | Fatty alcohols, long-chain amines, amino acids, steroids. | Steroids, sugars, fatty acids, amino acids, phenols. | Amines, amino acids, phenols. |
| Advantages | - Forms stable derivatives.- Can improve chromatographic resolution.[1] - Enhances detectability for HPLC-UV and LC-MS.[2] - The reaction can be quantitative.[2] | - Reagents are highly reactive, often leading to rapid derivatization. - Produces volatile and thermally stable derivatives suitable for GC-MS.[3] - Well-established with extensive literature. | - Forms stable derivatives.- Reagents are readily available and relatively inexpensive.- Can improve chromatographic peak shape. |
| Disadvantages | - Isocyanates are sensitive to moisture and can be toxic.- Reaction times can be long.[2] - May require a catalyst. | - Derivatives are sensitive to moisture and can hydrolyze.- Reagents can be harsh and may degrade certain analytes.- Matrix effects can be a significant issue. | - Can produce byproducts that may interfere with analysis.- May require heating to go to completion. |
Quantitative Performance Data
The following table summarizes typical validation parameters for the different derivatization methods. It is important to note that these values are highly dependent on the specific analyte, matrix, and instrumentation used.
| Parameter | Phenyl Isocyanate Derivatization (for Amines) | Silylation (for Alcohols) | Acylation (for Amines) |
| Linearity (R²) | > 0.99[1] | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | pmol to nmol range[4] | pg to ng range | pmol to nmol range |
| Limit of Quantification (LOQ) | pmol to nmol range[4] | pg to ng range | pmol to nmol range |
| Recovery (%) | 80-120% (analyte dependent)[1] | Variable, can be affected by matrix | 80-115% (analyte dependent) |
| Precision (RSD%) | < 15%[1] | < 15% | < 15% |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for each derivatization method.
Detailed Experimental Protocols
Phenyl Isocyanate Derivatization of Alcohols for GC-MS Analysis
This protocol is a general guideline and may require optimization for specific alcohols.
Materials:
-
Phenyl isocyanate
-
Anhydrous hexane
-
Anhydrous pyridine (catalyst, optional)
-
Analyte (alcohol)
-
GC-MS system
Procedure:
-
Dissolve a known amount of the alcohol in anhydrous hexane.
-
Add a 1.1 molar excess of phenyl isocyanate to the solution.[2] If the reaction is slow, a small amount of anhydrous pyridine can be added as a catalyst.
-
The reaction can be carried out at room temperature, but gentle heating (e.g., 60°C) for 1-2 hours may be required for less reactive alcohols.[2] The progress of the reaction can be monitored by TLC or a pilot GC-MS run.
-
Once the reaction is complete, the resulting carbamate derivative may precipitate out of the hexane solution.[2]
-
If precipitation occurs, the solid can be isolated by filtration. If not, the excess reagent and solvent can be removed under a stream of nitrogen.
-
Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Silylation of Fatty Alcohols for GC-MS Analysis
This protocol is adapted for the derivatization of fatty alcohols using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Trimethylchlorosilane (TMCS) (catalyst)
-
Anhydrous pyridine or other suitable solvent
-
Fatty alcohol sample
-
GC-MS system
Procedure:
-
Ensure the fatty alcohol sample is free of water, as silylating reagents are moisture-sensitive.[3]
-
To the dried sample, add a sufficient volume of anhydrous pyridine to dissolve the analyte.
-
Add an excess of BSTFA (often with 1% TMCS as a catalyst) to the solution. A 2:1 molar ratio of BSTFA to active hydrogens is a general guideline.
-
Seal the reaction vial and heat at 60-80°C for 30-60 minutes.[5]
-
After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS.
Acylation of Amines for LC-MS Analysis
This protocol provides a general procedure for the acylation of primary and secondary amines using acetic anhydride.
Materials:
-
Acetic anhydride
-
Aqueous buffer (e.g., sodium bicarbonate, pH 8-9)
-
Amine sample
-
Organic solvent for extraction (e.g., ethyl acetate)
-
LC-MS system
Procedure:
-
Dissolve the amine sample in the aqueous buffer.
-
Add an excess of acetic anhydride to the solution while vortexing.
-
Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50°C) for 15-30 minutes.
-
After the reaction is complete, neutralize the solution with a suitable acid (e.g., dilute HCl).
-
Extract the acylated amine derivative into an organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
Conclusion
The selection of a derivatization strategy is a critical step in developing a robust quantitative analytical method. While specific data on nonyl isocyanate is limited, the principles of isocyanate derivatization, as demonstrated with phenyl isocyanate, offer a viable option for the analysis of alcohols and amines. Phenyl isocyanate derivatization provides stable derivatives and can enhance chromatographic performance and detection sensitivity.
Silylation remains a powerful technique, particularly for GC-MS analysis of a broad range of compounds, due to its high reactivity and the volatility of the resulting derivatives. However, the moisture sensitivity of silylating reagents and their derivatives requires careful sample handling.
Acylation is a versatile and cost-effective method for derivatizing amines and alcohols, yielding stable products suitable for both GC and LC analysis.
Ultimately, the optimal derivatization method will depend on the specific analytical challenge. Researchers are encouraged to perform initial screening experiments to evaluate the reactivity, stability, and analytical performance of different derivatization strategies for their specific analytes and matrices. Method validation, including assessment of linearity, sensitivity, accuracy, and precision, is essential to ensure the reliability of the quantitative data.
References
- 1. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
Comparative Study of Catalysts for Nonyl Isocyanate Urethane Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of commonly used catalysts for the formation of urethanes from nonyl isocyanate. Due to a lack of specific comparative experimental data for this compound in publicly available literature, this guide presents generalized performance characteristics based on studies of other isocyanates. The information herein is intended to guide researchers in selecting appropriate catalysts for their specific applications and to provide a framework for conducting their own comparative experiments.
Introduction to Urethane Formation Catalysis
The reaction between an isocyanate and an alcohol to form a urethane is a critical transformation in various fields, including polymer chemistry and bioconjugation. The use of a catalyst is often essential to achieve practical reaction rates and high yields, especially with less reactive aliphatic isocyanates like this compound. Catalysts for this reaction can be broadly categorized into two main classes: amine-based catalysts and organometallic compounds.
Amine Catalysts: Tertiary amines are widely used catalysts that function by activating the alcohol through the formation of a hydrogen-bonded complex, making the hydroxyl group more nucleophilic. The catalytic activity of amines is influenced by their basicity and steric hindrance.
Organometallic Catalysts: These catalysts, typically based on metals such as tin, zinc, bismuth, and zirconium, operate through different mechanisms. Some, like organotin compounds, are believed to function via a Lewis acid mechanism, where the metal center coordinates to the isocyanate, making it more electrophilic. Others may follow an insertion mechanism, involving the formation of a metal-alkoxide intermediate.
Comparative Catalyst Performance
The selection of a catalyst depends on several factors, including the desired reaction rate, operating temperature, and potential side reactions. The following table summarizes the general performance of various catalyst classes in urethane formation, based on literature data for analogous isocyanate reactions. It is crucial to note that the optimal catalyst and conditions for this compound urethane formation should be determined experimentally.
| Catalyst Class | Common Examples | Relative Activity (General) | Typical Concentration (wt%) | Operating Temperature | Key Considerations |
| Tertiary Amines | Triethylamine (TEA), 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Moderate | 0.1 - 2.0 | Room to elevated | Can promote side reactions; volatility can be a concern. |
| Organotin | Dibutyltin dilaurate (DBTDL) | High | 0.01 - 0.5 | Room to elevated | Highly effective but facing increasing environmental and health regulations.[1][2] |
| Organozinc | Zinc octoate, Zinc neodecanoate | Moderate to High | 0.1 - 1.0 | Elevated | Often used in combination with other catalysts; can provide good hydrolytic stability.[2] |
| Organobismuth | Bismuth neodecanoate, Bismuth octoate | Moderate to High | 0.1 - 1.0 | Elevated | Considered a less toxic alternative to organotin catalysts.[2] |
| Organozirconium | Zirconium acetylacetonate, Zirconium chelates | High | 0.1 - 1.0 | Elevated | Known for high catalytic activity and selectivity towards the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[1] |
Experimental Protocols
To facilitate a direct comparison of catalysts for this compound urethane formation, the following experimental protocol is provided as a template. Researchers should adapt this protocol to their specific alcohol substrate and analytical capabilities.
Materials and Equipment:
-
This compound (reagent grade)
-
Alcohol substrate (e.g., 1-butanol, reagent grade)
-
Catalyst of choice (e.g., DBTDL, DABCO)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Reaction vessel with a magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)
-
Temperature-controlled heating system (e.g., oil bath)
-
Analytical instrument for monitoring reaction progress (e.g., FT-IR spectrometer, GC-MS, HPLC)
Procedure for Kinetic Study:
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 0.1 M).
-
Prepare a stock solution of the alcohol substrate in the same solvent (e.g., 0.1 M).
-
Prepare a stock solution of the catalyst in the same solvent at a desired concentration (e.g., 0.01 M).
-
-
Reaction Setup:
-
In a clean, dry reaction vessel under an inert atmosphere, add the alcohol solution and the solvent.
-
Bring the solution to the desired reaction temperature (e.g., 50 °C).
-
Add the catalyst solution and allow the mixture to equilibrate for a few minutes.
-
-
Initiation and Monitoring of the Reaction:
-
Initiate the reaction by adding the this compound solution to the reaction vessel with vigorous stirring.
-
Immediately start monitoring the reaction progress by withdrawing aliquots at regular time intervals.
-
Quench the reaction in the aliquots if necessary (e.g., by adding an excess of a primary or secondary amine that reacts quickly with the remaining isocyanate).
-
Analyze the aliquots using a suitable analytical technique to determine the concentration of the urethane product or the disappearance of the isocyanate reactant (e.g., by monitoring the N=C=O stretching band around 2270 cm⁻¹ in FT-IR).
-
-
Data Analysis:
-
Plot the concentration of the product versus time to determine the initial reaction rate.
-
Compare the reaction rates obtained with different catalysts under identical conditions to evaluate their relative performance.
-
Calculate the reaction yield at a specific time point for each catalyst.
-
Visualizing Reaction Pathways and Workflows
To better understand the catalytic processes and the experimental design, the following diagrams are provided.
Caption: Experimental workflow for the comparative study of catalysts.
References
Assessing the Long-Term Stability of Nonyl Isocyanate-Modified Surfaces: A Comparative Guide
For researchers, scientists, and drug development professionals, the long-term stability of a modified surface is paramount for the reliability and reproducibility of experimental results. Nonyl isocyanate modification, a method used to create hydrophobic and functionalized surfaces, offers a robust approach for various applications. This guide provides an objective comparison of its performance against other common alternatives, supported by experimental data and detailed protocols.
The stability of a surface modification is critical, as degradation can lead to changes in surface energy, loss of functionality, and potential contamination. Isocyanates react with hydroxyl groups present on many substrates (like glass, silica, and some polymers) to form stable urethane linkages.[1][2] This covalent bond is a key determinant of the layer's durability.
Comparative Analysis of Surface Modification Techniques
The long-term stability of a modified surface is not absolute and depends heavily on the chemical environment (pH, solvent), temperature, and exposure to light. Here, we compare this compound modification with two prevalent alternatives: Silanization and Thiol-Gold Self-Assembled Monolayers (SAMs).
Table 1: Quantitative Comparison of Surface Stability
| Modification Method | Substrate | Test Condition | Stability Metric | Result & Duration | Reference |
| This compound | Hydroxylated Surface | Aqueous, 37°C | Urethane bond hydrolysis | Predicted 50% molar mass reduction in ~80 years for bulk polyurethane.[3][4] | [3][4] |
| Silanization (DDTS) | Titanium | Tris-buffered saline, 37°C | Elemental Concentration (XPS) | No significant change observed for up to 7 days.[5] | [5] |
| Silanization (APTES) | Silicon | Phosphate buffer | Layer Organization (IR Spec.) | Noticeable degradation within 1 hour.[6] | [6] |
| Thiol-Gold SAM | Gold | Ambient Air | Contact Angle/XPS | Unstable within 1 day.[5] | [5] |
| Thiol-Gold SAM | Gold | Aqueous, pH 13 | Layer Thickness | Gradual decrease in thickness over 1 week.[7] | [7] |
| Phosphonic Acid SAM | Titanium | Ambient Air | Contact Angle/XPS | Stable for up to 14 days.[5] | [5] |
Discussion of Stability Data:
-
Isocyanate Modification: The urethane (carbamate) linkage formed during isocyanate modification is known for its excellent hydrolytic stability compared to other functional groups like esters.[8] Studies on bulk polyurethanes predict that significant hydrolytic degradation at body temperature (37°C) is a very slow process, with a projected half-life of decades.[3][4] This suggests that surfaces modified via urethane bonds are inherently robust in aqueous environments.
-
Silanization: The stability of silane layers is highly variable and depends on the specific silane used and the deposition conditions.[9][10] While some silane layers, like those from dodecyltrichlorosilane (DDTS), show high stability under physiological conditions for at least a week[5], others, such as those from the commonly used APTES, can degrade in aqueous buffers within an hour.[6] The siloxane bonds are susceptible to hydrolysis, particularly outside a pH range of 2-12.[9] Vapor-phase deposition often yields more stable and reproducible layers than liquid-phase methods.[10]
-
Thiol-Gold SAMs: While easy to form, traditional alkanethiol self-assembled monolayers on gold exhibit only moderate stability.[11] They are particularly unstable in ambient air and under basic conditions.[5][7] Desorption can occur within a day in air, and the layer thickness rapidly decreases in high pH solutions.[5][7] More advanced techniques using bidentate or N-heterocyclic carbene (NHC) linkers can enhance stability but may require more complex synthesis and deposition conditions.[11]
Visualizing the Modification Process
Understanding the workflow for surface modification is crucial for reproducibility. The following diagrams illustrate the generalized steps for this compound modification compared to a typical silanization process.
Caption: Workflow for Isocyanate vs. Silane modification.
The chemical linkage to the substrate is the primary determinant of long-term stability. The diagram below illustrates the covalent bonds formed in each modification type.
Caption: Linkage type and its relation to stability.
Experimental Protocols
Detailed and consistent protocols are key to achieving stable and reproducible surface modifications.
Protocol 1: Surface Modification with this compound
-
Substrate Preparation:
-
Clean the hydroxyl-bearing substrate (e.g., glass, silicon wafer) thoroughly. A common method is immersion in a Piranha solution (3:1 H₂SO₄:H₂O₂) for 15 minutes, followed by extensive rinsing with deionized water and drying under a stream of nitrogen.
-
Ensure the substrate is completely dry by baking at 110°C for at least 30 minutes. The presence of water will react with the isocyanate.
-
-
Modification Reaction:
-
Prepare a solution of 1-5% (v/v) this compound in an anhydrous solvent (e.g., toluene or dichloromethane) in a moisture-free environment (e.g., a glovebox).
-
Immerse the dried substrate in the isocyanate solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or as specified for the particular substrate.
-
-
Post-Reaction Cleaning and Curing:
-
Remove the substrate from the reaction solution and rinse thoroughly with the anhydrous solvent to remove any unreacted isocyanate.
-
Perform a final rinse with a high-purity solvent like ethanol or isopropanol.
-
Cure the modified substrate by baking at 80-100°C for 1 hour to complete the reaction and anneal the layer.
-
Protocol 2: Surface Modification by Silanization (Vapor Phase)
-
Substrate Preparation:
-
Clean and dry the substrate as described in Protocol 1, Step 1. A pristine, hydroxylated surface is critical for good silanization.
-
-
Vapor Phase Deposition:
-
Place the cleaned substrates in a vacuum desiccator or a dedicated vapor deposition chamber.
-
In a small vial inside the desiccator, place a few drops (e.g., 100-200 µL) of the organosilane (e.g., (3-Aminopropyl)triethoxysilane - APTES).
-
Evacuate the desiccator to a low pressure to induce vaporization of the silane.
-
Leave the substrates exposed to the silane vapor for 1-2 hours at room temperature.
-
-
Post-Reaction Cleaning and Curing:
-
Vent the chamber and remove the substrates.
-
Rinse the substrates with a solvent like ethanol or acetone to remove physisorbed silane multilayers.
-
Cure the substrates by baking at 110-120°C for 30-60 minutes. This step is crucial for promoting the formation of covalent siloxane bonds to the surface and for cross-linking the silane layer.[12]
-
Protocol 3: Thiol-Gold Self-Assembled Monolayer (SAM) Formation
-
Substrate Preparation:
-
Use a substrate with a freshly deposited gold surface (e.g., via thermal evaporation or sputtering).
-
Clean the gold surface immediately before use, for example, with UV/Ozone treatment for 10-15 minutes.
-
-
SAM Formation:
-
Prepare a 1-10 mM solution of the desired alkanethiol (e.g., 1-dodecanethiol) in a high-purity solvent, typically ethanol.
-
Immerse the clean gold substrate in the thiol solution.
-
Allow the self-assembly process to occur for 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
-
Post-Formation Rinsing:
-
Remove the substrate from the thiol solution.
-
Rinse the surface thoroughly with pure ethanol to remove non-chemisorbed molecules.
-
Dry the substrate under a gentle stream of nitrogen. No baking or curing is required.
-
References
- 1. The Effect of Surface Treatment with Isocyanate and Aromatic Carbodiimide of Thermally Expanded Vermiculite Used as a Functional Filler for Polylactide-Based Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bioforcenano.com [bioforcenano.com]
- 7. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
- 8. andersondevelopment.com [andersondevelopment.com]
- 9. How to Prevent the Loss of Surface Functionality Derived from Aminosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 11. uh-ir.tdl.org [uh-ir.tdl.org]
- 12. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
A Comparative Guide to Surface Treatment: Nonyl Isocyanate vs. Silane Coupling Agents
For Researchers, Scientists, and Drug Development Professionals
In the realm of materials science and drug development, achieving optimal surface properties is paramount. Surface treatment agents play a crucial role in modifying the interface between different materials, enhancing adhesion, tuning wettability, and improving overall performance and stability. This guide provides a comprehensive comparison of two distinct classes of surface treatment agents: nonyl isocyanate and silane coupling agents.
While silane coupling agents are well-established and extensively documented, publicly available, direct comparative experimental data for this compound in surface treatment applications is limited. This guide, therefore, synthesizes the known chemical principles and available data for each, offering a detailed overview to inform your research and development activities.
At a Glance: Key Differences
| Feature | This compound | Silane Coupling Agents |
| Primary Reactive Group | Isocyanate (-NCO) | Silanol (-Si-OH), formed from hydrolysis of alkoxy or chloro groups |
| Reaction Mechanism | Forms urethane bonds with hydroxyl (-OH) groups on the surface. | Hydrolyze to form silanols, which then condense with surface hydroxyl groups to form stable siloxane (-Si-O-Surface) bonds. Can also form polysiloxane networks. |
| Substrate Reactivity | Primarily reacts with surfaces rich in hydroxyl groups (e.g., cellulose, metal oxides). | Broad reactivity with inorganic substrates containing hydroxyl groups (e.g., glass, silica, metals, ceramics).[1] |
| Organic Functionality | The nonyl group provides a hydrophobic, non-polar interface. | Versatile; the organic group (R) can be tailored to be compatible with a wide range of organic polymers and matrices. |
| Data Availability | Limited quantitative performance data in the public domain. | Extensive data on contact angle, surface energy, and adhesion strength is available. |
Chemical Reaction Mechanisms
The efficacy of these surface treatment agents stems from their distinct chemical reactivities, which dictate their interaction with surfaces and subsequent performance.
This compound: Urethane Bond Formation
This compound possesses a reactive isocyanate group (-NCO) at one end of a nine-carbon alkyl chain. This isocyanate group readily reacts with nucleophiles, most notably the hydroxyl (-OH) groups present on many surfaces, to form a stable urethane linkage. This reaction covalently bonds the nonyl group to the substrate, presenting a hydrophobic, non-polar surface.
Caption: Reaction of this compound with a hydroxylated surface.
Silane Coupling Agents: Hydrolysis and Condensation
Silane coupling agents have a general structure of R-Si-X₃, where R is an organofunctional group and X is a hydrolyzable group (e.g., methoxy, ethoxy). The surface modification process involves a two-step mechanism:
-
Hydrolysis: The hydrolyzable groups react with water to form reactive silanol groups (-Si-OH).
-
Condensation: These silanol groups then condense with hydroxyl groups on the substrate, forming stable covalent siloxane bonds (-Si-O-Substrate). They can also self-condense to form a cross-linked polysiloxane network on the surface.[1]
Caption: General reaction workflow for a silane coupling agent.
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible surface modification.
This compound Surface Treatment (Hypothetical Protocol)
Due to the lack of specific, publicly available protocols for this compound surface treatment, the following is a generalized, hypothetical procedure based on the known reactivity of alkyl isocyanates. Researchers should conduct preliminary small-scale trials to optimize conditions for their specific substrate and application.
Objective: To create a hydrophobic surface by covalently bonding this compound to a hydroxyl-rich substrate.
Materials:
-
Substrate with surface hydroxyl groups (e.g., glass slide, silicon wafer)
-
This compound
-
Anhydrous toluene or other aprotic solvent
-
Anhydrous ethanol or isopropanol for rinsing
-
Nitrogen or argon gas for inert atmosphere
-
Reaction vessel with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrate by sonication in a sequence of detergent solution, deionized water, and ethanol.
-
Dry the substrate in an oven at 110-120°C for at least 1 hour to remove adsorbed water and activate surface hydroxyl groups.
-
Allow the substrate to cool to room temperature in a desiccator.
-
-
Reaction Setup:
-
Place the cleaned, dry substrate in the reaction vessel.
-
Add a magnetic stir bar.
-
Purge the reaction vessel with an inert gas (nitrogen or argon) to create an anhydrous environment.
-
-
Solution Preparation:
-
Under an inert atmosphere, prepare a dilute solution of this compound (e.g., 1-5% v/v) in anhydrous toluene. The optimal concentration will depend on the substrate and desired surface coverage.
-
-
Surface Modification:
-
Transfer the this compound solution to the reaction vessel containing the substrate.
-
Heat the solution to a moderate temperature (e.g., 50-70°C) and stir for a defined period (e.g., 2-24 hours). The reaction time and temperature are critical parameters to be optimized.
-
-
Post-Reaction Cleaning:
-
After the reaction, allow the vessel to cool to room temperature.
-
Remove the substrate and rinse it thoroughly with anhydrous toluene to remove any unreacted this compound.
-
Perform a final rinse with anhydrous ethanol or isopropanol.
-
-
Curing/Drying:
-
Dry the treated substrate under a stream of inert gas or in a vacuum oven at a moderate temperature (e.g., 60-80°C) for 1 hour to remove any residual solvent.
-
Caption: Experimental workflow for this compound surface treatment.
Silane Coupling Agent Surface Treatment
Several well-established methods exist for the application of silane coupling agents. The choice of method depends on the substrate, the silane, and the desired outcome.
Method 1: Deposition from Aqueous Alcohol Solution [2]
This is a widely used and facile method for preparing silylated surfaces.
Materials:
-
Substrate
-
Silane coupling agent
-
Ethanol (95%)
-
Deionized water (5%)
-
Acetic acid (for pH adjustment)
-
Beakers or suitable containers
Procedure:
-
Solution Preparation:
-
Prepare a 95% ethanol / 5% water solution.
-
Adjust the pH of the solution to 4.5-5.5 with acetic acid.
-
Add the silane coupling agent with stirring to a final concentration of 2%.
-
Allow 5 minutes for hydrolysis and the formation of silanol groups.
-
-
Surface Treatment:
-
Immerse the substrate in the silane solution for 1-2 minutes with gentle agitation.
-
For particulate materials, stir in the solution for 2-3 minutes and then decant the solution.
-
-
Rinsing:
-
Briefly rinse the treated substrate with fresh ethanol to remove excess material.
-
-
Curing:
-
Cure the silane layer by heating at 110°C for 5-10 minutes or by leaving it at room temperature for 24 hours at approximately 60% relative humidity.
-
Method 2: Wet Method for Powders
This method is suitable for achieving a uniform treatment of inorganic fillers.
Materials:
-
Inorganic powder (filler)
-
Silane coupling agent
-
Dilute solution (e.g., water/alcohol mixture)
Procedure:
-
Prepare a slurry of the inorganic powder in a dilute solution of the silane coupling agent.
-
Mix thoroughly to ensure uniform coating.
-
Filter and dry the treated powder.
Method 3: Dry Method for Powders
This method is often preferred for large-scale production.
Materials:
-
Inorganic powder (filler)
-
Silane coupling agent (neat or as a concentrated solution)
-
High-shear, high-speed mixer
Procedure:
-
Use a high-shear mixer to disperse the silane coupling agent into the inorganic powder.
-
The silane is typically applied neat or as a concentrated solution.
References
Monofunctional vs. Difunctional Isocyanates: A Comparative Guide to Their Efficacy in Polymer Modification
A deep dive into the roles of nonyl isocyanate and diisocyanates in tailoring polymer properties, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
In the realm of polymer chemistry, particularly in the synthesis of polyurethanes and other advanced materials, isocyanates play a pivotal role as reactive intermediates. Their efficacy, however, is dictated by their functionality—the number of isocyanate (-NCO) groups per molecule. This guide provides a comprehensive comparison between monofunctional isocyanates, exemplified by this compound, and difunctional isocyanates (diisocyanates), highlighting their distinct roles as chain terminators and cross-linkers, respectively. Understanding these differences is crucial for the rational design of polymers with tailored mechanical and physicochemical properties for a wide range of applications, including in the pharmaceutical and biomedical fields.
The Fundamental Difference: Chain Termination vs. Cross-Linking
The primary distinction between this compound and diisocyanates lies in their chemical structure and, consequently, their function in polymerization reactions.
-
This compound (Monofunctional): Possessing a single isocyanate group, this compound acts as a chain terminator or end-capping agent . When it reacts with a growing polymer chain, it effectively halts further propagation from that end. This characteristic is utilized to control the molecular weight of polymers and to modify their surface properties or solubility.
-
Diisocyanates (Difunctional): With two isocyanate groups, diisocyanates serve as cross-linkers or chain extenders . Each of the two -NCO groups can react with different polymer chains, creating a network structure. This cross-linking significantly enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. Common examples of diisocyanates include Methylene Diphenyl Diisocyanate (MDI), Toluene Diisocyanate (TDI), Hexamethylene Diisocyanate (HDI), and Isophorone Diisocyanate (IPDI).
Impact on Polymer Properties: A Comparative Analysis
The introduction of either a monofunctional or difunctional isocyanate into a polymer system leads to vastly different outcomes in the material's final properties. The following table summarizes these differences, drawing from typical results observed in polyurethane synthesis.
| Property | Effect of this compound (Monofunctional) | Effect of Diisocyanates (Difunctional) |
| Cross-link Density | Decreases (prevents cross-linking) | Increases (forms a network structure) |
| Molecular Weight | Controlled and typically lower | Significantly increased due to network formation |
| Tensile Strength | Generally decreases | Significantly increases. For example, MDI-based polyurethanes can exhibit tensile strengths up to 23.4 MPa.[1][2] |
| Elongation at Break | May increase due to lower cross-linking and increased chain mobility | Generally decreases as the network becomes more rigid. However, the specific diisocyanate structure plays a role; for instance, some TDI-based polyurethanes can have high elongation at break (e.g., 779%).[3] |
| Hardness | Decreases | Increases |
| Solubility | Increases in appropriate solvents | Decreases; may become insoluble and only swell in the presence of a solvent |
| Thermal Stability | Generally lower | Significantly higher due to the covalent network |
Chemical Reaction Pathways
The reaction mechanism for both this compound and diisocyanates with a hydroxyl group (a common reactive partner in polyol-based systems) is a nucleophilic addition. The oxygen atom of the hydroxyl group attacks the electrophilic carbon atom of the isocyanate group.
Reaction of this compound (Chain Termination)
A monofunctional isocyanate reacts at the end of a polymer chain, preventing further growth at that site.
Reaction of Diisocyanate (Cross-Linking)
A difunctional isocyanate can react with two separate polymer chains, forming a covalent bridge between them and leading to a network structure.
Experimental Protocols
To quantitatively assess the effects of this compound and diisocyanates, a series of standardized experimental protocols can be employed.
Determination of Gel Content and Swell Ratio (ASTM D2765)
This method is used to determine the degree of cross-linking in a polymer. A higher gel content and a lower swell ratio indicate a higher degree of cross-linking.
Methodology:
-
Sample Preparation: A known weight of the polymer sample is prepared. For accurate results, the sample can be ground to a specific mesh size (e.g., 30-60 mesh for Test Method A).[4]
-
Extraction: The sample is placed in a small mesh bag and suspended in a suitable solvent (e.g., xylenes or decahydronaphthalene) in a reaction vessel. The solvent should be one in which the uncross-linked polymer is soluble.[4][5][6][7][8][9][10][11]
-
Boiling and Refluxing: The solvent is heated to its boiling point and the sample is extracted for a specified period (typically several hours).[4][6]
-
Drying and Weighing: After extraction, the mesh bag containing the insoluble portion of the polymer (the "gel") is removed, dried to a constant weight in a vacuum oven, and then weighed.
-
Swell Ratio (for Test Method C): For a single-piece specimen, after extraction and before drying, the swollen weight is recorded. The swell ratio is a measure of the volume of the swollen gel relative to its unswollen state.[4][5][6][7][8][10][11]
-
Calculations:
-
Gel Content (%) = (Weight of dried gel / Initial weight of sample) x 100
-
Swell Ratio is calculated based on the weights of the swollen and dried gel and the densities of the solvent and polymer.
-
Tensile Strength Testing (ASTM D412)
This test measures the force required to pull a polymer sample to its breaking point and the extent to which the sample stretches before breaking.
Methodology:
-
Specimen Preparation: The polymer is molded into a standard dumbbell shape.
-
Testing Machine: A universal testing machine equipped with grips to hold the specimen is used.
-
Procedure: The specimen is clamped into the grips, and a tensile force is applied at a constant rate of extension until the specimen fractures.
-
Data Collection: The force applied and the elongation of the specimen are recorded throughout the test.
-
Calculations:
-
Tensile Strength (MPa) = Maximum force applied / Original cross-sectional area of the specimen
-
Elongation at Break (%) = ((Final length at break - Initial length) / Initial length) x 100
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Isocyanate Conversion
FTIR spectroscopy is a powerful tool for monitoring the progress of the reaction between isocyanates and hydroxyl groups by tracking the disappearance of the characteristic isocyanate peak.
Methodology:
-
Sample Preparation: A thin film of the reacting mixture is cast onto a suitable substrate (e.g., a salt plate) or analyzed directly using an Attenuated Total Reflectance (ATR) probe.
-
Spectral Acquisition: FTIR spectra are recorded at regular time intervals as the reaction proceeds.
-
Data Analysis: The intensity of the isocyanate peak (around 2270 cm⁻¹) is monitored. The disappearance of this peak indicates the consumption of the isocyanate groups.[12]
-
Conversion Calculation: The percentage conversion of the isocyanate can be calculated by comparing the area of the isocyanate peak at a given time to its initial area.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for synthesizing and characterizing polymers modified with either this compound or a diisocyanate.
Conclusion
The choice between a monofunctional isocyanate like this compound and a difunctional isocyanate is a critical decision in polymer design that dictates the fundamental architecture and resulting properties of the material. This compound serves as a precise tool for controlling molecular weight and modifying polymer chain ends, leading to softer, more soluble materials. In contrast, diisocyanates are essential for building robust, cross-linked networks that impart high strength, thermal stability, and chemical resistance. By understanding their distinct functionalities and employing the detailed experimental protocols outlined in this guide, researchers can effectively select and utilize the appropriate isocyanate to achieve the desired performance characteristics for their specific applications in drug development, materials science, and beyond.
References
- 1. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics - ITA Labs - ITA Labs [italabs.co.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. store.astm.org [store.astm.org]
- 9. laboratuar.com [laboratuar.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Polyurethane Formulations: Benchmarking Nonyl Isocyanate-Based and Non-Isocyanate Polyurethanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of polyurethane (PU) formulations, with a focus on the performance characteristics of conventional isocyanate-based systems and emerging non-isocyanate polyurethanes (NIPUs). While direct, extensive experimental data for nonyl isocyanate-based polyurethanes is limited in publicly available literature, this document extrapolates their expected performance based on established structure-property relationships of aliphatic isocyanates. This analysis is benchmarked against commonly used isocyanates such as MDI, TDI, HDI, and IPDI, as well as innovative NIPU technologies.
Executive Summary
Polyurethanes are a versatile class of polymers whose properties can be finely tuned by varying their constituent monomers. The choice of isocyanate is a critical determinant of the final material's mechanical strength, thermal stability, and chemical resistance. Traditional aromatic isocyanates like MDI and TDI are known for producing rigid and strong materials, while aliphatic isocyanates, including the less common this compound, are expected to offer greater flexibility and UV stability.
Non-isocyanate polyurethanes are gaining significant attention as a safer and more environmentally friendly alternative, eliminating the use of hazardous isocyanates. These formulations often exhibit enhanced chemical and thermal resistance but can present challenges in achieving mechanical properties comparable to their isocyanate-based counterparts.
This guide presents a data-driven comparison of these formulations, offering insights into their respective strengths and weaknesses to aid in material selection for research and development applications.
Polyurethane Synthesis Overview
The fundamental chemistry of conventional polyurethane formation involves the reaction of a diisocyanate with a polyol. The properties of the resulting polymer are highly dependent on the chemical structure of both the isocyanate and the polyol.
dot
Caption: Conventional Polyurethane Synthesis Pathway.
In contrast, a common route for synthesizing non-isocyanate polyurethanes involves the reaction of a cyclic carbonate with a diamine. This pathway avoids the use of toxic isocyanates and can utilize CO2 as a feedstock for producing the cyclic carbonate, offering a greener alternative.
dot
Caption: Common Non-Isocyanate Polyurethane Synthesis Pathway.
Performance Comparison of Polyurethane Formulations
The following tables summarize the typical performance characteristics of polyurethanes derived from different isocyanates and a representative NIPU system. The data for this compound is extrapolated based on trends observed for long-chain aliphatic isocyanates.
Table 1: Mechanical Properties
| Formulation | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A/D) |
| Aromatic Isocyanate-Based (MDI/TDI) | 25 - 50 | 300 - 700 | 70A - 80D |
| Aliphatic Isocyanate-Based (HDI/IPDI) | 20 - 40 | 400 - 800 | 60A - 70D |
| This compound-Based (C9-NCO) * | 10 - 25 (estimated) | >800 (estimated) | <60A (estimated) |
| Non-Isocyanate Polyurethane (NIPU) | 5 - 20 | 100 - 500 | 50A - 90A |
Note: Data for this compound-based polyurethanes are estimations based on the known effects of long alkyl chains on polymer properties, such as reduced intermolecular forces and increased flexibility.
Table 2: Thermal Properties
| Formulation | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (TGA, 5% weight loss, °C) |
| Aromatic Isocyanate-Based (MDI/TDI) | -30 to 50 | 300 - 350 |
| Aliphatic Isocyanate-Based (HDI/IPDI) | -50 to 20 | 280 - 320 |
| This compound-Based (C9-NCO) * | <-50 (estimated) | ~280 (estimated) |
| Non-Isocyanate Polyurethane (NIPU) | -20 to 60 | 250 - 350 |
Note: The long, flexible nonyl chain is expected to significantly lower the glass transition temperature.
Table 3: Chemical Resistance
| Formulation | Water/Hydrolysis | Acids (dilute) | Bases (dilute) | Organic Solvents | UV Resistance |
| Aromatic Isocyanate-Based (MDI/TDI) | Good | Fair | Fair | Good | Poor (yellowing) |
| Aliphatic Isocyanate-Based (HDI/IPDI) | Excellent | Good | Good | Good | Excellent |
| This compound-Based (C9-NCO) * | Excellent | Good | Good | Fair to Good | Excellent |
| Non-Isocyanate Polyurethane (NIPU) | Excellent | Excellent | Excellent | Good | Excellent |
Note: The hydrophobic nature of the nonyl group should enhance water resistance. However, the lower crosslink density might affect resistance to some organic solvents.
Detailed Discussion
This compound-Based Polyurethanes: An Extrapolated Performance Profile
While specific experimental data on this compound-based polyurethanes is scarce, their performance can be predicted based on the behavior of other long-chain aliphatic isocyanates. The nine-carbon alkyl chain of this compound is expected to impart a high degree of flexibility and a low glass transition temperature to the resulting polyurethane. This is due to the "internal plasticization" effect of the long, flexible alkyl chains, which increases the free volume between polymer chains and reduces intermolecular forces.
Consequently, polyurethanes synthesized with this compound are likely to exhibit lower tensile strength and hardness compared to those made with shorter-chain aliphatic isocyanates like HDI.[1] However, they are expected to have significantly higher elongation at break, making them suitable for applications requiring high elasticity and softness. The aliphatic nature of this compound suggests excellent UV stability, a key advantage over aromatic isocyanates.[2]
Conventional Isocyanate-Based Polyurethanes (MDI, TDI, HDI, IPDI)
-
Aromatic Isocyanates (MDI, TDI): These are the most widely used isocyanates and are known for producing polyurethanes with high rigidity, tensile strength, and thermal stability.[3][4][5] However, they are susceptible to degradation and yellowing upon exposure to UV light.[2] The rigid aromatic rings in their structure contribute to strong intermolecular interactions, resulting in harder and stronger materials.
-
Aliphatic Isocyanates (HDI, IPDI): Polyurethanes based on aliphatic isocyanates exhibit excellent UV stability and are more flexible than their aromatic counterparts.[2][6] They generally have lower tensile strength and thermal stability compared to aromatic isocyanate-based PUs but offer superior performance in outdoor and light-exposed applications.
Non-Isocyanate Polyurethanes (NIPUs)
NIPUs represent a significant shift towards safer and more sustainable polyurethane chemistry.[7][8][9] The most common NIPUs, polyhydroxyurethanes, are synthesized from the reaction of cyclic carbonates and amines.[10][11]
-
Performance Advantages: NIPUs often exhibit superior chemical resistance, particularly to hydrolysis, due to the presence of hydroxyl groups that can form intramolecular hydrogen bonds, protecting the urethane linkage.[12] They also tend to have good thermal stability.[2]
-
Performance Challenges: A key challenge for NIPUs is achieving mechanical properties that are on par with conventional polyurethanes. They often have lower tensile strength and can be more brittle. The reaction kinetics for NIPU formation are also typically slower than for conventional polyurethanes.[7]
Experimental Protocols
General Synthesis of Isocyanate-Based Polyurethane (Prepolymer Method)
This protocol describes a typical two-step prepolymer method for synthesizing polyurethane elastomers.
dot
Caption: Experimental Workflow for Polyurethane Synthesis.
-
Materials: Polyol (e.g., polytetrahydrofuran, polycarbonate diol), diisocyanate (e.g., MDI, HDI, this compound), chain extender (e.g., 1,4-butanediol), catalyst (e.g., dibutyltin dilaurate).
-
Procedure:
-
The polyol is dried under vacuum at an elevated temperature (e.g., 100°C) to remove moisture.
-
The diisocyanate is added to the dried polyol in a reactor under a nitrogen atmosphere. The molar ratio of NCO to OH groups is typically greater than 1 (e.g., 2:1).
-
The mixture is heated (e.g., 80°C) and stirred until the theoretical NCO content is reached, as determined by titration. This forms the isocyanate-terminated prepolymer.
-
The prepolymer is cooled, and the chain extender is added stoichiometrically with vigorous mixing.
-
The mixture is degassed under vacuum, poured into a preheated mold, and cured in an oven at a specific temperature and time (e.g., 110°C for 24 hours).
-
General Synthesis of Non-Isocyanate Polyurethane (from Cyclic Carbonate and Diamine)
This protocol outlines a common method for preparing polyhydroxyurethanes.
-
Materials: Bis(cyclic carbonate) (synthesized from the corresponding diepoxide and CO2), diamine (e.g., hexamethylenediamine), solvent (optional, e.g., DMSO).
-
Procedure:
-
The bis(cyclic carbonate) and diamine are mixed in stoichiometric amounts in a reaction vessel.
-
The mixture is heated (e.g., 80-120°C) with stirring for a specified period (which can be several hours).
-
The progress of the reaction can be monitored by techniques such as FTIR spectroscopy (disappearance of the cyclic carbonate peak).
-
The resulting polymer is then purified, for example, by precipitation in a non-solvent.
-
Conclusion
The selection of a polyurethane formulation is a critical decision that significantly impacts the performance of the final product.
-
This compound-based polyurethanes , while not extensively documented, are anticipated to offer a unique combination of high flexibility, low-temperature performance, and excellent UV resistance, making them potentially suitable for specialized applications such as soft elastomers, sealants, and coatings where these properties are paramount. However, their lower mechanical strength compared to other isocyanate-based systems must be considered.
-
Conventional isocyanate-based polyurethanes remain the industry standard for applications demanding high mechanical performance. Aromatic isocyanates are ideal for high-strength, rigid applications, while aliphatic isocyanates provide a balance of good mechanical properties and excellent weatherability.
-
Non-isocyanate polyurethanes are a promising class of materials for applications where reduced toxicity and enhanced chemical and thermal stability are primary concerns. Ongoing research is focused on improving their mechanical properties to broaden their applicability.
For professionals in research and drug development, the choice of polyurethane will depend on the specific requirements of the application, balancing the need for mechanical performance, biocompatibility, chemical resistance, and processing considerations. Further empirical studies on this compound-based polyurethanes are warranted to fully elucidate their performance profile and potential applications.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. psiurethanes.com [psiurethanes.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. The Influence of an Isocyanate Structure on a Polyurethane Delivery System for 2′-Deoxycytidine-5′-monophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal-sita.com [journal-sita.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Nonyl Isocyanate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of nonyl isocyanate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment.
This compound is a chemical compound that requires careful handling and specific disposal procedures due to its hazardous properties.[1] Adherence to these guidelines is critical to mitigate risks of exposure and ensure the safety of all laboratory personnel.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with the appropriate personal protective equipment (PPE) and emergency procedures.
Personal Protective Equipment (PPE):
-
Gloves: Wear permeation-resistant gloves.[2]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: Work in a well-ventilated area, such as a fume hood. In case of inadequate ventilation, appropriate respiratory protection must be used.[2][3]
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of water.[4]
-
Eye Contact: Flush eyes with water for at least 15-30 minutes and seek immediate medical attention.[3][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2][3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill and Waste Disposal Protocol
In the event of a spill or for the disposal of waste this compound, a systematic approach must be followed to neutralize the chemical and manage the resulting waste.
Step 1: Spill Containment and Absorption
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[5]
-
Contain the Spill: For liquid spills, create a dike around the spill to prevent it from spreading.[5]
-
Absorb the Chemical: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or other suitable absorbent. Do not use combustible materials like sawdust.[4][5]
Step 2: Neutralization of this compound
Once the this compound is absorbed, it must be neutralized. Isocyanates react with certain solutions to form less hazardous compounds. This reaction generates carbon dioxide gas, which is why it is crucial to never seal the waste container tightly .
-
Prepare Decontamination Solution: Prepare one of the following decontamination solutions.
Component Formula 1 (Sodium Carbonate Based) Formula 2 (Ammonia Based) Sodium Carbonate 5-10% - Concentrated Ammonia - 3-8% Liquid Detergent 0.2% 0.2% Water 89.8-94.8% 91.8-96.8% Data sourced from Foam Supplies, Inc.[5] -
Apply Decontamination Solution: Carefully add the decontamination solution to the absorbed material. Allow the mixture to react.
Step 3: Collection and Storage of Waste
-
Collect the Waste: After neutralization, shovel the mixture into an open-top container.[5]
-
Container Management: DO NOT SEAL THE CONTAINER. [4][5] The container must remain open or loosely covered to allow for the safe release of carbon dioxide gas that is generated during the neutralization process. A buildup of pressure could cause the container to rupture.[5]
-
Labeling: Clearly label the container as "Hazardous Waste: Neutralized this compound."
Step 4: Final Disposal
-
Contact a Professional: Arrange for the disposal of the neutralized waste through a licensed hazardous waste disposal contractor.[5][6][7]
-
Compliance: Ensure that all disposal activities comply with federal, state, and local regulations.[5][6]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Nonyl isocyanate
This guide provides immediate, essential safety protocols and logistical plans for handling Nonyl isocyanate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans.
Immediate Safety Information: Hazard Overview
This compound is a hazardous chemical that requires careful handling to prevent adverse health effects.[1][2] It is harmful if swallowed, inhaled, or in contact with skin.[1] It causes skin and serious eye irritation and may lead to allergy or asthma-like symptoms if inhaled.[1][3][4] Isocyanates, as a class, are potent sensitizers, meaning that initial exposure can lead to a severe allergic reaction upon subsequent contact, even at very low concentrations.[5][6]
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][7]
-
Skin Sensitization: May cause an allergic skin reaction.[4][7]
-
Reactivity: Reacts with water, alcohols, and amines, which can lead to a dangerous buildup of pressure in sealed containers due to the formation of carbon dioxide.[8][9][10]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the last line of defense and is mandatory when handling this compound.[8][11] PPE should be selected based on its chemical resistance to isocyanates.[8]
| PPE Category | Specification |
| Respiratory Protection | A full-face respirator with organic vapor and particulate filters (A2P3 or similar) is recommended.[11] In case of inadequate ventilation or for spill cleanup, a supplied-air respirator should be used.[12][13] |
| Hand Protection | Chemical-resistant gloves are required. Butyl rubber or nitrile gloves are suitable options; thin latex gloves are not protective.[3][8][10][11] |
| Eye Protection | If a full-face respirator is not used, chemical safety goggles and a face shield are essential to protect against splashes.[11][14] |
| Protective Clothing | A disposable coverall or a lab coat made of a material resistant to chemical permeation should be worn to prevent skin contact.[3][11][15] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn.[12] |
Operational Plan: Handling and Storage
Adherence to strict handling and storage protocols is crucial to minimize exposure risk.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to keep airborne concentrations to a minimum.[8][16]
-
Prevent Contact: Avoid all direct contact with the skin and eyes and prevent the inhalation of vapors.[9]
-
Personal Hygiene: Wash hands and face thoroughly with soap and water before eating, drinking, or smoking after handling the substance.[14]
-
Clothing: Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse or disposed of as hazardous waste.[7][13]
Storage Plan:
-
Container Integrity: Store in tightly closed containers to prevent moisture contamination, which can cause a dangerous pressure buildup.[9][17] If contamination is suspected, do not reseal the container.[17]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from heat sources and direct sunlight.[9]
-
Incompatible Materials: Keep away from water, alcohols, amines, strong oxidizing agents, and bases.[2][9] Do not store in containers made of copper, copper alloys, or galvanized surfaces.[17]
-
Access: Limit access to storage areas to authorized personnel only.
Emergency Procedures
Effective emergency procedures are critical for managing accidental exposures and spills.[8]
Personnel Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][18]
-
Skin Contact: Immediately remove all contaminated clothing.[18] Flush the affected skin with copious amounts of water.[13] Neutralize any remaining product with isopropyl alcohol, then wash thoroughly with soap and water.[13]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15-30 minutes, lifting the upper and lower eyelids.[7][13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and have the person drink one or two glasses of water or milk to dilute the material.[13][19] Call a poison control center or seek immediate medical attention.
Spill Response Plan: A systematic approach is required to safely manage a this compound spill. The following workflow outlines the necessary steps.
Caption: Logical workflow for responding to a this compound spill.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
Decontamination of Equipment and Containers:
-
Ventilation: All decontamination procedures should be carried out in a well-ventilated area.
-
Solution: Use a suitable decontamination solution to rinse empty containers and contaminated tools. Leave the solution in contact with the contaminated surface for at least 24 hours.[13]
-
Pressure Buildup: When decontaminating containers, do not seal them, as the reaction produces carbon dioxide gas which can cause a dangerous pressure buildup.[13][20]
| Decontamination Solution | Formulation 1 | Formulation 2 |
| Composition | 5-10% Sodium Carbonate, 0.2% Liquid Detergent, 89.8-94.8% Water[20][21] | 3-8% Concentrated Ammonia, 0.2% Liquid Detergent, 91.8-96.8% Water[20][21] |
| Note | - | Requires good ventilation due to ammonia vapors.[20][21] |
Waste Disposal:
-
Collection: Collect all spill residues and contaminated materials in open-top containers.[20] Do not completely fill the containers to allow for expansion.[21]
-
Neutralization: Add a decontamination solution to the waste and allow it to stand for at least 48 hours in a safe, ventilated area to ensure the reaction is complete.[13][21]
-
Final Disposal: All waste, including neutralized material, rinsing liquids, and empty containers, must be disposed of as hazardous waste through a licensed professional waste disposal service.[18][20] Follow all federal, state, and local regulations.[20]
References
- 1. This compound | C10H19NO | CID 11275250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 3. compositesone.com [compositesone.com]
- 4. gaco.com [gaco.com]
- 5. Isocyanates – A family of chemicals [tc.canada.ca]
- 6. cdph.ca.gov [cdph.ca.gov]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 9. lifespecialtycoatings.com [lifespecialtycoatings.com]
- 10. How to Safely Handle Isocyanates? [enuochem.com]
- 11. What PPE is required when working with isocyanates? [sysco-env.co.uk]
- 12. ahlsell.se [ahlsell.se]
- 13. actsafe.ca [actsafe.ca]
- 14. lakeland.com [lakeland.com]
- 15. tsmfg.com [tsmfg.com]
- 16. pharesst.irsst.qc.ca [pharesst.irsst.qc.ca]
- 17. Isocyanate - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]
- 18. international.skcinc.com [international.skcinc.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. fsi.co [fsi.co]
- 21. safetyinnumbers.ca [safetyinnumbers.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
